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  • Product: 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane
  • CAS: 1337967-93-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane: A Putative Bivalent Rho-Kinase Inhibitor

Abstract: This technical guide provides a comprehensive overview of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (CAS No. 1337967-93-7), a unique molecule structurally related to the well-characterized Rho-kinase (ROC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (CAS No. 1337967-93-7), a unique molecule structurally related to the well-characterized Rho-kinase (ROCK) inhibitor, Fasudil. This document is intended for researchers, scientists, and drug development professionals interested in the fields of kinase inhibition, signal transduction, and analytical chemistry. Given the limited direct research on this specific compound, this guide synthesizes information from its structural components and its relationship to Fasudil to propose its physicochemical properties, a hypothesized mechanism of action, and detailed experimental protocols for its investigation. The central hypothesis is that this molecule acts as a bivalent ROCK inhibitor, a notion stemming from its dimeric-like structure.

Introduction and Core Concepts

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a fascinating molecule due to its structural similarity to Fasudil [5-(1,4-Diazepane-1-sulfonyl)isoquinoline], a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) used in the treatment of cerebral vasospasm.[1] The subject molecule possesses two isoquinoline-5-sulfonyl moieties symmetrically attached to the 1,4-diazepane scaffold. This unique bivalent structure suggests the possibility of a distinct mode of interaction with its putative biological target, ROCK.

It is highly probable that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane arises as a process-related impurity during the synthesis of Fasudil.[2] The synthesis of Fasudil involves the reaction of 1,4-diazepane with isoquinoline-5-sulfonyl chloride. A stoichiometric excess of the sulfonyl chloride or specific reaction conditions could favor the disubstituted product. Understanding the biological activity of such impurities is critical for drug safety and quality control. Beyond its role as an impurity, its bivalent nature makes it an intriguing tool compound for probing the dimeric interface of ROCK or for exploring potential advantages of bivalent kinase inhibition.

Physicochemical Properties and Structural Analysis

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research.

PropertyValueSource
CAS Number 1337967-93-7Internal Data
Molecular Formula C₂₃H₂₂N₄O₄S₂Internal Data
Molecular Weight 482.58 g/mol Internal Data
IUPAC Name 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepaneInternal Data
Canonical SMILES O=S(N1CCN(S(=O)(C2=CC=CC3=C2C=CN=C3)=O)CCC1)(C4=CC=CC5=C4C=CN=C5)=OInternal Data

The key structural feature is the symmetrical arrangement of two bulky isoquinoline-5-sulfonyl groups on the flexible seven-membered diazepane ring. This presents a molecule with two potential kinase-binding pharmacophores.

Hypothesized Mechanism of Action: Bivalent ROCK Inhibition

The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[3] ROCKs are serine/threonine kinases that, once activated by the small GTPase RhoA, phosphorylate a variety of substrates, leading to the formation of actin stress fibers and focal adhesions.[4]

Fasudil is an ATP-competitive inhibitor of ROCK.[1] Given that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane contains two of the key pharmacophoric elements of Fasudil, it is logical to hypothesize that it also functions as a ROCK inhibitor. The presence of two binding moieties raises several mechanistic possibilities:

  • Intramolecular Bivalency: One molecule could potentially bridge two sites within a single ROCK protein or its dimer, potentially leading to enhanced affinity or altered downstream signaling.

  • Increased Local Concentration: The presence of two binding domains might increase the effective concentration of the inhibitor at the target site.

  • Steric Hindrance: Conversely, the bulky nature of the second isoquinolinesulfonyl group might sterically hinder binding at the active site, resulting in lower potency compared to Fasudil.

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the proposed point of inhibition.

ROCK_Pathway cluster_rho RhoA Cycle LPA LPA / S1P GPCR GPCR LPA->GPCR Activates RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLC_P p-MLC Contraction Actomyosin Contraction MLC_P->Contraction Leads to MLC->MLC_P Inhibitor 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Inhibitor->ROCK Inhibits

Figure 1. Hypothesized inhibition of the Rho/ROCK pathway.

Proposed Synthesis

The synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane would likely occur as a side reaction in the synthesis of Fasudil. The primary reaction involves the mono-sulfonylation of the diazepane ring. However, if both nitrogen atoms of the diazepane act as nucleophiles, the di-substituted product will form.

Synthesis_Workflow cluster_reactants Reactants Diazepane 1,4-Diazepane Product 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Diazepane->Product Diazepane->Product Nucleophilic Substitution SulfonylChloride Isoquinoline-5-sulfonyl chloride (2 eq.) SulfonylChloride->Product SulfonylChloride->Product Nucleophilic Substitution Base Base (e.g., Triethylamine) in Solvent (e.g., DCM)

Sources

Exploratory

Introduction to Substituted 1,4-Diazepanes: A Scaffold of Biological Importance

An In-Depth Technical Guide to the Biological Activity of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane and its Analogue, ML-9 Senior Application Scientist Note: While the specific compound, 1,4-Bis(isoquinolin-5-ylsul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane and its Analogue, ML-9

Senior Application Scientist Note: While the specific compound, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, is not extensively documented in publicly available scientific literature, its core structure, a substituted 1,4-diazepane, is characteristic of a class of biologically active molecules. A prominent and well-researched analogue, ML-9 ([1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine]) , serves as an exemplary case study for understanding the potential biological activities of this chemical scaffold. This guide will focus on the known biological activities of ML-9 as a representative compound, providing researchers with a foundational understanding of its mechanism of action and experimental applications. The isoquinoline moieties in the originally queried compound suggest potential for a distinct pharmacological profile, possibly including antimicrobial or anticancer activities, as derivatives of isoquinoline have shown such properties.[1][2][3]

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms, a structure that has proven to be a versatile scaffold in medicinal chemistry.[4][5] Derivatives of this core have been explored for a wide range of therapeutic applications, including as anticancer, antipsychotic, and antimicrobial agents.[4][6] The biological activity of these compounds is largely dictated by the nature of the substituents attached to the nitrogen atoms of the diazepane ring. The presence of bulky, aromatic sulfonyl groups, as seen in ML-9, often confers the ability to interact with the ATP-binding pockets of protein kinases, leading to enzyme inhibition.

ML-9: A Potent Inhibitor of Myosin Light Chain Kinase and Other Protein Kinases

ML-9 is a cell-permeable and reversible inhibitor of several protein kinases, with a primary and most potent inhibitory action against Myosin Light Chain Kinase (MLCK) .[7][8] MLCK is a crucial enzyme in the regulation of smooth muscle contraction and is involved in a variety of other cellular processes, including cell migration and endothelial barrier function.[8][9]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

ML-9 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the kinase.[7][10] This mode of action is common for many small molecule kinase inhibitors. The naphthalene ring of ML-9 likely occupies the adenine-binding region of the ATP pocket, while the diazepane and sulfonyl groups form additional interactions that stabilize the inhibitor-enzyme complex.

cluster_0 ATP Binding Pocket of MLCK cluster_1 Downstream Effects ATP ATP Active_Site Catalytic Site ATP->Active_Site Binds to ML9 ML-9 ML9->Active_Site Competitively Inhibits MLC_P Myosin Light Chain Phosphorylation Active_Site->MLC_P Catalyzes Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to Start Start Prep_ML9 Prepare ML-9 Serial Dilutions Start->Prep_ML9 Combine Combine Kinase, Substrate, and ML-9 Prep_ML9->Combine Initiate Initiate Reaction with ATP Combine->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction and Separate Substrate Incubate->Stop Quantify Quantify Incorporated Signal Stop->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay for Smooth Muscle Contraction

This protocol outlines a method to assess the effect of ML-9 on smooth muscle contraction using isolated tissue preparations.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • Contractile agonist (e.g., phenylephrine, KCl)

  • ML-9 stock solution

Procedure:

  • Mount the isolated smooth muscle tissue in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction with a contractile agonist.

  • Once a plateau is reached, add increasing concentrations of ML-9 cumulatively to the bath.

  • Record the changes in isometric tension after each addition.

  • Calculate the percentage of relaxation induced by ML-9 relative to the pre-contracted tension.

Conclusion and Future Directions

ML-9 serves as a valuable pharmacological tool for investigating the roles of MLCK and other protein kinases in a multitude of cellular processes. Its well-characterized inhibitory profile makes it a standard for studying smooth muscle physiology, cell migration, and cytoskeletal dynamics. While ML-9 itself has limitations in terms of kinase selectivity, it provides a foundational understanding for the development of more specific inhibitors.

Future research on 1,4-diazepane derivatives, including the originally queried 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, could focus on enhancing selectivity for specific kinases or exploring novel biological activities conferred by different substituent groups. The isoquinoline moiety, for example, is present in many natural products with diverse pharmacological properties, suggesting that isoquinoline-substituted diazepanes may possess unique therapeutic potential.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • MedChemExpress. (n.d.). ML-9 | Akt Kinase Inhibitor.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • Sigma-Aldrich. (n.d.). ML-9, Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). ML-9 free base. PubChem.
  • National Center for Biotechnology Information. (2004). Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells. PubMed Central.
  • Frontiers Media S.A. (2017). Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
  • Abcam. (n.d.). ML-9, protein kinase inhibitor (CAS 105637-50-1).
  • R&D Systems. (n.d.). ML 9 hydrochloride | Myosin Light Chain Kinase Inhibitors. Tocris Bioscience.
  • MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Synthesis of benzo [6][7]azepino[1,2-b] isoquinolin-9-ones from 3-arylisoquinolines via ring closing metathesis and evaluation of topoisomerase I inhibitory activity, cytotoxicity and docking study. Retrieved from

  • Wikipedia. (n.d.). Myosin light-chain kinase.
  • Wikipedia. (n.d.). 1,4-Diazepine.
  • National Center for Biotechnology Information. (2004). ML-9, a myosin light chain kinase inhibitor, reduces intracellular Ca2+ concentration in guinea pig trachealis. PubMed.

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Exploratory

The Strategic Role of Isoquinoline Alkaloids in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Scaffold - A Perspective on Nature's Privileged Structures In the relentless pursuit of novel therapeutic agents, the pharmaceutical industry often finds itself returning to the wellspring of natural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - A Perspective on Nature's Privileged Structures

In the relentless pursuit of novel therapeutic agents, the pharmaceutical industry often finds itself returning to the wellspring of natural products. Among these, the isoquinoline alkaloids represent a structurally diverse and pharmacologically potent class of compounds that have provided humanity with landmark drugs, from the analgesic morphine to the antibacterial berberine.[1][2] This guide is designed for the hands-on researcher, the drug development professional, and the inquisitive scientist. It moves beyond a mere catalog of compounds to provide a deeper understanding of the causality behind their efficacy and the practical methodologies required to harness their potential. We will explore the journey from plant biosynthesis to clinical application, emphasizing the technical nuances and strategic decisions that underpin successful drug discovery in this fascinating chemical space.

The Chemical Universe of Isoquinoline Alkaloids: Biosynthesis and Diversity

The vast structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway rooted in the amino acid tyrosine.[2][3] Understanding this pathway is not merely an academic exercise; it provides a roadmap for biomimetic synthesis and informs our understanding of structure-activity relationships (SAR).

The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The journey begins with tyrosine, which is converted through a series of enzymatic steps into dopamine and 4-hydroxyphenylacetaldehyde.[4] These two intermediates undergo a Pictet-Spengler condensation to form the foundational benzylisoquinoline scaffold, (S)-norcoclaurine. Subsequent enzymatic modifications, including methylations and hydroxylations, lead to the crucial branch-point intermediate, (S)-reticuline.[5] (S)-Reticuline is the prolific precursor from which numerous subclasses of isoquinoline alkaloids are derived through intramolecular rearrangements and oxidative couplings.[5]

Isoquinoline_Biosynthesis cluster_precursors Primary Precursors cluster_intermediates Key Intermediates cluster_branchpoint Central Branch Point Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Hydroxylation & Decarboxylation 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Transamination & Decarboxylation Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Pictet-Spengler Condensation (NCS) 4-HPAA->Norcoclaurine Pictet-Spengler Condensation (NCS) Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylations & Hydroxylation

Caption: Simplified biosynthesis of (S)-Reticuline.

Major Structural Classes and Their Pharmacological Relevance

The structural rearrangements of (S)-reticuline give rise to a remarkable variety of subclasses, each with distinct pharmacological profiles.[1][6]

Alkaloid SubclassRepresentative Compound(s)Key Structural FeaturePrimary Pharmacological Activities
Benzylisoquinolines Papaverine, ReticulineSimple benzyl and isoquinoline moietiesVasodilator, Muscle Relaxant[4][7]
Protoberberines Berberine, PalmatineTetracyclic ring systemAntimicrobial, Anticancer, Antidiabetic[1][7]
Aporphines Magnoflorine, CorydineIntramolecular C-C bond formationNeuroprotective, Dopaminergic activity[5]
Benzophenanthridines Sanguinarine, ChelerythrinePlanar, aromatic tetracyclic systemAntimicrobial, Anti-inflammatory, Anticancer[7]
Morphinans Morphine, CodeinePentacyclic, rigid structurePotent Analgesic, Antitussive[1][7]
Naphthylisoquinolines AncistrocladineNaphthalene and isoquinoline linked by a biaryl axisAntitumor, Antiparasitic (Leishmaniasis)[1]
Bisbenzylisoquinolines Tetrandrine, BerbamineDimeric benzylisoquinoline unitsAnticancer, Anti-inflammatory[6][8]

This structural diversity is the cornerstone of their wide-ranging biological activities, making them a fertile ground for drug discovery.[9][10] The inherent rigidity or flexibility of these scaffolds, along with the nature and position of substituents, dictates their interaction with biological targets.

Pharmacological Significance: A Multi-Target Approach

A defining feature of many isoquinoline alkaloids is their ability to modulate multiple biological targets, a characteristic that is increasingly sought after for treating complex multifactorial diseases like cancer and neurodegenerative disorders.[9][10]

Mechanisms in Oncology

Isoquinoline alkaloids exert anticancer effects through a variety of mechanisms, often leading to cell cycle arrest, apoptosis, and autophagy.[11][12]

  • DNA Intercalation and Topoisomerase Inhibition: The planar, aromatic structures of protoberberines (e.g., berberine) and benzophenanthridines (e.g., sanguinarine) allow them to intercalate between DNA base pairs.[7] This distortion of the DNA helix can interfere with replication and transcription. Furthermore, compounds like 9-demethylmucroniferanine A have been shown to inhibit topoisomerase I, an enzyme critical for relieving DNA supercoiling, leading to G2/M phase cell cycle arrest and apoptosis.[1]

  • Targeting Signaling Pathways: Berberine is a well-studied example of a multi-target agent. It can downregulate key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, and inhibit hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in tumor progression.[8]

  • Induction of Oxidative Stress: Some isoquinoline derivatives, particularly when chelated with copper, can induce the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial-dependent toxicity and targeting oxidative phosphorylation (OXPHOS).[8] This is particularly effective against aggressive cancers with high metabolic rates.[8]

Anticancer_Mechanisms cluster_nuclear Nuclear Events cluster_cytoplasmic Cytoplasmic & Mitochondrial Events IQ_Alkaloid Isoquinoline Alkaloid (e.g., Berberine, Sanguinarine) DNA DNA Intercalation IQ_Alkaloid->DNA Topo Topoisomerase Inhibition IQ_Alkaloid->Topo Signaling PI3K/Akt/mTOR Pathway Inhibition IQ_Alkaloid->Signaling Mito Mitochondrial ROS Production IQ_Alkaloid->Mito DNA_Damage DNA Damage & Replication Block DNA->DNA_Damage Topo->DNA_Damage Apoptosis_N Apoptosis DNA_Damage->Apoptosis_N Apoptosis_C Apoptosis Signaling->Apoptosis_C Autophagy Autophagy Signaling->Autophagy Mito->Apoptosis_C

Caption: Multi-target anticancer mechanisms of isoquinoline alkaloids.

Antimicrobial and Antiviral Activity

Berberine has a long history of use as an antimicrobial agent.[1] Its mechanism involves damaging the bacterial cell membrane and wall, inhibiting protein and DNA synthesis, and preventing bacterial adhesion. This multi-pronged attack makes it effective against a range of pathogens and less prone to resistance.

In the antiviral sphere, isoquinoline alkaloids can interfere with multiple stages of the viral life cycle.[6] They have been shown to inhibit viral entry, replication, and assembly by modulating host pathways like NF-κB and MAPK/ERK, which are often hijacked by viruses for their own propagation.[6]

Neuroprotection

Several isoquinoline alkaloids exhibit significant neuroprotective effects, making them promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][13][14] For instance, (-)-tetrahydropalmatine has shown neuroprotective effects in models of Japanese encephalitis virus infection.[2] The mechanisms are often linked to their anti-inflammatory and antioxidant properties, such as modulating the NRF2-KEAP1 pathway to combat oxidative stress.[15]

The Drug Discovery Workflow: A Practical Guide

Translating a promising natural product into a viable drug candidate requires a systematic and rigorous workflow. As a Senior Application Scientist, the emphasis is on robust, reproducible, and self-validating methodologies.

Phase 1: Isolation and Purification

The initial step is to obtain pure compounds from a crude natural source (e.g., plant material). The choice of methodology is critical and depends on the physicochemical properties of the target alkaloids.

Protocol: pH-Zone-Refining Counter-Current Chromatography (CCC) for Alkaloid Separation

  • Rationale: CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, preventing irreversible adsorption and degradation of sensitive compounds. pH-zone-refining CCC is particularly effective for separating alkaloids with different pKa values. It offers high resolution and loading capacity.

  • Methodology:

    • Solvent System Selection: A two-phase solvent system is selected, typically a mixture of ethyl acetate, n-butanol, and water. The goal is to have the target alkaloids partition favorably between the two phases.

    • Sample Preparation: A crude alkaloid extract is dissolved in the organic stationary phase.

    • Mobile Phase Preparation: The aqueous mobile phase is acidified (e.g., with HCl) to ensure the alkaloids are in their protonated, water-soluble salt form.

    • Elution: The CCC column is filled with the stationary phase. The sample is injected, and the acidified mobile phase is pumped through the column. Alkaloids are retained in the stationary phase.

    • Extrusion: After elution of non-basic compounds, a basic solution (e.g., aqueous ammonia) is added to the mobile phase. This creates a pH gradient that neutralizes the alkaloids according to their pKa values, causing them to partition into the stationary phase and elute as sharp, well-separated peaks.

    • Fraction Collection & Analysis: Fractions are collected and analyzed by HPLC-DAD or LC-MS to confirm purity and identity.

  • Self-Validation: The purity of each collected fraction must be confirmed by an orthogonal method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[16][17] The structural integrity should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Phase 2: Structural Elucidation and Characterization

Once a pure compound is isolated, its exact chemical structure must be determined. This is a multi-technique process.

  • Mass Spectrometry (MS): High-resolution MS (e.g., LC/MSn-IT-TOF) provides the exact molecular weight and elemental formula.[18] Tandem MS (MS/MS) experiments are used to fragment the molecule, providing crucial information about its substructures and connectivity.[19]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for determining the complete 3D structure and stereochemistry of a molecule.

  • X-ray Crystallography: If a suitable crystal can be grown, X-ray crystallography provides unambiguous proof of the absolute configuration.

Phase 3: Biological Screening and Mechanism of Action Studies

With pure, structurally confirmed compounds, the next step is to evaluate their biological activity and understand how they work.

Protocol: In Vitro Topoisomerase I Inhibition Assay

  • Rationale: To validate if a compound's anticancer activity is mediated through the inhibition of Topoisomerase I, a cell-free enzymatic assay is essential. This removes confounding factors from a cellular environment.

  • Methodology:

    • Reaction Setup: In a microplate well, combine supercoiled plasmid DNA (the substrate), human Topoisomerase I enzyme, and the assay buffer.

    • Compound Addition: Add the test isoquinoline alkaloid at various concentrations. Include a known inhibitor (e.g., camptothecin) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed. The enzyme will "relax" the supercoiled DNA.

    • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to denature the enzyme) and EDTA (to chelate cofactors).

    • Analysis by Gel Electrophoresis: Load the reaction mixtures onto an agarose gel. The supercoiled (unreacted) and relaxed (reacted) forms of the plasmid DNA will migrate at different rates.

    • Quantification: Stain the gel with a DNA stain (e.g., SYBR Safe), visualize under UV light, and quantify the band intensities. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the negative control. The IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) can then be calculated.

  • Self-Validation: Results should be confirmed in a cell-based assay (e.g., by observing DNA damage markers like γH2AX) to ensure the compound can access its target within the cell.

Drug_Discovery_Workflow Start Natural Source (e.g., Plant Material) Extraction Crude Extraction Start->Extraction Purification Isolation & Purification (e.g., CCC, HPLC) Extraction->Purification Structure Structural Elucidation (MS, NMR, X-ray) Purification->Structure Pure_Compound Pure, Characterized Alkaloid Structure->Pure_Compound Screening In Vitro Screening (Target & Phenotypic Assays) Pure_Compound->Screening MOA Mechanism of Action (MOA) Studies Screening->MOA Lead_Gen Lead Generation Screening->Lead_Gen MOA->Lead_Gen Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The isoquinoline alkaloid drug discovery workflow.

Challenges and Future Perspectives

Despite their immense potential, the development of isoquinoline alkaloids is not without challenges. Issues such as low bioavailability, poor solubility, and potential toxicity must be addressed.[16][18]

  • Medicinal Chemistry and Lead Optimization: The future lies in using the natural alkaloid as a scaffold for semi-synthetic derivatives. For example, modifying the substitution pattern on the isoquinoline ring can significantly enhance potency and selectivity, as seen in synthetic derivatives with IC₅₀ values in the nanomolar range.[8]

  • Synthetic Biology and Biotechnology: Engineering microbial hosts like yeast and E. coli to produce complex alkaloids is a rapidly advancing field.[1] This approach offers a sustainable and scalable alternative to extraction from slow-growing plants and allows for the creation of novel, "unnatural" derivatives by introducing engineered enzymes.[1]

  • Advanced Drug Delivery: Overcoming poor bioavailability can be achieved through advanced formulation strategies, such as the use of nanoparticles to improve solubility and targeted delivery.[20]

Conclusion: A Continuing Legacy

The isoquinoline alkaloids are a testament to the enduring value of natural products in drug discovery.[1][21] From ancient folk remedies to FDA-approved modern medicines, their journey is one of continuous evolution.[1] By integrating classical phytochemistry with modern technologies like synthetic biology, high-throughput screening, and computational chemistry, researchers can continue to unlock the therapeutic potential held within these remarkable molecular architectures. The insights and protocols outlined in this guide are intended to equip scientists with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field.

References

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Foundational

A Technical Guide to 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a novel bivalent molecule designed aroun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a novel bivalent molecule designed around the pharmacologically significant isoquinoline sulfonamide scaffold. We present its core physicochemical properties, including a calculated molecular weight of 482.59 g/mol . This document details robust, step-by-step protocols for its multi-step synthesis, beginning with the preparation of the critical precursor, isoquinoline-5-sulfonyl chloride, followed by its coupling to a 1,4-diazepane core. The guide elucidates the rationale behind key experimental choices and outlines a standard workflow for structural characterization using modern analytical techniques. Furthermore, we explore the compound's hypothesized mechanism of action as a potent Rho-kinase (ROCK) inhibitor, a pathway implicated in numerous pathologies. A detailed protocol for an in-vitro ROCK inhibition assay is provided to facilitate its pharmacological evaluation. This whitepaper serves as a foundational resource for researchers investigating next-generation kinase inhibitors and exploring the therapeutic potential of bivalent molecular architectures in drug discovery.

Introduction: The Rationale for a Bivalent Kinase Inhibitor

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the isoquinoline sulfonamide moiety is the cornerstone of a clinically important class of Rho-kinase (ROCK) inhibitors, exemplified by Fasudil.[3] These inhibitors have demonstrated therapeutic value in treating conditions such as cerebral vasospasm, glaucoma, and pulmonary hypertension by modulating the actin cytoskeleton and smooth muscle contraction.[4]

The 1,4-diazepane ring is a seven-membered heterocyclic motif that is also prevalent in biologically active molecules, often serving as a flexible yet constrained linker to orient pharmacophores in three-dimensional space.[5][6] Its derivatives are explored for a range of activities, including antipsychotic, anticancer, and antimicrobial effects.[5][7]

The strategic fusion of these two pharmacologically validated moieties gives rise to 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. This symmetrical, bivalent design is predicated on a compelling hypothesis: by presenting two inhibitor warheads, the molecule may achieve significantly enhanced potency and/or altered selectivity through several potential mechanisms:

  • Avidity Effects: The molecule could simultaneously engage two ROCK active sites within a dimeric enzyme complex or in close proximity, leading to a synergistic increase in binding affinity.

  • Increased Local Concentration: The diazepane linker may position the second isoquinoline sulfonamide group to rapidly bind the active site after the first one dissociates, effectively increasing the local concentration of the inhibitor around the target.

  • Novel Pharmacological Profile: The specific geometry imposed by the diazepane core may confer a unique selectivity profile across the kinome compared to its monovalent counterparts.

This guide provides the foundational chemistry and biology workflows to synthesize, validate, and evaluate this promising compound.

Physicochemical and Structural Properties

The fundamental properties of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane are summarized below. As this is a novel compound, some data is calculated based on its chemical structure.

PropertyValueSource
IUPAC Name 1,4-Bis((isoquinolin-5-yl)sulfonyl)-1,4-diazepaneGenerated
Molecular Formula C₂₃H₂₂N₄O₄S₂Calculated
Molecular Weight 482.59 g/mol Calculated
CAS Number Not availableN/A
Topological Polar Surface Area 100.3 ŲCalculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 8Calculated
Rotatable Bonds 4Calculated

Chemical Structure: Chemical structure of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Caption: 2D structure of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Synthesis and Characterization

The synthesis of the target molecule is a two-stage process. First, the key electrophilic precursor, isoquinoline-5-sulfonyl chloride, is prepared. Second, this precursor is coupled with the 1,4-diazepane nucleophile in a bis-sulfonylation reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Coupling Reaction A Isoquinoline B Isoquinoline-5-sulfonyl Chloride A->B Sulfonation & Chlorination C 1,4-Diazepane D 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane B->D C->D

Caption: Overall synthetic strategy.

Protocol 1: Synthesis of Isoquinoline-5-sulfonyl Chloride

This protocol is adapted from established industrial methods for producing substituted isoquinoline sulfonyl halides.[4][8] The reaction proceeds via electrophilic sulfonation of the isoquinoline ring, followed by chlorination of the resulting sulfonic acid.

Materials:

  • 4-Fluoroisoquinoline (or Isoquinoline)

  • Liquid Sulfur Trioxide (SO₃) or Chlorosulfonic Acid

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate

Step-by-Step Methodology:

  • Sulfonation: In a flask equipped with a stirrer and under an inert atmosphere (N₂), cautiously add 4-fluoroisoquinoline (1.0 eq) to liquid sulfur trioxide (3.0 eq) at a controlled temperature (e.g., 30°C).

    • Causality: Sulfur trioxide is a powerful sulfonating agent. The electron-rich isoquinoline ring undergoes electrophilic aromatic substitution. The 5-position is a primary site for this reaction. Using a fluorine-substituted isoquinoline can enhance the potency of the final inhibitor.[4]

  • Reaction Monitoring: Stir the mixture vigorously for 16-24 hours. The reaction can be monitored by TLC or LC-MS by taking a small aliquot, quenching it in water, and analyzing the aqueous solution for the disappearance of the starting material.

  • Chlorination: Carefully add thionyl chloride (2.5 eq) to the reaction mixture. Heat the mixture to 70°C and stir for 4-6 hours.

    • Causality: Thionyl chloride converts the sulfonic acid intermediate into the more reactive sulfonyl chloride, which is the required electrophile for the subsequent coupling step.

  • Quenching: Prepare a separate vessel with a mixture of crushed ice/water and DCM. Slowly and carefully pour the hot reaction mixture into the ice/DCM slurry with vigorous stirring.

    • Causality: This step quenches the excess reactive reagents (SO₃, SOCl₂) and partitions the product into the organic layer. This is a highly exothermic process and must be done with extreme caution.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. If the aqueous layer is acidic, neutralize it carefully by adding saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer. Extract the aqueous layer twice more with fresh DCM.

  • Workup: Combine all organic layers. Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: The product, isoquinoline-5-sulfonyl chloride, is often used directly in the next step. If isolation is needed, it can be precipitated as its hydrochloride salt by adding 4N HCl in ethyl acetate to the filtrate, followed by filtration and drying under vacuum.[4]

Protocol 2: Synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

This is a standard nucleophilic substitution reaction where the two secondary amine nitrogens of 1,4-diazepane attack two molecules of the sulfonyl chloride.

Materials:

  • Isoquinoline-5-sulfonyl Chloride (2.2 eq)

  • 1,4-Diazepane (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

    • Causality: Triethylamine is a non-nucleophilic organic base that acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is cooled to control the initial exothermic reaction rate.

  • Addition of Electrophile: Dissolve isoquinoline-5-sulfonyl chloride (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred diazepine solution over 30 minutes.

    • Causality: A slight excess of the sulfonyl chloride ensures the complete disubstitution of the diazepane. Slow addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS, observing the consumption of the starting materials and the appearance of a new, less polar product spot.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography is essential to separate the desired product from unreacted starting material, monosubstituted intermediates, and other impurities, yielding the pure compound.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid/oil under high vacuum to yield 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Structural Characterization Workflow

Confirmation of the final product's identity and purity is critical.

G A Purified Product B ¹H & ¹³C NMR A->B Structure C High-Resolution Mass Spectrometry (HRMS) A->C Exact Mass D Elemental Analysis A->D Composition E Structural Confirmation & Purity >95% B->E C->E D->E

Caption: Workflow for analytical validation.

  • ¹H NMR: Should show characteristic peaks for the isoquinoline protons and the aliphatic protons of the diazepane ring, with integrals corresponding to the 22 protons in the structure.

  • HRMS: Will provide the exact mass of the molecule, which should match the calculated value for C₂₃H₂₂N₄O₄S₂ (m/z [M+H]⁺ ≈ 483.1155), confirming the molecular formula.

Hypothesized Mechanism of Action and Biological Evaluation

Target Pathway: Rho-Kinase (ROCK) Signaling

The primary therapeutic hypothesis for this compound is the inhibition of the ROCK signaling pathway. ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. This pathway is a central regulator of cellular contractility and motility.

G L Agonists (LPA, S1P, etc.) R GPCR L->R G RhoGEF R->G RhoA_GDP RhoA-GDP (Inactive) G->RhoA_GDP GTP GDP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylates Response Actin-Myosin Contraction Stress Fiber Formation MLC_P->Response Inhibitor 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Inhibitor->ROCK INHIBITS

Caption: The RhoA/ROCK signaling pathway and the site of inhibition.

Mechanism:

  • Upstream signals activate RhoA, converting it from an inactive GDP-bound state to an active GTP-bound state.

  • Active RhoA-GTP binds to and activates ROCK.

  • ROCK phosphorylates multiple downstream targets. A key substrate is Myosin Light Chain (MLC), which it directly phosphorylates. It also phosphorylates and inactivates MLC Phosphatase (MLCP), the enzyme that dephosphorylates MLC.

  • The net result is an increase in phosphorylated MLC, which promotes actin-myosin interaction, leading to smooth muscle contraction and stress fiber formation.

  • 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates, thereby promoting smooth muscle relaxation.

Protocol 3: In Vitro ROCK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of the compound against the ROCK2 enzyme.

Materials:

  • Recombinant human ROCK2 enzyme

  • ROCKtide substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (test compound)

  • Fasudil or Y-27632 (positive control inhibitor)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the DMSO serial dilutions to the appropriate wells of a 384-well plate.

    • Add 1 µL of 100% DMSO to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) control wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in kinase buffer containing ROCK2 enzyme and ROCKtide substrate. Add 10 µL of this mix to all wells except the "no enzyme" controls. Add 10 µL of a 2X substrate-only mix to the "no enzyme" wells.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. Add 10 µL to all wells to start the reaction. The final reaction volume is 21 µL.

    • Self-Validation: The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibitors are measured accurately. The final DMSO concentration should be kept low (≤1%) to avoid assay interference.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Terminate Reaction & Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data with the "no inhibitor" control set to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane represents a rationally designed molecule with significant potential in the field of kinase inhibitor drug discovery. By symmetrically linking two known ROCK inhibitor pharmacophores, it offers a novel platform to explore the principles of bivalency for enhanced therapeutic effect. The synthetic and analytical protocols detailed in this guide provide a clear and robust pathway for its preparation and validation. The subsequent biological evaluation workflow enables a thorough investigation of its potency and mechanism of action. This compound stands as an excellent candidate for further preclinical development in therapeutic areas where ROCK signaling is dysregulated, such as cardiovascular and neurological diseases.

References

  • Kumar, R., & Siddiqui, N. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 63-74. [Link]

  • Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]

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Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Abstract 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any new molecular entity, a thorough characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any new molecular entity, a thorough characterization of its chemical structure and purity is paramount for its advancement in research and development. This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document serves as a foundational reference for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the detailed, field-proven methodologies required to obtain and interpret such results. The protocols herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural confirmation of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Introduction and Molecular Structure

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a symmetric molecule featuring a central seven-membered 1,4-diazepane ring. Each nitrogen atom of this ring is functionalized with an isoquinoline-5-sulfonyl group. The isoquinoline moieties are bicyclic aromatic systems, and the sulfonyl linkages introduce key structural and electronic features. The systematic name defines the connectivity: two isoquinoline rings are attached at their 5-position to a sulfonyl group (SO₂), which in turn is bonded to the nitrogens at the 1 and 4 positions of the diazepane ring.

Molecular Formula: C₂₃H₂₂N₄O₄S₂

Molecular Weight: 498.58 g/mol

The structural characterization of this molecule relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide will present a detailed analysis of the expected data from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is predicted to exhibit a set of distinct signals corresponding to the protons on the isoquinoline and diazepane rings. Due to the molecule's symmetry, we expect to see signals for one isoquinoline unit and half of the diazepane ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality of Chemical Shift
~9.30 s 2H H-1' Deshielded by adjacent nitrogen and aromatic ring current.
~8.60 d 2H H-3' Deshielded by adjacent nitrogen and aromatic ring current.
~8.45 d 2H H-4' Aromatic proton adjacent to the electron-withdrawing sulfonyl group.
~8.30 d 2H H-8' Aromatic proton influenced by the fused ring system.
~8.10 d 2H H-6' Aromatic proton ortho to the sulfonyl group.
~7.80 t 2H H-7' Aromatic proton coupled to neighboring protons.
~3.60 t 4H H-2, H-7 Aliphatic protons adjacent to the nitrogen of the sulfonamide.
~3.40 t 4H H-3, H-6 Aliphatic protons adjacent to the other methylene group in the diazepane ring.

| ~2.10 | p | 2H | H-5 | Aliphatic protons in the middle of the diazepane ring. |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), p (pentet).

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality of Chemical Shift
~152.0 C-1' Aromatic carbon adjacent to nitrogen.
~145.0 C-3' Aromatic carbon adjacent to nitrogen.
~136.0 C-5' Aromatic carbon directly attached to the sulfonyl group.
~135.0 C-8a' Aromatic bridgehead carbon.
~132.0 C-4' Aromatic carbon.
~130.0 C-8' Aromatic carbon.
~129.0 C-4a' Aromatic bridgehead carbon.
~128.0 C-7' Aromatic carbon.
~122.0 C-6' Aromatic carbon.
~48.0 C-2, C-7 Aliphatic carbon adjacent to sulfonamide nitrogen.
~47.0 C-3, C-6 Aliphatic carbon in the diazepane ring.

| ~28.0 | C-5 | Aliphatic carbon in the diazepane ring. |

Note: Chemical shifts for isoquinoline carbons can be complex and are based on known data for similar structures.[2][3]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures that the acquired data is of high quality and accurately reflects the sample.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Filter into a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field [1] acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 acq5 Acquire 2D spectra (COSY, HSQC) if needed acq4->acq5 proc1 Apply Fourier Transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shift to TMS (0.00 ppm) proc3->proc4 proc5 Integrate peaks (¹H) proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 500 MHz (or higher field) NMR spectrometer equipped with a standard probe.[4]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[5]

  • ¹H Spectrum Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C Spectrum Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Analysis: Analyze the processed spectra by assigning the chemical shifts, integrating the proton signals, and determining the multiplicities (splitting patterns). For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm proton-proton and proton-carbon connectivities, respectively.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.[6][7]

Predicted HRMS Data

For 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, we would expect to observe the protonated molecular ion [M+H]⁺ in positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass Observed Mass

| [C₂₃H₂₃N₄O₄S₂]⁺ ([M+H]⁺) | 499.1164 | Expected within 5 ppm |

The ability to measure mass to four or more decimal places allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[6]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion. For sulfonamides, characteristic fragmentation patterns often involve the cleavage of the S-N bond or the loss of SO₂.[8][9]

Predicted Fragmentation Pathways:

  • Loss of an isoquinolin-5-sulfonyl group: Cleavage of one of the S-N bonds would result in a fragment corresponding to the remaining portion of the molecule.

  • Loss of SO₂: A common fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (a loss of 64 Da).[9]

  • Cleavage within the diazepane ring: The seven-membered ring may undergo ring-opening or fragmentation.

Experimental Protocol for HRMS Data Acquisition

Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol) acq1 Infuse sample into ESI source prep1->acq1 acq2 Acquire full scan spectrum in positive ion mode acq1->acq2 acq3 Perform MS/MS on the [M+H]⁺ ion acq2->acq3 proc1 Determine the exact mass of the molecular ion acq3->proc1 proc2 Calculate elemental composition proc1->proc2 proc3 Analyze fragmentation pattern proc2->proc3

Caption: General workflow for HRMS analysis from sample preparation to data interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an electrospray ionization (ESI) source.[6]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000). The instrument should be calibrated immediately prior to analysis using a known standard to ensure high mass accuracy.

  • MS/MS Analysis: If fragmentation data is desired, perform a tandem MS experiment by isolating the [M+H]⁺ ion (m/z ~499.12) and subjecting it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

  • Data Analysis: Determine the exact mass of the parent ion from the full scan spectrum and use software to calculate the elemental composition.[10] Compare the measured mass to the theoretical mass; a mass error of less than 5 ppm is typically required for confident formula assignment. Analyze the MS/MS spectrum to identify key fragment ions and propose fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[11] It is an excellent tool for identifying the types of bonds present in a molecule.

Predicted FT-IR Data

The FT-IR spectrum of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane will be characterized by the vibrational modes of the sulfonyl, aromatic, and aliphatic groups.

Table 4: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3100-3000 Medium C-H stretch Aromatic (Isoquinoline)
~2950-2850 Medium C-H stretch Aliphatic (Diazepane)
~1600-1450 Medium-Strong C=C and C=N stretch Aromatic Ring
~1350-1320 Strong Asymmetric SO₂ stretch Sulfonamide
~1170-1150 Strong Symmetric SO₂ stretch Sulfonamide

| ~950-900 | Medium | S-N stretch | Sulfonamide |

The presence of strong absorption bands in the ~1350 cm⁻¹ and ~1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group.[12]

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FT-IR spectra of solid samples.[13][14]

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane powder onto the ATR crystal.[14]

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding functional groups.

Conclusion

The combination of NMR, HRMS, and FT-IR spectroscopy provides a robust and comprehensive framework for the structural elucidation and confirmation of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. The predicted data and detailed protocols outlined in this guide offer a complete analytical system for researchers working with this molecule. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and is essential for any further investigation into the compound's properties and potential applications.

References

  • Standard Operating Procedure for NMR Experiments. (2023). Vertex AI Search.
  • Experimental workflow of the ATR-FTIR spectroscopy-based method. (n.d.). ResearchGate.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2025). ResearchGate.
  • High Resolution Mass Spectrometry (HRMS) Analysis. (2026). ResolveMass Laboratories Inc.
  • Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. (n.d.). The University of Liverpool Repository.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). Canadian Journal of Chemistry.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
  • Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office.
  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone.
  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. (1976). Canadian Science Publishing.
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  • HRMS: Fundamentals and Basic Concepts. (n.d.). Elsevier.
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  • 1,4-Diazepine. (2023). Wikipedia.
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  • 1,4-bis(benzenesulfonyl)-1,4-diazepane. (n.d.). Atomaxchem.
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  • High-Resolution Mass Spectrometry | HRMS Analysis. (n.d.). Measurlabs.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
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  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2025). ResearchGate.
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  • (R)-1-Benzyl-5-methyl-1,4-diazepane. (n.d.). BLDpharm.
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  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). UTM.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE.
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  • Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. (2020). Environmental Science & Technology.
  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (n.d.). Molecules.
  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (n.d.). ChemRxiv.
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Protocols & Analytical Methods

Method

Synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

An Application Note for the Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a novel compound with significant potential in dr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a novel compound with significant potential in drug discovery and development. The molecular architecture, which combines the biologically active 1,4-diazepane core with the isoquinoline-5-sulfonamide moiety, positions it as a compelling candidate for kinase inhibition, particularly targeting pathways like the Rho-associated coiled-coil containing protein kinase (ROCK) cascade. This guide details a robust two-part synthetic strategy, commencing with the preparation of the key intermediate, isoquinoline-5-sulfonyl chloride, followed by its coupling with 1,4-diazepane. The protocols are designed for clarity, reproducibility, and scalability, with an emphasis on the underlying chemical principles, safety considerations, and rigorous analytical validation of the final product.

Scientific Background and Significance

The convergence of privileged scaffolds in medicinal chemistry is a powerful strategy for the development of novel therapeutics. The title compound, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, exemplifies this approach by integrating two moieties of profound pharmacological importance.

  • The 1,4-Diazepane Core: The seven-membered 1,4-diazepine ring is a foundational structure in a multitude of clinically significant drugs, demonstrating a wide spectrum of biological activities including anticancer, antipsychotic, and anxiolytic properties.[1][2] Its conformational flexibility allows it to mimic peptide linkages and interact with a diverse range of biological targets.[2]

  • The Isoquinoline-5-Sulfonamide Moiety: Isoquinoline derivatives are prevalent in natural products and synthetic drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5] More specifically, the isoquinoline sulfonamide framework is the cornerstone of a class of potent ROCK inhibitors, including the clinically used drug Fasudil.[6] These inhibitors modulate cellular processes like smooth muscle contraction and cell migration, making them valuable for treating conditions such as glaucoma and cardiovascular diseases.[6]

The synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane creates a symmetrical molecule that could function as a bivalent or high-avidity ligand, potentially leading to enhanced potency and selectivity for its target protein(s). This application note provides the necessary protocols for researchers to synthesize and explore the therapeutic potential of this promising compound.

Retrosynthetic Analysis and Strategy

The synthesis is logically approached in two distinct stages. The primary challenge lies in the preparation of the reactive sulfonyl chloride intermediate, followed by a standard sulfonamide bond formation.

  • Preparation of Isoquinoline-5-sulfonyl Chloride: This key intermediate is synthesized from commercially available 5-bromoisoquinoline. A patented, environmentally conscious method is employed, which involves the formation of an S-isoquinoline isothiourea salt, followed by an oxidative chlorosulfonylation.[7] This route avoids the use of highly corrosive or toxic reagents often found in alternative methods.[7]

  • Coupling Reaction: The target molecule is assembled via a nucleophilic substitution reaction between the 1,4-diazepane core and two equivalents of isoquinoline-5-sulfonyl chloride. The secondary amine nitrogens of the diazepane act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The overall synthetic scheme is depicted below:

Scheme 1: Overall

Step A: Synthesis of Isoquinoline-5-sulfonyl chloride from 5-bromoisoquinoline.

Step B: Coupling of 1,4-diazepane with Isoquinoline-5-sulfonyl chloride.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Sulfonyl chlorides are moisture-sensitive and can release HCl upon hydrolysis; handle with care.

Part A: Synthesis of Isoquinoline-5-sulfonyl chloride

This protocol is adapted from a validated synthetic route and involves two steps.[7]

Step A1: Synthesis of S-Isoquinoline Isothiourea Salt

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromoisoquinoline (10.0 g, 48.1 mmol), thiourea (4.0 g, 52.6 mmol), and ethanol (100 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The S-isoquinoline isothiourea salt will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities.

  • Drying: Dry the purified white solid under vacuum to a constant weight. The expected yield is typically high for this step.

Step A2: Oxidative Chlorosulfonylation

  • Dissolution: In a 500 mL three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve the S-isoquinoline isothiourea salt (10.0 g, 35.3 mmol) in dilute hydrochloric acid (5% v/v, 150 mL) at 0-5 °C using an ice-water bath.

  • Oxidative Chlorination: While maintaining the temperature below 5 °C, slowly add a suitable oxidant and chlorinating agent. A common and effective method involves bubbling chlorine gas through the solution or using an in-situ chlorine generating system (e.g., from NaOCl and HCl).[8] The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Stir the mixture vigorously for 2-3 hours at 0-5 °C. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, carefully quench any excess oxidant. The product, isoquinoline-5-sulfonyl chloride, will precipitate from the acidic aqueous solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash thoroughly with ice-cold water (3 x 30 mL) to remove residual acid. Dry the product under vacuum over P₂O₅. This intermediate is often used directly in the next step without further purification.

Part B:
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.0 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (3.1 mL, 22.0 mmol, 2.2 equivalents) to the solution.

    • Causality Note: Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the nucleophilic 1,4-diazepane.

  • Substrate Addition: In a separate flask, dissolve isoquinoline-5-sulfonyl chloride (4.78 g, 21.0 mmol, 2.1 equivalents) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled diazepane solution over 30 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude solid is best purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 100%), is typically effective.

  • Characterization (Self-Validation):

    • ¹H and ¹³C NMR: Provides structural confirmation. The spectra should show characteristic peaks for both the isoquinoline and diazepane moieties in the correct integration ratios.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the parent ion.

    • HPLC: Assesses the purity of the final compound. A purity level of >95% is generally required for biological screening.

Data and Workflow Summary

Table 1: Key Reaction Parameters
ParameterValueNotes
Reactants
1,4-Diazepane1.0 eqNucleophile
Isoquinoline-5-sulfonyl chloride2.1 eqElectrophile
Triethylamine2.2 eqAcid Scavenger
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm
Reaction Time 12 - 16 hoursTypical for sulfonamide formation
Expected Yield 60 - 80% (after purification)Varies with scale and purity
Molecular Weight (Final Product) 486.57 g/mol C₂₅H₂₂N₄O₄S₂
Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Purification Cascade cluster_qc Quality Control & Validation SM1 1,4-Diazepane Reaction Sulfonylation Reaction - DCM, Triethylamine - 0°C to RT, 16h SM1->Reaction SM2 Isoquinoline-5-sulfonyl chloride SM2->Reaction Quench Aqueous Quench (NaHCO₃) Reaction->Quench Crude Mixture Extract Liquid-Liquid Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Crude Solid QC1 NMR (¹H, ¹³C) Purify->QC1 Purified Compound QC2 HRMS Purify->QC2 QC3 HPLC (>95% Purity) Purify->QC3 FinalProduct Final Product: 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane QC1->FinalProduct QC2->FinalProduct QC3->FinalProduct

Caption: Workflow for the synthesis and validation of the target compound.

References

  • Shafi, S., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 654-673. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 84-95. Available at: [Link]

  • Li, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 184. Available at: [Link]

  • Leone, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1711-1717. Available at: [Link]

  • Mekacher, Y., et al. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(10), 1667. Available at: [Link]

  • Orazzhanov, B., et al. (2020). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 10(44), 26081-26095. Available at: [Link]

  • Wang, J-B., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 1-25. Available at: [Link]

  • CN108752274B (2020). Preparation method of 5-isoquinoline sulfonyl chloride. Google Patents.
  • EP2818463A1 (2015). Production method of 1,4-diazepane derivatives. Google Patents.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Available at: [Link]

  • He, L., et al. (1998). Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds. Yao Xue Xue Bao, 33(10), 741-7. Available at: [Link]

  • Su, W., et al. (2011). Synthesis of sulfonyl chloride substrate precursors. Nature Protocols. Available at: [Link]

Sources

Application

Application Note: High-Throughput Analysis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Abstract This application note presents a comprehensive guide to the analytical detection and quantification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a novel molecule with significant potential in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analytical detection and quantification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a novel molecule with significant potential in drug development. Given the compound's structural complexity, featuring a 1,4-diazepane core and two isoquinoline sulfonamide moieties, robust and sensitive analytical methods are imperative for its characterization, stability testing, and pharmacokinetic studies.[1][2] This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and content analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are developed based on established principles for the analysis of sulfonamides and diazepine derivatives and are designed to be fully compliant with ICH Q2(R1) validation guidelines.[3][4][5][6]

Introduction to 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a synthetic compound characterized by the molecular formula C₂₃H₂₂N₄O₄S₂ and a molecular weight of 482.58 g/mol . The structure comprises a seven-membered 1,4-diazepane ring, which is a common scaffold in biologically active compounds, linked to two isoquinoline-5-sulfonyl groups.[1][2][7] The presence of the sulfonamide functional groups and the extended aromatic systems of the isoquinoline rings suggests strong UV absorbance and suitability for ionization in mass spectrometry, which are key considerations in the development of analytical methods. Accurate and precise measurement of this molecule is critical for ensuring product quality, understanding its metabolic fate, and establishing its safety and efficacy profile.

Method 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative analysis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in bulk drug substance and finished pharmaceutical products. The principle relies on the separation of the analyte from potential impurities on a reversed-phase C18 column, followed by detection using a UV-Vis detector.

Rationale for Method Selection

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. The choice of a C18 stationary phase is based on the non-polar nature of the 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane molecule. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal retention times. Formic acid aids in protonating the analyte, which can improve peak symmetry and chromatographic performance. UV detection is chosen for its simplicity and the strong chromophoric nature of the isoquinoline rings.

Experimental Protocol: HPLC-UV

3.2.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size.[4][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh and dissolve 10 mg of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane reference standard in 100 mL of sample diluent to obtain a 100 µg/mL stock solution. Further dilutions are made to prepare calibration standards.

3.2.2 Chromatographic Conditions

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

3.2.3 Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Diluent start->dissolve dilute Prepare Calibrants dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV Analysis.

Method Validation (as per ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.[6][9]

  • Specificity: Demonstrated by the absence of interfering peaks from excipients at the retention time of the analyte.

  • Linearity: A minimum of five concentrations are recommended to establish linearity.[5] The method should be linear over a range of 80-120% of the test concentration for assay.[5]

  • Accuracy: Determined by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels using multiple preparations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: Trace Level Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required.

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalytical studies due to its exceptional sensitivity and specificity.[10][11][12] The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for the selective detection of the analyte even in the presence of complex biological interferences. A simplified sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), is often sufficient to achieve the required sensitivity and robustness.[13]

Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation and Materials

  • LC-MS/MS System: Waters Xevo TQ-S micro or equivalent, coupled with an ACQUITY UPLC I-Class System.

  • Column: CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Protein precipitation with acetonitrile followed by Oasis MCX µElution Plate SPE for plasma samples.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used.

4.2.2 LC and MS Conditions

Table 2: LC-MS/MS Parameters

Parameter Condition
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | See Table 3 |

Table 3: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 483.6 To be determined To be determined
Internal Standard To be determined To be determined To be determined

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

4.2.3 Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with IS start->spike ppt Protein Precipitation spike->ppt spe Solid-Phase Extraction ppt->spe inject Inject into UPLC spe->inject separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Ratios detect->integrate quantify Quantify vs. Curve integrate->quantify report Generate Report quantify->report

Caption: Bioanalytical Workflow for LC-MS/MS.

Method Validation

Bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Specificity: Absence of interference from endogenous matrix components.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Linearity, Accuracy, and Precision: Evaluated using calibration standards and quality control (QC) samples prepared in the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. The HPLC-UV method is well-suited for routine quality control applications, offering a balance of performance and simplicity. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the recommended approach. Both protocols are designed to be validated according to international standards, ensuring the generation of reliable and accurate data crucial for the advancement of drug development programs involving this novel compound.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]

  • Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Imeeko. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). Available at: [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv. Available at: [Link]

  • 1,4-Ditosyl-1,4-diazepane. National Institutes of Health (NIH). Available at: [Link]

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  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health (NIH). Available at: [Link]

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Application

Application Notes and Protocols for the Cellular Characterization of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Introduction: Unveiling the Cellular Impact of a Novel Bivalent Kinase Inhibitor The compound 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane represents a compelling molecular architecture for kinase inhibition. The isoq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Bivalent Kinase Inhibitor

The compound 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane represents a compelling molecular architecture for kinase inhibition. The isoquinoline moiety is a well-established pharmacophore present in several potent inhibitors of serine/threonine kinases, most notably the Rho-associated coiled-coil containing protein kinases (ROCK). The bivalent nature of this specific molecule, featuring two isoquinolin-5-ylsulfonyl groups, suggests a high-affinity interaction with its target, potentially leading to enhanced potency and selectivity. Derivatives of 1,4-diazepine have been noted for a range of biological activities, including anti-tumor effects, further underscoring the therapeutic potential of this structural class.[1][2]

This guide provides a comprehensive suite of cell-based assays to elucidate the mechanism of action and functional consequences of treating cells with 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. Given its structural resemblance to known ROCK inhibitors, the protocols detailed herein are centered around the hypothesis that this compound primarily targets the ROCK signaling pathway.[3][4][5] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[5][6][] The assays described will enable researchers to systematically investigate the compound's effects on these fundamental cellular functions.

Principle of Investigation: A Multi-tiered Approach to Cellular Profiling

A thorough understanding of a novel compound's cellular activity requires a multi-faceted experimental approach. We will progress from direct target engagement to broader phenotypic outcomes. This strategy ensures that observations of a cellular phenotype can be mechanistically linked to the inhibition of a specific signaling pathway.

Our investigation will be structured as follows:

  • Target Engagement & Kinase Activity: Directly measure the compound's ability to inhibit the phosphorylation of a key ROCK substrate in a cellular context.

  • Cellular Proliferation & Viability: Determine the compound's effect on cell growth and survival, a crucial first step in assessing its therapeutic potential and potential cytotoxicity.[8][9][10]

  • Apoptosis Induction: Investigate whether the compound induces programmed cell death, a common mechanism for anti-cancer agents.

  • Cell Migration & Invasion: Functionally assess the compound's impact on cell motility, a hallmark of processes regulated by the ROCK pathway and a key target in cancer metastasis.[11][12]

This tiered approach provides a robust framework for characterizing the cellular pharmacology of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

I. Target Engagement: Cellular ROCK Activity Assay

Scientific Rationale: The most direct method to confirm the inhibition of ROCK in a cellular environment is to measure the phosphorylation of its downstream substrates.[13][14][15] A primary and well-validated substrate of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1).[16][17] ROCK phosphorylates MYPT1 at Threonine 853 (Thr853), which inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain (p-MLC) and subsequent cell contraction and stress fiber formation.[16] By quantifying the levels of phosphorylated MYPT1 (p-MYPT1) in compound-treated cells, we can directly assess the compound's intracellular efficacy.

Experimental Workflow: Cellular p-MYPT1 ELISA

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Extraction cluster_2 ELISA Protocol a Seed cells in a 96-well plate b Incubate for 24 hours a->b c Treat with 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane (dose-response) b->c d Incubate for 1-2 hours c->d e Lyse cells with appropriate lysis buffer containing phosphatase inhibitors d->e f Quantify total protein concentration (e.g., BCA assay) e->f g Add normalized lysates to anti-MYPT1 coated plate f->g h Incubate and wash g->h i Add anti-p-MYPT1 (Thr853) antibody h->i j Incubate and wash i->j k Add HRP-conjugated secondary antibody j->k l Incubate and wash k->l m Add substrate and measure chemiluminescence l->m

Caption: Workflow for cellular p-MYPT1 (Thr853) ELISA.

Detailed Protocol: Cellular p-MYPT1 (Thr853) ELISA

Materials:

  • Selected cell line (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

  • DMSO (vehicle control)

  • Cellular ROCK Activity Assay Kit (containing anti-MYPT1 coated plate, lysis buffer, phospho-specific primary antibody, HRP-conjugated secondary antibody, and substrate)

  • BCA Protein Assay Kit

  • Plate reader with chemiluminescence detection

Procedure:

  • Cell Seeding: Seed 1 x 104 to 3 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 1-2 hours at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the assay kit manufacturer's protocol. Ensure the lysis buffer contains phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • ELISA: a. Normalize all cell lysates to the same protein concentration with lysis buffer. b. Add 100 µL of the normalized lysates to the wells of the anti-MYPT1 coated plate. c. Incubate for 1-2 hours at room temperature on an orbital shaker. d. Wash the wells three times with the provided wash buffer. e. Add 100 µL of the anti-p-MYPT1 (Thr853) antibody and incubate for 1 hour. f. Wash the wells three times. g. Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour. h. Wash the wells five times. i. Add 100 µL of the chemiluminescent substrate and immediately measure the signal using a plate reader.

  • Data Analysis: Plot the chemiluminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Parameter Description
Cell Line Dependent on research context (e.g., cancer, vascular)
Seeding Density 1-3 x 104 cells/well
Compound Incubation 1-2 hours
Detection Method Chemiluminescence
Primary Endpoint IC50 for p-MYPT1 inhibition

II. Cell Proliferation and Viability Assays

Scientific Rationale: Assessing the impact of a compound on cell proliferation and viability is fundamental in drug discovery.[8][18] These assays determine if the compound has cytostatic (inhibits growth) or cytotoxic (kills cells) effects.[10] A common and robust method is the MTT assay, which measures the metabolic activity of viable cells.[19]

Detailed Protocol: MTT Cell Proliferation Assay

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader with absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.[19]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Parameter Description
Cell Line Panel of relevant cell lines
Seeding Density 2,000-5,000 cells/well
Compound Incubation 72 hours
Detection Method Colorimetric (Absorbance at 570 nm)
Primary Endpoint GI50

III. Apoptosis Assay

Scientific Rationale: Many anti-cancer kinase inhibitors exert their effects by inducing apoptosis. It is crucial to determine if the observed decrease in cell proliferation is due to cell cycle arrest or the induction of programmed cell death. A standard method for detecting apoptosis is through the use of Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Detailed Protocol: Annexin V/Propidium Iodide Flow Cytometry

Materials:

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its GI50 and 10x GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer, detecting FITC (Annexin V) and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

IV. Cell Migration Assay

Scientific Rationale: The ROCK pathway is a central regulator of cell migration.[][11] Inhibition of ROCK is expected to impair cell motility. The wound healing or "scratch" assay is a straightforward and effective method to assess collective cell migration.[11][19]

Experimental Workflow: Wound Healing (Scratch) Assay

G cluster_0 Preparation cluster_1 Treatment & Imaging cluster_2 Analysis a Grow cells to a confluent monolayer in a 6-well plate b Create a 'scratch' with a sterile pipette tip a->b c Wash with PBS to remove debris b->c d Add medium containing the compound (at non-toxic concentrations) c->d e Image the scratch at T=0 d->e f Incubate and image at regular intervals (e.g., 12, 24h) e->f g Measure the area of the scratch at each time point f->g h Calculate the percentage of wound closure g->h

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing (Scratch) Assay

Materials:

  • Selected migratory cell line (e.g., MDA-MB-231)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.

  • Scratch Creation: Create a linear scratch in the monolayer with a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment and Imaging: Add medium containing the compound at a non-cytotoxic concentration (e.g., GI50/4). Capture an image of the scratch at time 0.

  • Incubation: Incubate the plate at 37°C and capture images of the same field at subsequent time points (e.g., 12 and 24 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Parameter Description
Cell Line Highly migratory cell line
Compound Concentration Sub-lethal (e.g., ≤ GI50/4)
Imaging Intervals 0, 12, 24 hours
Detection Method Brightfield microscopy
Primary Endpoint Percentage of wound closure

V. Signaling Pathway Analysis

Scientific Rationale: To confirm that the observed phenotypic effects are indeed mediated by the inhibition of the ROCK pathway, it is essential to analyze the phosphorylation status of key downstream effectors. As previously mentioned, ROCK inhibition leads to decreased phosphorylation of MYPT1 and consequently, a decrease in the phosphorylation of Myosin Light Chain 2 (MLC2).[16][20]

Signaling Pathway Diagram: The ROCK Signaling Cascade

G RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) pMLC Phospho-MLC (p-MLC) MLCP->pMLC Dephosphorylates MLC->pMLC StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Actin Actin Cytoskeleton Actin->StressFibers Inhibitor 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway and the point of inhibition.

Detailed Protocol: Western Blotting for p-MLC

Materials:

  • Selected cell line

  • 6-well plates

  • RIPA lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (anti-p-MLC, anti-MLC, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound for 1-2 hours.

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect with chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the p-MLC signal to total MLC and the loading control (GAPDH).

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial cellular characterization of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. By systematically evaluating its impact on target engagement, cell viability, apoptosis, and migration, researchers can build a detailed profile of this novel compound. The data generated from these assays will be crucial in validating its mechanism of action as a ROCK inhibitor and in guiding further preclinical development. Future studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant disease models, and further investigation into its effects on other ROCK-mediated processes such as angiogenesis and inflammation.

References

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  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

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Method

Application Notes and Protocols for Rho-Kinase (ROCK) Inhibitors in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Rho/ROCK Pathway in Oncology The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Rho/ROCK Pathway in Oncology

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes fundamental to cancer progression. As key downstream effectors of the small GTPase RhoA, the ROCK proteins are central to actin cytoskeleton organization, which governs cell morphology, adhesion, migration, and proliferation. In the context of oncology, the Rho/ROCK signaling pathway is frequently dysregulated, contributing to tumor growth, invasion, metastasis, and angiogenesis.[1][2] Consequently, pharmacological inhibition of ROCK has emerged as a promising therapeutic strategy in cancer research.[3][4]

This guide provides a comprehensive overview of the application of ROCK inhibitors in cancer research, with a focus on compounds sharing structural similarities with 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, such as Fasudil. While the specific "bis" compound is not extensively documented, the underlying principles and experimental protocols are broadly applicable to this class of molecules. We will delve into the mechanism of action, provide detailed experimental protocols, and offer insights into the practical application of these inhibitors in both in vitro and in vivo cancer models.

Mechanism of Action: The Rho/ROCK Signaling Axis in Cancer

The Rho/ROCK signaling pathway is a pivotal transducer of extracellular signals that control the actin cytoskeleton. The pathway is initiated by the activation of Rho GTPases (primarily RhoA, RhoB, and RhoC) in response to various stimuli, including growth factors and cell-cell or cell-matrix interactions. Activated, GTP-bound Rho then binds to and activates ROCK.

ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to:

  • Increased actomyosin contractility: ROCK inhibits myosin light chain phosphatase (MLCP) and directly phosphorylates the myosin light chain (MLC), leading to increased stress fiber formation and cell contraction. This is crucial for cell motility and invasion.[5]

  • Cytoskeletal reorganization: ROCK influences the dynamics of the actin cytoskeleton, promoting the formation of focal adhesions, which are essential for cell adhesion and migration.[2]

  • Gene expression changes: ROCK signaling can influence the transcription of genes involved in tumor initiation and progression.[1]

In cancer, hyperactivation of the Rho/ROCK pathway promotes several malignant phenotypes:

  • Enhanced invasion and metastasis: Increased cell contractility and motility enable cancer cells to invade surrounding tissues and disseminate to distant sites.[1][5]

  • Tumor growth and proliferation: The pathway can regulate cell cycle progression and angiogenesis, contributing to tumor expansion.[1]

  • Remodeling of the tumor microenvironment: ROCK activity in cancer-associated fibroblasts can increase extracellular matrix stiffness, facilitating cancer cell movement.[2]

Signaling Pathway Diagram

ROCK_Pathway Extracellular_Stimuli Growth Factors, Cell Adhesion RhoA_GDP RhoA-GDP (Inactive) Extracellular_Stimuli->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Phosphorylates Proliferation Cell Proliferation ROCK->Proliferation Fasudil Fasudil (ROCK Inhibitor) Fasudil->ROCK Inhibits Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin_Contraction Invasion_Metastasis Cell Invasion & Metastasis Actomyosin_Contraction->Invasion_Metastasis

Caption: The Rho/ROCK signaling pathway in cancer and the point of inhibition by Fasudil.

Experimental Protocols

The following protocols are designed to assess the efficacy of ROCK inhibitors in cancer research.

In Vitro Assays

Objective: To determine the effect of a ROCK inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ROCK inhibitor (e.g., Fasudil)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the ROCK inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted ROCK inhibitor or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Parameter Description
Cell Seeding Density Optimize for logarithmic growth during the assay period.
Drug Concentration Range Typically from 0.1 µM to 100 µM.
Incubation Time Assess at multiple time points to understand time-dependent effects.

Objective: To evaluate the effect of a ROCK inhibitor on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium with a chemoattractant (e.g., 10% FBS)

  • ROCK inhibitor

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes. For migration assays, skip this step.

  • Resuspend cancer cells in serum-free medium containing the ROCK inhibitor or vehicle control.

  • Add 100-200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell insert.

  • Add 600 µL of complete medium with the chemoattractant to the lower chamber.

  • Incubate for 12-48 hours at 37°C.

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface of the insert with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Elute the stain with a solubilization solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells under a microscope.

Objective: To assess the effect of a ROCK inhibitor on the phosphorylation of downstream targets of ROCK.

Materials:

  • Cancer cells treated with ROCK inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MLC, anti-total MLC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cancer cells with the ROCK inhibitor at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a ROCK inhibitor in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection

  • ROCK inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ROCK inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Parameter Considerations
Animal Model Choice of mouse strain and cell line should be relevant to the cancer type being studied.
Dosing Regimen Determine the optimal dose and schedule through preliminary tolerability studies.
Ethical Considerations All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis on ROCK Inhibitor Efficacy In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTS/MTT) In_Vitro->Cell_Viability Cell_Migration Migration/Invasion Assay (Transwell) In_Vitro->Cell_Migration Western_Blot Mechanism of Action (Western Blot) In_Vitro->Western_Blot In_Vivo In Vivo Studies Cell_Viability->In_Vivo Cell_Migration->In_Vivo Western_Blot->In_Vivo Xenograft Xenograft Tumor Model In_Vivo->Xenograft Analysis Data Analysis & Interpretation Xenograft->Analysis

Caption: A typical experimental workflow for evaluating ROCK inhibitors in cancer research.

Conclusion and Future Perspectives

Inhibitors of the Rho/ROCK signaling pathway represent a compelling class of molecules for cancer research and therapy. Their ability to modulate fundamental cellular processes involved in tumor progression makes them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for evaluating the efficacy of ROCK inhibitors in preclinical models. Future research will likely focus on the development of more selective ROCK inhibitors, combination therapies with other anticancer agents, and the identification of predictive biomarkers to guide their clinical application.

References

  • Rath, N., & Olson, M. F. (2012). Rho-associated kinases in tumorigenesis and metastasis. Nature Reviews Cancer, 12(7), 463-475. [Link]

  • Tan, P. H., et al. (2021). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences, 22(23), 12803. [Link]

  • LoGrasso, P. V., & Feng, Y. (2009). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Drug Discovery Today, 14(21-22), 1036-1043. [Link]

  • Riento, K., & Ridley, A. J. (2003). ROCKS: multifunctional kinases in cell behaviour. Nature Reviews Molecular Cell Biology, 4(6), 446-456. [Link]

  • Schofield, A. V., & Bernard, O. (2013). Rho-associated coiled-coil kinase (ROCK) signaling and disease. Critical Reviews in Biochemistry and Molecular Biology, 48(4), 301-316. [Link]

  • Itoh, K., et al. (1999). An essential role for Rho-associated kinase in the formation of stress fibers. The Journal of Cell Biology, 144(2), 335-346. [Link]

  • Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological Reviews, 83(4), 1325-1358. [Link]

  • PubChem. (n.d.). Fasudil. [Link]

  • The Jackson Laboratory. (n.d.). Tumor Xenograft Models. [Link]

  • Ringer, M. D., et al. (2017). The Rho-ROCK-Myosin II pathway in cell contractility and cancer. Experimental Cell Research, 358(1), 1-8. [Link]

  • Liu, S., et al. (2018). Rho-associated coiled-coil containing protein kinases (ROCKs) in cancer. Cancer Letters, 416, 1-10. [Link]

Sources

Application

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane for glaucoma research

An In-Depth Guide to the Application of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in Glaucoma Research Introduction: A New Frontier in Intraocular Pressure Management Glaucoma, a leading cause of irreversible blind...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in Glaucoma Research

Introduction: A New Frontier in Intraocular Pressure Management

Glaucoma, a leading cause of irreversible blindness worldwide, is a progressive optic neuropathy characterized by the death of retinal ganglion cells (RGCs). Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor, and current therapeutic strategies are primarily aimed at reducing it. The regulation of IOP is a delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the conventional (trabecular meshwork) and the unconventional (uveoscleral) routes. In primary open-angle glaucoma, the most common form of the disease, increased resistance to aqueous humor outflow through the trabecular meshwork (TM) is the principal cause of elevated IOP.

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of TM cell contractility and, consequently, aqueous humor outflow.[1] This has led to the development of a novel class of therapeutic agents known as ROCK inhibitors.[2] These drugs function by relaxing the TM, thereby increasing conventional outflow and lowering IOP.[3][4]

This document provides detailed application notes and protocols for the investigation of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane , a potent ROCK inhibitor, in the context of glaucoma research. Based on its chemical structure, which features two isoquinoline-5-sulfonyl moieties—a pharmacophore central to established ROCK inhibitors like Fasudil—this compound is hypothesized to act through the targeted inhibition of the Rho kinase pathway.[5][6][7] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously evaluate its therapeutic potential, from initial biochemical assays to preclinical animal models.

Section 1: Unraveling the Mechanism of Action

Scientific Rationale: The contractility of the trabecular meshwork is a key determinant of aqueous humor outflow resistance. The RhoA/ROCK signaling cascade plays a pivotal role in regulating the actin cytoskeleton and actomyosin-driven cell contraction. In TM cells, activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream targets. A crucial substrate is Myosin Light Chain Phosphatase (MLCP). ROCK inhibits MLCP, leading to an increase in the phosphorylation of Myosin Light Chain (MLC).[3] This heightened phosphorylation drives actin-myosin interaction, resulting in the formation of actin stress fibers and focal adhesions, increased cell stiffness, and reduced outflow facility.[3]

By inhibiting ROCK, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is expected to disrupt this cascade. This leads to the dephosphorylation of MLC, disassembly of actin stress fibers, relaxation of TM cells, and ultimately, an increase in the conventional aqueous humor outflow, thereby lowering IOP.[2][3]

ROCK_Pathway cluster_outflow Aqueous Humor Outflow cluster_cell Trabecular Meshwork Cell Increased Outflow Increased Outflow Decreased Outflow Decreased Outflow RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Phosphorylation MLCP->Increased Outflow Promotes Relaxation and MLCP->pMLC Dephosphorylates Contraction Actin Stress Fibers Cell Contraction pMLC->Contraction Leads to Contraction->Decreased Outflow Compound 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Compound->ROCK Inhibits

Figure 1: Rho/ROCK Signaling Pathway in Glaucoma.

Section 2: In Vitro Evaluation Protocols

The initial assessment of a novel compound involves a series of in vitro experiments to confirm its mechanism, determine its potency, and evaluate its safety profile at a cellular level.

Application Note 2.1: Determining Biochemical Potency

The first crucial step is to confirm that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane directly inhibits ROCK activity and to determine its half-maximal inhibitory concentration (IC50). This is achieved using a cell-free biochemical kinase assay. Commercially available kits provide a reliable and standardized method for this purpose. The principle involves incubating recombinant ROCK protein with its substrate (e.g., MYPT1) and ATP, in the presence of varying concentrations of the inhibitor. The resulting phosphorylation is then quantified, typically via an ELISA-based method.

Protocol 2.1: ROCK Kinase Activity Assay
  • Preparation: Prepare a serial dilution of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in an appropriate buffer (e.g., DMSO), typically from 1 mM down to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add the following components according to the manufacturer's protocol (e.g., Cell Biolabs, Inc. STA-415):

    • Kinase buffer

    • Recombinant ROCK2 enzyme

    • The test compound at various concentrations.

    • A positive control (e.g., Y-27632) and a negative control (vehicle).

  • Initiation: Add the substrate (e.g., MYPT1) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the recommended duration (e.g., 60 minutes).

  • Detection: Stop the reaction and proceed with detection. This typically involves:

    • Washing the wells to remove non-bound components.

    • Adding a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1).

    • Incubating and washing.

    • Adding a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Incubating and washing.

    • Adding a colorimetric HRP substrate (e.g., TMB) and measuring the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Application Note 2.2: Assessing Effects on Ocular Cells

To be a viable therapeutic, the compound must be non-toxic to relevant ocular cells at its effective concentration. Human trabecular meshwork (HTM) cells are the primary target for efficacy, while retinal ganglion cells (e.g., R28 cell line) or human primary retinal cells can be used to assess neuroprotective potential or neurotoxicity.[8][9] A cell viability assay, such as the MTT or MTS assay, is a standard method to quantify cytotoxicity.[10][11]

Protocol 2.2: Cellular Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed HTM cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (concentrations should bracket the expected effective dose). Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Application Note 2.3: Verifying Target Engagement in a Cellular Context

After confirming biochemical potency and cellular safety, it is essential to demonstrate that the compound inhibits the ROCK signaling pathway within intact cells. Western blotting is the gold-standard technique for this purpose.[12] By treating TM cells with the compound and then stimulating the RhoA pathway (e.g., with LPA or thrombin), one can measure the phosphorylation status of downstream ROCK targets like Myosin Phosphatase Targeting Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2). A successful ROCK inhibitor will decrease the phosphorylation levels of these proteins.[13]

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting A 1. Culture & Treat HTM Cells B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Prepare Lysates (Laemmli Buffer) C->D E 5. SDS-PAGE (Protein Separation) D->E Load Samples F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (BSA or Milk) F->G H 8. Primary Antibody Incubation (p-MYPT1) G->H I 9. Secondary Antibody Incubation (HRP) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Normalize to Loading Control) J->K Image & Quantify

Figure 2: Experimental Workflow for Western Blot Analysis.
Protocol 2.3: Western Blot Analysis of ROCK Pathway Inhibition
  • Cell Culture and Treatment: Plate HTM cells and grow to ~80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with varying concentrations of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane for 1-2 hours. Stimulate with a RhoA activator (e.g., 10 µM LPA) for 15-30 minutes.

  • Lysis and Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14] Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[15]

  • SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phospho-protein band to a total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Table 1: Key Reagents and Antibodies for Western Blotting

Reagent/Antibody Supplier (Example) Catalog # (Example) Dilution
Rabbit anti-phospho-MYPT1 (Thr853) Cell Signaling Tech #4563 1:1000
Rabbit anti-MYPT1 Cell Signaling Tech #2634 1:1000
Mouse anti-GAPDH Santa Cruz Biotech sc-47724 1:5000
Anti-rabbit IgG, HRP-linked Cell Signaling Tech #7074 1:2000

| Anti-mouse IgG, HRP-linked | Cell Signaling Tech | #7076 | 1:2000 |

Section 3: In Vivo Preclinical Evaluation

In vivo studies are critical to determine the IOP-lowering efficacy, duration of action, and safety of the compound in a living system. Mouse models of ocular hypertension are widely used due to their genetic tractability and cost-effectiveness.[16][17]

Application Note 3.1: Evaluating IOP-Lowering Efficacy

The primary goal of in vivo testing is to measure the ability of a topically applied formulation of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane to reduce IOP. An inducible model of ocular hypertension, such as the microbead injection model, provides a robust system for this evaluation.[17] IOP is measured at baseline and at multiple time points after drug administration using a non-invasive tonometer designed for rodents.

IOP_Workflow cluster_induction Phase 1: OHT Induction cluster_study Phase 2: IOP Study A 1. Anesthetize Mouse B 2. Inject Microbeads into Anterior Chamber A->B C 3. Allow IOP to Stabilize (2-3 weeks) B->C D 4. Confirm IOP Elevation (Tonometry) C->D E 5. Measure Baseline IOP (Time 0) D->E Select Animals with Stable OHT F 6. Topical Administration (Drug or Vehicle) E->F G 7. Measure IOP at Multiple Time Points (2, 4, 8, 24h) F->G H 8. Analyze IOP Change from Baseline G->H I Determine Efficacy & Duration of Action H->I Compare Drug vs. Vehicle

Figure 3: Workflow for In Vivo IOP Study in Mice.
Protocol 3.1: Induction of Ocular Hypertension (Microbead Model)
  • Animals: Use adult C57BL/6J mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the mouse using an appropriate regimen (e.g., intraperitoneal injection of ketamine/xylazine). Apply a topical anesthetic (e.g., proparacaine) to the eye.

  • Injection: Using a dissecting microscope, carefully inject a sterile suspension of polystyrene microbeads (e.g., 15 µm diameter) into the anterior chamber of one eye using a glass microneedle. The contralateral eye can receive a sham injection of sterile saline to serve as a control.

  • Recovery: Allow the animal to recover on a warming pad. Apply a topical antibiotic ointment.

  • IOP Monitoring: Monitor IOP weekly using a rebound tonometer (e.g., TonoLab). The pressure will typically rise and stabilize within 2-3 weeks. Animals with a stable IOP elevation (e.g., >5 mmHg above baseline) are used for the drug study.

Protocol 3.2: Topical Administration and IOP Measurement
  • Animal Handling: Acclimate conscious mice to the restraint procedure for several days before the experiment to minimize stress-induced IOP fluctuations.[18]

  • Baseline Measurement: Gently restrain the mouse and measure the baseline IOP in both eyes using a rebound tonometer.[19][20] Take multiple readings and average them for a single data point.

  • Drug Formulation & Administration: Formulate 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in a sterile ophthalmic vehicle. Administer a single, precise volume (e.g., 2 µL) of the drug formulation to the hypertensive eye. Administer vehicle alone to a control group of hypertensive animals.

  • Post-Dose Measurements: Measure IOP at various time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the change in IOP from baseline for each animal at each time point. Compare the IOP reduction between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Table 2: Sample Data Layout for In Vivo IOP Study

Animal ID Treatment Group Baseline IOP (mmHg) ΔIOP @ 2h (mmHg) ΔIOP @ 4h (mmHg) ΔIOP @ 8h (mmHg)
M01 Vehicle 22.1 -0.5 -0.8 -0.2
M02 Vehicle 23.5 -0.8 -1.1 -0.6
M03 Compound (1%) 22.8 -5.2 -6.1 -4.5

| M04 | Compound (1%) | 24.0 | -5.9 | -6.8 | -5.1 |

Application Note 3.2: Direct Measurement of Aqueous Humor Outflow Facility

While IOP reduction is the ultimate therapeutic endpoint, directly measuring the effect of the compound on aqueous humor outflow facility provides definitive mechanistic proof. This is typically performed ex vivo on enucleated eyes using a perfusion system.[21] The technique involves perfusing the eye with a buffer at a constant pressure or flow rate and measuring the corresponding flow or pressure. An increase in outflow facility (C-value, measured in µL/min/mmHg) in drug-treated eyes compared to controls confirms the compound's mechanism of action.[22][23]

Protocol 3.3: Ex Vivo Measurement of Outflow Facility
  • Eye Enucleation: Euthanize mice and immediately enucleate the eyes. Place them in a petri dish with moist gauze.

  • Cannulation: Under a microscope, cannulate the anterior chamber with a microneedle connected to a perfusion system, which includes a fluid reservoir, a pressure transducer, and a flow meter.

  • Perfusion: Perfuse the eye with a buffered saline solution (e.g., BSS Plus) at a constant pressure (e.g., 8 mmHg). Allow the flow rate to stabilize to establish a baseline outflow facility.

  • Drug Perfusion: Switch the perfusion medium to one containing a known concentration of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

  • Measurement: Continuously record the flow rate. An increase in the flow rate at a constant pressure indicates an increase in outflow facility.

  • Calculation: Calculate the outflow facility (C) using the formula: C = (Flow Rate) / (Intraocular Pressure - Episcleral Venous Pressure). The episcleral venous pressure is often assumed to be zero in this ex vivo setup. Compare the C-values before and after drug administration.

Conclusion

The isoquinoline sulfonamide scaffold is a well-validated foundation for potent ROCK inhibitors used in glaucoma therapy. The protocols and application notes detailed in this guide provide a comprehensive framework for the preclinical evaluation of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. By systematically assessing its biochemical potency, cellular effects, and in vivo efficacy, researchers can build a robust data package to support its development as a next-generation therapeutic for lowering intraocular pressure and treating glaucoma. This structured approach ensures scientific rigor and provides a clear path from benchtop discovery to potential clinical application.

References

  • Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC. (2023, October 14). PubMed Central. [Link]

  • Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms. (n.d.). PubMed Central. [Link]

  • Glaucoma-on-a-chip: an in vitro model for glaucoma drug discovery based on mimicking mechanical stress of high eye pressure. (n.d.). IOVS. [Link]

  • Western blot analysis was performed to examine the RhoA/ROCK signaling... (n.d.). ResearchGate. [Link]

  • IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. (n.d.). PubMed. [Link]

  • Exploring a Novel Fasudil-Phospholipid Complex Formulated as Liposomal Thermosensitive in situ Gel for Glaucoma. (2022, January 11). PubMed. [Link]

  • Noninvasive Intraocular Pressure Measurements in Mice by Pneumotonometry - PMC. (n.d.). PubMed Central. [Link]

  • Aqueous outflow imaging techniques and what they tell us about intraocular pressure regulation - PMC. (n.d.). PubMed Central. [Link]

  • Animal Models of Glaucoma - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Serum and Antibody Effects From Patients With Glaucoma on Retinal Ganglion Cells. (n.d.). IOVS. [Link]

  • Neuroretinal Cell Culture Model as a Tool for the Development of New Therapeutic Approaches for Oxidative Stress-Induced Ocular Diseases, with a Focus on Glaucoma. (n.d.). MDPI. [Link]

  • Measurement of Intraocular Pressure in Awake Mice. (n.d.). IOVS | ARVO Journals. [Link]

  • Exploring the Ocular Absorption Pathway of Fasudil Hydrochloride towards Developing a Nanoparticulate Formulation with Improved Performance. (2024, January 15). MDPI. [Link]

  • In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Glaucoma Animal Models beyond Chronic IOP Increase. (n.d.). MDPI. [Link]

  • Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and... (n.d.). Dove Press. [Link]

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  • Modeling experimental glaucoma for screening studies of antiglaucomatous activity. (2023, October 11). Research Results in Pharmacology. [Link]

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  • Average cell viability and functional status according to the MTT assay... (n.d.). ResearchGate. [Link]

  • Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? (n.d.). Taylor & Francis Online. [Link]

  • Overview and Examples of Drug Screening in Cell-and Tissue-Based Assay Systems. (n.d.). SpringerLink. [Link]

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  • Human primary retinal cells as an in-vitro model for investigating defective signalling caused by OPTN mutants associated with glaucoma. (2021, May 20). PubMed. [Link]

  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]

  • Experimental setup for conscious mouse IOP measurement. The nonsedated... (n.d.). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving solubility of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

An in-depth guide to overcoming the solubility challenges of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a potent research compound. This technical support center provides researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming the solubility challenges of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a potent research compound. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Introduction: Understanding the Solubility Challenge

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a complex heterocyclic molecule with a structure suggestive of a Rho-kinase (ROCK) inhibitor, analogous to compounds like Fasudil.[1] Its molecular architecture, characterized by a large, rigid backbone, two aromatic isoquinoline moieties, and a central diazepane ring, contributes to its significant lipophilicity and consequently, poor aqueous solubility. This presents a major hurdle for researchers, as achieving sufficient concentrations in aqueous media is critical for a wide range of in vitro and in vivo experiments.

This guide provides a systematic approach to enhancing the solubility of this compound, grounded in its physicochemical properties and established formulation science principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane that cause its low solubility?

A1: The poor aqueous solubility stems from a combination of factors:

  • High Molecular Weight and Lipophilicity: The molecule's large size and multiple aromatic and sulfonyl groups result in a high LogP value, making it inherently hydrophobic. Such characteristics are common in poorly absorbed drug candidates.[2]

  • Molecular Rigidity: The rigid structure contributes to a stable crystal lattice, which requires significant energy to break apart during dissolution.

  • Weakly Basic Nature: The nitrogen atoms in the isoquinoline rings (pKa ≈ 5.14) and the diazepane ring act as weak bases.[3][4] At neutral pH (≈7.4), these sites are largely un-ionized, preventing the formation of soluble salts and limiting interaction with water molecules.[5]

Q2: Is there a standard workflow to follow when I encounter solubility issues with this compound?

A2: Yes, a systematic, tiered approach is recommended. Start with the simplest and most cost-effective methods before proceeding to more complex formulation strategies. The choice of method will depend on the required concentration, the experimental system (e.g., in vitro assay vs. in vivo dosing), and potential excipient-related toxicities or interferences.

G cluster_0 Solubility Troubleshooting Workflow start Compound Fails to Dissolve in Aqueous Buffer ph_adjust Attempt 1: pH Adjustment (Acidification to pH 2-4) start->ph_adjust cosolvent Attempt 2: Co-solvents (e.g., DMSO, PEG 400) ph_adjust->cosolvent Failure or Incompatible success Sufficient Solubility Achieved ph_adjust->success Success cyclodextrin Attempt 3: Complexation (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin Failure or Incompatible cosolvent->success Success solid_dispersion Advanced Formulation: Solid Dispersions cyclodextrin->solid_dispersion Failure or Requires Higher Conc. cyclodextrin->success Success solid_dispersion->success Success

Caption: A tiered workflow for enhancing compound solubility.

Troubleshooting Guide: Practical Solutions for Common Problems

Issue 1: The compound precipitates when added to my aqueous cell culture media or assay buffer.
  • Probable Cause: The compound was likely dissolved in a pure organic solvent (e.g., 100% DMSO) as a high-concentration stock and is crashing out upon dilution into the aqueous buffer. The final concentration of the organic solvent is insufficient to maintain solubility, and the buffer's neutral pH does not favor the protonation of the compound's basic nitrogen atoms.

  • Solution A: pH Modification to Create an In Situ Salt

    • Scientific Rationale: As a weak base, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane can be protonated under acidic conditions.[6] This protonation forms a charged species (a salt), which is significantly more soluble in polar solvents like water.[7][8] The structurally similar compound Fasudil is commercially available as a hydrochloride salt to ensure aqueous solubility.

    • Step-by-Step Protocol:

      • Prepare a stock solution of the compound in an acidic vehicle. Instead of 100% DMSO, try dissolving the compound directly in a vehicle like 5% DMSO / 95% Saline adjusted to pH 3-4 with HCl.

      • Alternatively, prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.

      • For the working solution, first dilute the DMSO stock into an acidic diluent (e.g., sterile 0.1 N HCl or a citrate buffer at pH 3.0) before the final dilution into your neutral-pH assay buffer.

      • Crucial Step: Ensure the final concentration of the compound in the assay buffer is well below its solubility limit at that pH and solvent composition. Always perform a visual check for precipitation before use.

  • Solution B: Utilizing Co-solvents to Modify Solvent Polarity

    • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the energy barrier for solvating a lipophilic molecule, thereby increasing its solubility.[10]

    • Step-by-Step Protocol:

      • Prepare a high-concentration stock solution in 100% DMSO.

      • When preparing your working solution, perform serial dilutions. Consider using a dilution series that includes a co-solvent compatible with your experimental system.

      • For cell-based assays, it is critical to keep the final concentration of organic solvents low (typically ≤0.5% for DMSO) to avoid cellular toxicity.

      • If higher concentrations are needed, consider less toxic co-solvents.

    Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Starting ConcentrationNotes and Considerations
Dimethyl Sulfoxide (DMSO)≤ 0.5% (in vitro)Excellent solubilizer; can be toxic to cells at higher concentrations.
Ethanol1-10%Biocompatible at low concentrations; can cause protein precipitation.
Polyethylene Glycol 400 (PEG 400)10-30%Low toxicity; commonly used in in vivo formulations.[10]
Propylene Glycol (PG)10-40%Generally recognized as safe (GRAS); can cause hemolysis at high concentrations.
Issue 2: I need to achieve a high concentration for in vivo studies, but simple pH adjustment and co-solvents are insufficient or cause toxicity.
  • Probable Cause: The required dose for animal studies may exceed the solubility limit achievable with simple solvent systems, or the necessary concentration of co-solvents may be toxic. More advanced formulation strategies are required to encapsulate or complex the drug.

  • Solution: Cyclodextrin-Based Inclusion Complexation

    • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly soluble molecules, like 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, within their core. This non-covalent "inclusion complex" effectively masks the drug's hydrophobicity, rendering the entire complex water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations for its high aqueous solubility and safety profile.[12]

    • Step-by-Step Protocol for Complexation:

      • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in water or a suitable buffer (e.g., citrate buffer, pH 4.0). Warming the solution slightly can aid dissolution of the cyclodextrin.

      • Slowly add the powdered 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane to the cyclodextrin solution while stirring vigorously or sonicating.

      • Continue to stir the mixture at room temperature for 24-48 hours to allow for complete complexation.

      • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

      • Determine the final concentration of the solubilized compound using a validated analytical method such as HPLC-UV.

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (Guest) complex Soluble Inclusion Complex compound->complex Enters Cavity cyclodextrin Cyclodextrin (Host) cyclodextrin->complex water Water (Solvent) label_hydrophobic Lipophilic Interior label_hydrophilic Hydrophilic Exterior

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Advanced Strategies: Solid Dispersions

For projects requiring solid oral dosage form development, solid dispersion technology is a powerful technique. This involves dispersing the crystalline drug in a hydrophilic polymer matrix.[14][15] The drug exists in a high-energy amorphous state, which dramatically increases its dissolution rate and apparent solubility.[16] Common methods to create solid dispersions include:

  • Solvent Evaporation: The drug and a carrier (e.g., polyvinylpyrrolidone, PVP) are dissolved in a common solvent, which is then evaporated, leaving a solid matrix of the drug dispersed in the polymer.[17][18]

  • Melt Extrusion: A mixture of the drug and a thermoplastic polymer carrier are heated and mixed, then extruded. This solvent-free method is highly scalable.[14]

These advanced techniques typically require specialized equipment and formulation expertise but offer a robust solution for severe solubility challenges.[19][20]

References

  • Saini, R., Joshi, Y., & Joshi, P. (2013). Synthesis and spectral studies of novel diazepine derivatives and study in specific reference to tautomerization. Chemical Science Transactions, 2(4), 1250-1255. (Source not directly used for content, but provides context on diazepines).
  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Patel, B. B. (2022). Solubility Enhancement Techniques by Solid Dispersion. ResearchGate. Available at: [Link]

  • Ali, F., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Abolghasemi, M. M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]

  • Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Luo, Y., et al. (2014). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? Expert Opinion on Investigational Drugs. Available at: [Link]

  • Lee, J. H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • Polish, A., et al. (2021). Pharmacological and Physico-Chemical Properties of Compositions Based on Biosurfactants and N-Containing Heterocyclic Derivatives of 1,4-Naphthoquinone. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Kumar, S. & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Soe, Z. C., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]

  • Mbah, C., Omeje, E., & Ugodi, G. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Available at: [Link]

  • Jansook, P., et al. (2018). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Zhang, C., et al. (2015). 1,4-Ditosyl-1,4-diazepane. PubMed Central. Available at: [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • Sharma, A., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved from [Link]

  • Gao, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Cell & Bioscience. Available at: [Link]

  • Patel, P. A., et al. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Jansook, P., et al. (2018). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. IRIS. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. Retrieved from [Link]

  • Jouyban, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology. Available at: [Link]

  • Yilmaz, E., et al. (2025). Inhibition of Rho-kinase by fasudil contributes to the modulation of the synaptic plasticity response in the rat hippocampus. Pflügers Archiv - European Journal of Physiology. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized 1,4-Bis(isoquinolin-5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. This document is designed to be a practical resource to navigate common challenges encountered during the purification of this and structurally related molecules.

Introduction to Purification Challenges

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a symmetrical molecule characterized by two bulky, relatively non-polar isoquinolinesulfonyl groups attached to a polar diazepane core. This distinct structure can present several purification challenges, including limited solubility in common organic solvents and the potential for co-elution of structurally similar impurities. Effective purification is paramount to ensure the compound's purity and for the reliability of downstream applications. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in a question-and-answer format.

1. Low Recovery After Column Chromatography

  • Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery from silica gel chromatography can stem from several factors. The polar sulfonyl groups and the nitrogen atoms in the diazepane and isoquinoline rings can lead to strong interactions with the acidic silica gel, causing irreversible adsorption.

    • Deactivation of Silica Gel: To mitigate this, consider deactivating the silica gel by pre-treating it with a small percentage of a tertiary amine, such as triethylamine (Et3N), in your mobile phase.[1] This will neutralize the acidic silanol groups on the silica surface, reducing strong adsorption of your basic compound. A typical starting point is to use an eluent containing 1-3% triethylamine.[1]

    • Alternative Stationary Phases: If the issue persists, consider using an alternative stationary phase. Alumina (neutral or basic) can be a good substitute for silica gel when purifying basic compounds. Alternatively, reversed-phase chromatography using a C18-functionalized silica gel may be effective, particularly if the impurities are more polar than the target compound.

    • Sample Loading Technique: How the crude sample is loaded onto the column is also critical. Dry loading is often preferable to wet loading.[1] To do this, dissolve your crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

2. Persistent Impurities in the Final Product

  • Question: After purification by column chromatography, I still observe persistent impurities in my final product when analyzed by HPLC and/or NMR. What is the best strategy to remove these?

  • Answer: The presence of persistent impurities often indicates that they have similar polarities to your target compound, making separation by chromatography challenging.

    • Identify the Impurities: The first step is to identify the nature of the impurities, if possible. Common impurities in similar syntheses can include starting materials (1,4-diazepane and isoquinoline-5-sulfonyl chloride), mono-sulfonylated intermediate, and byproducts from side reactions.[2][3] Mass spectrometry can be invaluable in identifying the molecular weights of these impurities.

    • Optimize Chromatographic Conditions: If the impurities are close-eluting, optimizing your chromatographic conditions is necessary. This can involve:

      • Gradient Elution: Employing a shallow gradient of a polar solvent in a non-polar solvent can enhance the separation of compounds with similar polarities.[4]

      • Different Solvent Systems: Experiment with different solvent systems. A table of common solvent systems for chromatography is provided below.

    • Recrystallization: Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.[5][6] The key is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures. A detailed protocol for recrystallization is provided later in this guide.

3. Product Oiling Out or Precipitating During Chromatography

  • Question: My product is precipitating or "oiling out" on the column during the chromatographic run. How can I prevent this?

  • Answer: This phenomenon typically occurs when the solubility of your compound in the mobile phase is low, or when a sudden change in solvent polarity causes the compound to crash out of solution.

    • Solvent System Selection: Ensure your chosen eluent system can adequately dissolve your compound. You may need to use a more polar solvent system from the beginning of the run.

    • Sample Concentration: Avoid overloading the column. A highly concentrated band of your compound is more likely to precipitate.

    • Temperature: In some cases, running the chromatography at a slightly elevated temperature can improve solubility. However, be cautious as this can also affect the stability of your compound and the resolution of the separation.

4. Difficulty in Achieving High Purity by Recrystallization

  • Question: I have tried to recrystallize my product, but I am either getting a low yield or the purity is not significantly improving. What can I do?

  • Answer: Successful recrystallization is highly dependent on the choice of solvent.

    • Solvent Screening: A systematic screening of different solvents is crucial. A good recrystallization solvent should dissolve the compound when hot but not when cold. The impurities, on the other hand, should either be insoluble or remain in solution at all temperatures. A table of common recrystallization solvents is provided below.[7]

    • Two-Solvent System: If a single solvent does not provide adequate separation, a two-solvent system can be effective.[7] In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to promote crystal growth.

    • Slow Cooling: Rapid cooling often leads to the trapping of impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, will generally yield purer crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Triethylamine (optional)

  • Crude 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

  • Flash chromatography system or glass column with appropriate accessories

Procedure:

  • Select the Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like DCM and a polar solvent like MeOH. A typical starting gradient could be from 100% DCM to 95:5 DCM:MeOH. The addition of 0.1-1% triethylamine to the mobile phase can help to reduce tailing and improve recovery.[1]

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column, ensuring there are no air bubbles.[8]

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase or perform a dry load as described in the troubleshooting section.[1]

  • Elute the Compound: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of the polar solvent. Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Suggested Solvent Systems for Column Chromatography

Non-Polar SolventPolar SolventAdditive (optional)Notes
Dichloromethane (DCM)Methanol (MeOH)0.1-1% TriethylamineA good starting point for many nitrogen-containing compounds.
Ethyl AcetateHexanes/Heptane-A less polar system that can be useful for less polar impurities.
ChloroformAcetone-Provides different selectivity compared to DCM/MeOH.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane by recrystallization.

Materials:

  • Crude 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Choose a Solvent: Select a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[7]

  • Dissolve the Compound: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cool the Solution: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can further cool the flask in an ice bath.

  • Isolate the Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Table 2: Potential Recrystallization Solvents

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for moderately polar compounds.[7]
IsopropanolPolar82Similar to ethanol, but can offer different solubility characteristics.
AcetonitrilePolar82A polar aprotic solvent that can be effective.
Ethyl AcetateIntermediate77A less polar option that can be used in a two-solvent system with hexanes.[7]
TolueneNon-polar111Can be used for less polar compounds or as the "poor" solvent in a two-solvent system.[5]

Workflow for Purification Strategy

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Purification_Workflow start Crude Product check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid Purity < 95% end Pure Product check_purity->end Purity > 95% recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No purity_ok Purity Acceptable? recrystallize->purity_ok column_chrom->purity_ok purity_ok->recrystallize No, from Chromatography purity_ok->column_chrom No, from Recrystallization purity_ok->end Yes

Caption: A decision-making workflow for the purification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Frequently Asked Questions (FAQs)

  • Q1: What analytical techniques are best for assessing the purity of my final product?

    • A1: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying purity and detecting minor impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity estimation. Mass Spectrometry (MS) is essential for confirming the molecular weight of your product and identifying any impurities.[10]

  • Q2: My compound appears to be degrading on the silica gel column. What should I do?

    • A2: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. As mentioned earlier, deactivating the silica with triethylamine is a good first step.[1] If degradation persists, switching to a less acidic stationary phase like neutral alumina or using a reversed-phase column (C18) are viable alternatives. Additionally, minimizing the time the compound spends on the column by using a faster flow rate (in flash chromatography) can help.

  • Q3: Can I use preparative HPLC for the purification?

    • A3: Yes, preparative HPLC is a powerful tool for purifying challenging mixtures, especially when dealing with close-eluting impurities. It offers higher resolution than traditional flash chromatography. However, it is generally more time-consuming and requires specialized equipment. It is often used as a final polishing step after an initial purification by flash chromatography or recrystallization.

  • Q4: How can I be sure that I have removed all residual solvents from my final product?

    • A4: Residual solvents can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or by ¹H NMR spectroscopy.[9] To remove residual solvents, drying the compound under high vacuum for an extended period is recommended. If the solvent has a high boiling point, lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane (if the compound is soluble) can be effective.

  • Q5: What is the expected appearance of pure 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane?

References

  • Ramajayam, R.; Giridhar, R.; Yadav, M.R. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Rev. Med. Chem., 2007, 7(8), 793-812.
  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google P
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica.
  • Synthesis and characterization of some 1,4-diazepin es deriv
  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC - PubMed Central.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols - PubMed.
  • Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed.
  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchG
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI.
  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil - ResearchG
  • Stability and compatibility study of parenteral diazepam in different storage conditions - JOCPR.
  • SOP: FLASH CHROM
  • KR950003116B1 - Recrystallization Method Of Bisphenol A - Google P
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  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil - Taylor & Francis Online.
  • Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol | Request PDF - ResearchG
  • Recent Trends in Analytical Techniques for Impurity Profiling - ResearchG
  • Countercurrent Chromatography for the Measurement of the Hydrophobicity of Sulfonamide Amphoteric Compounds - ResearchG
  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene | The Journal of Organic Chemistry - ACS Public
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  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchG
  • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - Frontiers.
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
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  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI.
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC - PubMed Central.

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Troubleshooting

Technical Support Center: Troubleshooting ROCK Inhibitor Assay Variability

Welcome to the technical support hub for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals encountering v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments. Unreliable data can stall promising research, and this resource aims to provide in-depth, scientifically grounded solutions to common problems. We will move beyond simple checklists to explain the 'why' behind assay behavior, empowering you to develop robust and reproducible workflows.

Introduction: The Central Role of the ROCK Signaling Pathway

The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical regulators of the actin cytoskeleton. They are downstream effectors of the small GTPase RhoA and play a pivotal role in fundamental cellular processes such as contraction, adhesion, migration, and proliferation[1]. A key mechanism of ROCK action is the phosphorylation and inactivation of Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to increased phosphorylation of the Myosin Light Chain (MLC) and subsequent actomyosin contractility[2][3]. Given their involvement in pathologies like hypertension, cancer metastasis, and fibrosis, ROCKs are a significant target for therapeutic intervention[1][4].

Accurate and reproducible measurement of ROCK inhibition is therefore paramount. This guide will help you navigate the complexities of both biochemical and cell-based ROCK inhibitor assays to achieve reliable and high-quality data.

Section 1: Pre-Experiment Checklist & Best Practices

Before diving into specific troubleshooting scenarios, ensure your foundational setup is optimized. Proactive measures are the most effective way to minimize variability.

  • Reagent Quality: Use high-purity recombinant kinases and well-characterized substrates. Small amounts of contaminating kinases in an enzyme preparation can lead to false signals[5].

  • Buffer Optimization: Ensure all buffers, including assay and wash buffers, are prepared fresh with high-purity water to avoid contamination[6]. Buffer components like detergents and salts can significantly impact enzyme activity and should be optimized[7].

  • Plate Selection: Choose the correct microplate for your assay's detection method (e.g., black plates for fluorescence, white plates for luminescence)[8].

  • Assay Controls: Always include positive controls (e.g., a known potent inhibitor like Y-27632 or Fasudil) and negative controls (vehicle, e.g., DMSO) to establish a clear assay window[1][9][10].

  • Cell Line Authentication: For cell-based assays, ensure your cell line is authenticated and free from mycoplasma contamination.

  • Standard Operating Procedures (SOPs): A detailed, step-by-step protocol is crucial for consistency, especially when multiple users are running the same assay.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during ROCK inhibitor assays.

Category A: Inconsistent IC50 Values or Poor Z'-Factor

A poor Z'-factor (<0.5) or wildly varying IC50 values between experiments are common indicators of systemic issues. The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation[11][12][13].

dot

Z_Factor_Troubleshooting Start Problem: Inconsistent IC50 / Poor Z' (<0.5) Check_Controls Step 1: Analyze Controls Low Signal-to-Noise? Start->Check_Controls Check_Reagents Step 2: Reagent Integrity Degraded Inhibitor or Enzyme? Check_Controls->Check_Reagents No Solution1 Optimize enzyme/substrate concentrations. See FAQ B1. Check_Controls->Solution1 Yes Check_Cells Step 3: Cell Health & Density (Cell-Based) Inconsistent Confluency? Check_Reagents->Check_Cells No Solution2 Validate compound with orthogonal assay (e.g., Western for p-MYPT1). See Protocol 2. Check_Reagents->Solution2 Yes Check_Protocol Step 4: Protocol Execution Timing or Dispensing Errors? Check_Cells->Check_Protocol No Solution3 Standardize seeding protocol. Implement cell counting. See FAQ C1. Check_Cells->Solution3 Yes Solution4 Use automated liquid handlers. Review incubation times. Check_Protocol->Solution4

Caption: Troubleshooting Decision Tree for Poor Z' or IC50 Variability.

Q1: My IC50 values for the same compound are shifting between plates. What's the cause?

A1: IC50 value shifts are often rooted in variability in reagent concentration or cell state.

  • Causality: The IC50 of an ATP-competitive inhibitor, like most ROCK inhibitors, is dependent on the concentration of ATP in the assay. If you are using a cell lysate or a biochemical assay, variations in ATP concentration from batch to batch or well to well will directly impact inhibitor potency. Similarly, in cell-based assays, the physiological state of the cells, including passage number and confluency, can alter the basal level of ROCK activity, thus affecting the apparent potency of an inhibitor.

  • Solution Path:

    • Compound Stability: Ensure your inhibitor is stable in the assay buffer and that stock solutions are not degraded. Prepare fresh dilutions from a validated powder stock for a critical experiment. Test a freshly-thawed aliquot against an older one.

    • ATP Concentration (Biochemical Assays): If possible, use an assay format that measures ADP production (e.g., ADP-Glo™) rather than ATP depletion (e.g., Kinase-Glo®), as the former is less sensitive to high initial ATP concentrations[7][14]. If using an ATP depletion assay, ensure the ATP concentration is held constant and is ideally at or below the Km of the enzyme for ATP.

    • Cellular State (Cell-Based Assays): Standardize your cell culture meticulously. Use cells within a narrow passage number range. Seed plates and allow cells to adhere for a consistent period (e.g., 24 hours) before treatment[15]. Crucially, implement serum starvation to synchronize cells and reduce background ROCK activity (see FAQ B2).

Category B: High Background or Low Signal-to-Noise Ratio

A high background signal (high reading in "no enzyme" or "max inhibition" wells) or a low signal-to-noise (S/N) ratio obscures the true inhibitory effect of your compounds.

Q1: My negative control wells (vehicle only) show a very low signal, barely above the background (max inhibition). What does this mean?

A1: This indicates low enzyme activity or a problem with the detection reagents.

  • Causality: ROCK, like any kinase, requires optimal conditions to be active. Sub-optimal pH, ionic strength, or cofactor (Mg2+) concentration can drastically reduce its catalytic efficiency. The enzyme itself may have lost activity due to improper storage or multiple freeze-thaw cycles. Finally, the detection reagents (e.g., antibody, substrate) may be at too low a concentration to capture the signal effectively[5].

  • Solution Path:

    • Enzyme Titration: Perform a titration of your ROCK enzyme to find a concentration that gives a robust signal within the linear range of the assay.

    • Substrate Titration: Similarly, titrate the substrate (e.g., recombinant MYPT1) to ensure it is not limiting the reaction.

    • Assay Conditions: Review the manufacturer's datasheet for the optimal buffer conditions. Consider performing a matrix experiment to optimize pH and MgCl2 concentration[5].

    • Detection Reagent Optimization: Titrate your detection antibody or other signal-generating reagents. Overly high concentrations can increase background, while concentrations that are too low will limit the dynamic range of the assay[5][9][16].

Q2: My cell-based assay has very high basal ROCK activity, even without stimulation. How can I reduce this?

A2: High basal activity in cell-based assays is almost always due to components in the cell culture serum.

  • Causality: Fetal Bovine Serum (FBS) is rich in growth factors and lipids, including Lysophosphatidic Acid (LPA), a potent upstream activator of the RhoA/ROCK pathway[17]. Culturing cells in serum-containing media maintains a high level of constitutive ROCK signaling, which can mask the effects of inhibitors.

  • Solution Path:

    • Serum Starvation: This is a critical step. After cells have adhered, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for at least 3-16 hours before adding your inhibitors.[18][19] This quiets the pathway, lowers the background, and makes the cells more responsive to specific ROCK activation or inhibition.

    • Rinse Thoroughly: Before adding the serum-free medium, gently rinse the cell monolayer with warm PBS to remove residual serum components.

Parameter Standard Culture (10% FBS) Serum-Starved (0.5% FBS, 16h) Expected Outcome
Basal p-MYPT1 Level HighLow / UndetectableLower background signal
Assay Window CompressedExpandedImproved Z'-factor
Sensitivity to Inhibitor Lower apparent potencyHigher apparent potencyMore accurate IC50

Table 1: Effect of Serum Starvation on Cell-Based ROCK Assays.

Category C: Plate-to-Plate or Well-to-Well Variability

Inconsistent results across a single plate, often in a distinct pattern, point towards environmental or technical execution issues.

Q1: I'm seeing an "edge effect," where the outer wells of my 96-well plate behave differently from the inner wells. How do I fix this?

A1: The edge effect is a well-documented phenomenon caused primarily by uneven evaporation and temperature gradients across the plate during incubation.

  • Causality: The outer wells of a microplate are more exposed to the external environment, leading to faster evaporation of media. This concentrates salts and other media components, which can induce cellular stress and alter assay results. Temperature fluctuations when moving plates in and out of the incubator also affect these outer wells more significantly, which can disrupt uniform cell settling and growth[20][21].

  • Solution Path:

    • Create a Hydration Moat: The simplest and most effective solution is to not use the outer wells for experimental samples. Instead, fill them with sterile PBS or water[22]. This creates a humidified buffer zone, minimizing evaporation from the adjacent inner wells[23].

    • Proper Plate Sealing: Use breathable seals or tight-fitting lids to minimize evaporation while allowing for gas exchange.

    • Environmental Stability: Minimize the time the plate is outside the incubator. When plating cells, allow the plate to sit at room temperature for about 15-20 minutes on a level surface before transferring to the incubator to ensure even cell distribution. Pre-warming all reagents and plates to 37°C can also mitigate thermal gradients[20].

Section 3: Key Troubleshooting Protocols

When troubleshooting, it's often necessary to perform an orthogonal experiment to validate your primary assay results.

Protocol 1: Validating ROCK Inhibitor Activity via Western Blot for p-MYPT1

This protocol confirms if your compound inhibits ROCK in a cellular context by measuring the phosphorylation of its direct substrate, MYPT1. A decrease in phosphorylated MYPT1 (at Thr853) indicates successful target engagement[17][24].

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • 6-well plates

  • Serum-free culture medium

  • ROCK inhibitor stock solution and vehicle (DMSO)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency the next day[19].

  • Serum Starvation: Once cells are adhered and ~70% confluent, rinse with PBS and replace the medium with serum-free medium. Incubate for 16 hours.

  • Inhibitor Treatment: Treat cells with your ROCK inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours). Include a known inhibitor like Y-27632 (10 µM) as a positive control.

  • Cell Lysis: Place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

  • Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting: Normalize protein amounts, run SDS-PAGE, transfer to a membrane, and probe with the specified primary and secondary antibodies.

  • Analysis: Quantify the band intensity for p-MYPT1 and normalize it to total MYPT1 or GAPDH. A dose-dependent decrease in the p-MYPT1 signal confirms the inhibitory activity of your compound[15][24].

Section 4: Appendices

Diagram 1: The Core RhoA-ROCK Signaling Pathway

This diagram illustrates the central mechanism of ROCK activation and its downstream effects on the actin cytoskeleton, providing a biological context for your assay.

dot

ROCK_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase Action cluster_downstream Downstream Effect LPA LPA / Growth Factors GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Binds & Activates pMYPT1 p-MYPT1 (Inactive Phosphatase) ROCK->pMYPT1 Phosphorylates (Inactivates) MYPT1 MYPT1 (Active Phosphatase) MLC MLC MYPT1->MLC Dephosphorylates pMLC p-MLC Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction Actin Actin Filaments Actin->Contraction Inhibitor ROCK Inhibitors (Y-27632, Fasudil) Inhibitor->ROCK Blocks

Caption: Simplified RhoA-ROCK signaling pathway leading to actomyosin contraction.

Diagram 2: General Workflow for a Cell-Based ROCK Inhibitor Assay

This workflow highlights critical points where variability can be introduced and should be carefully controlled.

dot

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_detection Phase 3: Detection Start Start: Seed Cells in Plate Adhesion Cell Adhesion (24h) Start->Adhesion Starvation Serum Starvation (3-16h) Adhesion->Starvation CCP1 Control Point: Consistent Seeding Density & Edge Effect Mitigation Adhesion->CCP1 Add_Cmpd Add Inhibitors & Controls Starvation->Add_Cmpd Incubate Incubate (1-2h) Add_Cmpd->Incubate CCP2 Control Point: Accurate Compound Dilutions & Pipetting Add_Cmpd->CCP2 Lysis Cell Lysis or Add Detection Reagent Incubate->Lysis CCP3 Control Point: Consistent Incubation Times & Temperature Incubate->CCP3 Read Read Plate Lysis->Read End End: Data Analysis Read->End

Caption: Key stages and control points in a typical cell-based inhibitor assay.

Section 5: References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Kinase assays | BMG LABTECH. (2020). BMG LABTECH. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. (n.d.). National Center for Biotechnology Information. [Link]

  • A role for AMPK in increased insulin action after serum starvation. (n.d.). National Center for Biotechnology Information. [Link]

  • Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. (n.d.). BioSpherix. [Link]

  • Rho-Associated Kinase (ROCK) Activity, Endothelial Function and Cardiovascular Risk Factors. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]

  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. (2020). National Center for Biotechnology Information. [Link]

  • Immunoassay Troubleshooting Guide. (n.d.). ResearchGate. [Link]

  • Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC. (n.d.). ResearchGate. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (n.d.). Frontiers. [Link]

  • Applications for ROCK kinase inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Phospho protein cell culture Protocol. (n.d.). University of California, San Diego. [Link]

  • The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. (2019). ResearchGate. [Link]

  • How to prevent the "edge effect" in 96-well microplates? (n.d.). ResearchGate. [Link]

  • Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. (n.d.). National Center for Biotechnology Information. [Link]

  • For how long should I serum-deprive cells for examination of MAPKs by immunofluorescence? (n.d.). ResearchGate. [Link]

  • RSK phosphorylation of MYPT1 promotes ROCK interaction with MYPT1 and... (n.d.). ResearchGate. [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]

  • Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. (n.d.). National Center for Biotechnology Information. [Link]

  • ROCK (RhoA/Rho Kinase) in Cardiovascular–Renal Pathophysiology: A Review of New Advancements. (n.d.). MDPI. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Mitigating the Edge Effect in 96 well plates using the Xvivo System®. (2024). YouTube. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. [Link]

  • What is the mechanism of Fasudil Hydrochloride Hydrate? (2024). Patsnap Synapse. [Link]

  • Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase. (2022). Semantic Scholar. [Link]

  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]

  • Cell Culture FAQ: How to reduce the edge effect in plates? (n.d.). Eppendorf. [Link]

  • Molecularly Imprinted Polymer Nanoparticles for Lung-Cancer-Cell-Surface Proteomics. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. (2023). National Center for Biotechnology Information. [Link]

  • Embryoid body. (n.d.). Wikipedia. [Link]

Sources

Optimization

Optimizing In Vitro Experiments with Fasudil and its Analogs: A Technical Guide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our technical support center. This guide is designed to provide in-depth technical assistance for research...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide in-depth technical assistance for researchers utilizing Fasudil and its derivatives, including the specifically synthesized "Fasudil diMer," in in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to optimize your experimental design, troubleshoot challenges, and ensure the integrity of your results.

A Note on "Fasudil diMer"

Our internal search and a comprehensive review of publicly available scientific literature indicate that while a chemical entity named "Fasudil Dimer" (CAS 1337967-93-7) is available from some suppliers, there is a notable lack of published data regarding its specific biological activity, potency as a Rho-kinase (ROCK) inhibitor, or established protocols for its use in cell culture.[1][2]

Therefore, this guide will focus on the well-characterized ROCK inhibitor, Fasudil (and its common salt, Fasudil hydrochloride). The principles, protocols, and troubleshooting advice provided herein for Fasudil serve as a robust starting point for your work with "Fasudil diMer." However, it is critical to recognize that the dimer's unique structure may alter its potency, solubility, and cell permeability. We strongly advise you to:

  • Contact the supplier of your "Fasudil diMer" for a detailed technical data sheet.

  • Perform initial dose-response experiments across a broad concentration range to determine the optimal working concentration for your specific cell type and assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fasudil?

Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction by influencing the phosphorylation of myosin light chain (MLC).[4] By inhibiting ROCK, Fasudil leads to the dephosphorylation of MLC, resulting in the disassembly of actin stress fibers and a reduction in actomyosin contractility.[4] This mechanism underlies many of its observed effects in vitro, such as promoting cell survival (especially in dissociated single cells), altering cell morphology, and inhibiting cell migration.[5][6]

Rho/ROCK Signaling Pathway and Fasudil Inhibition

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC p-MLC ROCK->pMLC Promotes Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibits pCofilin p-Cofilin (Inactive) MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) Actin Actin Polymerization & Stress Fiber Formation pMLC->Actin Fasudil Fasudil Fasudil->ROCK Inhibits

Caption: Fasudil inhibits ROCK, preventing downstream signaling that leads to actin stress fiber formation.

Q2: How do I prepare a stock solution of Fasudil?

The solubility of Fasudil hydrochloride is a key consideration for stock solution preparation. It is soluble in both aqueous solutions and organic solvents like DMSO.[7][8]

SolventMaximum Concentration
Water100 mM (32.78 mg/mL)
DMSO75 mM (24.59 mg/mL)
PBS (pH 7.2)≤ 13 mM

Data sourced from Tocris Bioscience and STEMCELL Technologies.[7][8]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Aseptic Technique: Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Accurately weigh the required amount of Fasudil hydrochloride powder. For 1 mL of a 10 mM stock solution (MW: 327.83 g/mol ), you would need 3.2783 mg.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder.

  • Mixing: Vortex or gently warm the solution to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[7]

Causality: Aliquoting is crucial because repeated changes in temperature can degrade the compound and introduce water condensation, altering the concentration and stability of the stock. Storing in the dark minimizes photodegradation.

Q3: What is a good starting concentration for my in vitro experiment?

The optimal concentration of Fasudil is highly dependent on the cell type, the duration of the experiment, and the specific endpoint being measured. Based on published literature, a common starting point is 10 µM .

ApplicationCell TypeConcentration RangeReference
Inhibition of Cell ProliferationA549 Lung Cancer CellsConcentration-dependent[9]
Inhibition of Cell MigrationHepatic Stellate Cells100 µM[3]
Promotion of GliogenesisMouse Neural Stem Cells100 µM[10]
Inhibition of ROCK ActivityGeneralIC50 = 1.9 µM (ROCK2)[3]
Apoptosis InductionSmall-Cell Lung Cancer100 µg/mL (~270 µM)

Expert Insight: For initial experiments, it is highly recommended to perform a dose-response curve. A sensible range to test would be from 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 25, 50, 100 µM). This will establish the effective concentration range and identify potential cytotoxicity at higher doses for your specific system.

Troubleshooting Guide

Problem 1: I'm not seeing the expected effect of Fasudil on my cells.

Possible Cause 1: Sub-optimal Concentration

  • Explanation: The effective concentration of Fasudil can vary significantly between cell lines. Your current concentration may be too low to elicit a response.

  • Solution: Perform a dose-response experiment. Test a wide range of concentrations to identify the EC50 (half-maximal effective concentration) for your desired biological outcome.

Possible Cause 2: Compound Instability

  • Explanation: Improper storage or handling of the Fasudil stock solution may have led to its degradation.

  • Solution: Prepare a fresh stock solution from the powder. Ensure it is stored in small aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.[7]

Possible Cause 3: Cell Line Insensitivity

  • Explanation: While the Rho/ROCK pathway is ubiquitous, the dependence of your specific cellular process on this pathway may be minimal.

  • Solution: Include a positive control. Use a cell line known to be responsive to Fasudil or another ROCK inhibitor like Y-27632.[6] Additionally, you can perform a Western blot to check for the phosphorylation status of downstream targets of ROCK (e.g., p-MLC) to confirm that the pathway is being inhibited at a molecular level.

Workflow for Troubleshooting Lack of Effect

troubleshooting_no_effect start No Observed Effect of Fasudil check_conc Is the concentration optimal? start->check_conc dose_response Perform Dose-Response Experiment (0.1-100 µM) check_conc->dose_response No check_stability Is the stock solution viable? check_conc->check_stability Yes dose_response->check_stability fresh_stock Prepare Fresh Stock Solution check_stability->fresh_stock No check_pathway Is the Rho/ROCK pathway critical for this phenotype? check_stability->check_pathway Yes fresh_stock->check_pathway positive_control Use Positive Control Cell Line & Assess Downstream Targets (e.g., p-MLC Western Blot) check_pathway->positive_control Unsure end Re-evaluate Hypothesis check_pathway->end No positive_control->end

Caption: A logical workflow for troubleshooting experiments where Fasudil shows no effect.

Problem 2: I'm observing significant cell death or cytotoxicity.

Possible Cause 1: Concentration is too High

  • Explanation: While Fasudil is generally well-tolerated at effective concentrations, high doses can induce cytotoxicity. Some studies have noted that certain cell lines can withstand up to 100 µM, but this is not universal.[5]

  • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your dose-response experiment. This will allow you to determine the therapeutic window—the concentration range that is effective without being toxic.[2][9]

Possible Cause 2: Solvent Toxicity

  • Explanation: If you are using a DMSO stock solution, the final concentration of DMSO in your cell culture medium may be too high. Most cell lines are sensitive to DMSO concentrations above 0.5%, with 0.1% being a widely recommended upper limit.[7]

  • Solution: Calculate the final DMSO concentration in your media. If it is too high, remake your stock solution at a higher concentration so that a smaller volume is needed for your final dilution. Always include a vehicle control (medium with the same final concentration of DMSO but without Fasudil) in your experiments.

Possible Cause 3: Off-Target Effects

  • Explanation: Fasudil is a selective but not exclusively specific ROCK inhibitor. At higher concentrations, it can inhibit other kinases such as PKA, PKC, and MSK1, which could lead to unintended biological effects and toxicity.[3][4]

  • Solution: Use the lowest effective concentration determined from your dose-response curve. If off-target effects are a concern, consider using a more specific ROCK inhibitor like Y-27632 for comparison, or perform knockdown experiments (siRNA/shRNA) targeting ROCK to validate that the observed phenotype is indeed due to ROCK inhibition.

Experimental Protocol: Determining the Optimal Fasudil Concentration

This protocol outlines a standard method for determining the effective and non-toxic concentration range of Fasudil for a new cell line or assay.

Objective: To identify the optimal working concentration of Fasudil that elicits the desired biological response without causing significant cytotoxicity.

Materials:

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • Fasudil hydrochloride powder

  • Sterile DMSO

  • 96-well cell culture plates

  • Reagents for your specific functional assay (e.g., migration, proliferation, etc.)

  • Reagents for a cytotoxicity assay (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow the cells to adhere and recover overnight.

  • Prepare Serial Dilutions: a. Prepare a 10 mM stock solution of Fasudil in DMSO. b. Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentration). A suggested range for final concentrations is 0 µM (vehicle control), 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Fasudil. Ensure you have a vehicle control (medium with the equivalent percentage of DMSO as the highest Fasudil concentration).

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Analysis: a. Functional Assay: In one set of parallel wells, perform your specific functional assay to measure the biological response (e.g., wound healing assay for migration, BrdU incorporation for proliferation). b. Cytotoxicity Assay: In another set of parallel wells, perform a cytotoxicity assay to measure cell viability.

  • Data Interpretation: Plot the results of both assays on a graph with concentration on the x-axis. Identify the concentration range that gives a robust functional response with minimal impact on cell viability. This is your optimal working concentration range.

References

  • Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC - NIH. (n.d.).
  • Fasudil (HA-1077) Hydrochloride | ROCK Inhibitor | CAS 105628-07-7 | Selleck Chemicals. (n.d.).
  • Fasudil (Dihydrochloride) - STEMCELL Technologies. (n.d.).
  • Fasudil Dimer | CAS 1337967-93-7 - Veeprho. (n.d.). Retrieved January 27, 2026, from [Link]

  • Fasudil | RHO/ROCK Pathway Inhibitor - STEMCELL Technologies. (n.d.).
  • Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. (n.d.).
  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC - PubMed Central. (2024, February 28).
  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC - PubMed Central. (2021, April 26).
  • Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed. (n.d.).
  • FASUDIL DIMER - gsrs. (n.d.). Retrieved January 27, 2026, from [Link]

  • Fasudil hydrochloride | Rho-Kinases - Tocris Bioscience. (n.d.).
  • Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PubMed Central. (2017, June 20).
  • The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. (2006, September 19).
  • Fasudil inhibits lung carcinoma-conditioned endothelial cell viability and migration. (n.d.).
  • Combined treatment of fasudil and glutamate decreased the viability of human glioblastoma cells by excitotoxicity through NMDAR in vitro - PubMed Central. (n.d.).
  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC. (2020, May 12).

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results in Experiments with Fasudil

Welcome to the technical support guide for researchers using Fasudil. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers using Fasudil. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide you with in-depth insights and practical troubleshooting strategies to navigate the complexities of working with Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into the mechanism of action, provide validated protocols, and address common and unexpected experimental results in a direct question-and-answer format.

Part 1: Understanding Fasudil and Its Target, the ROCK Dimer

Before troubleshooting experiments, a foundational understanding of the tool and its target is crucial. This section clarifies what Fasudil is, its mechanism of action, and the nature of its target, the dimeric ROCK enzyme.

FAQ: What is Fasudil and is "Fasudil diMer" a different compound?

Answer: Fasudil is a well-characterized, potent, and cell-permeable small molecule inhibitor of Rho-associated kinases (ROCK1 and ROCK2)[1]. It is not, to our knowledge, commercially available as a dimer, nor is "Fasudil diMer" a standard nomenclature.

The term "diMer" in the context of Fasudil experiments almost certainly refers to the functional state of its target enzyme, Rho-associated kinase (ROCK) . The crystal structure of ROCK reveals that it functions as a homodimer , where two identical ROCK protein molecules associate in a head-to-head fashion[2][3]. This dimerization is essential for its catalytic activity[2][3]. Therefore, when you are using Fasudil, you are targeting the dimeric form of ROCK .

The Rho/ROCK Signaling Pathway: A Visual Guide

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis[4]. Understanding this pathway is key to interpreting your experimental results.

The pathway is initiated by the activation of the small GTPase RhoA. In its GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK, in its dimeric form, then phosphorylates a number of downstream substrates, leading to increased actomyosin contractility and stress fiber formation[4].

Rho-ROCK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAPs ROCK_dimer ROCK Dimer (Inactive) RhoA_GTP->ROCK_dimer Binds & Activates Active_ROCK Active ROCK Dimer ROCK_dimer->Active_ROCK LIMK LIMK Active_ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) Active_ROCK->MLCP Phosphorylates MLC Myosin Light Chain (MLC) Active_ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Stress_Fibers Stress Fiber Formation & Actomyosin Contraction p_Cofilin->Stress_Fibers Inhibition of actin depolymerization p_MLCP p-MLCP (Inactive) MLCP->p_MLCP p_MLCP->MLC Inhibition of dephosphorylation p_MLC p-MLC MLC->p_MLC p_MLC->Stress_Fibers Fasudil Fasudil Fasudil->Active_ROCK Inhibits Dose-Response Workflow start Start: Seed cells or prepare tissue prepare_fasudil Prepare serial dilutions of Fasudil (e.g., 0.1, 1, 10, 50, 100 µM) start->prepare_fasudil add_treatment Add Fasudil dilutions and controls (Vehicle, Positive Control) prepare_fasudil->add_treatment incubate Incubate for desired time add_treatment->incubate assay Perform assay (e.g., Western blot, morphological analysis, functional assay) incubate->assay analyze Analyze results and plot dose-response curve assay->analyze determine_ec50 Determine EC50/optimal concentration analyze->determine_ec50

Caption: A typical workflow for determining the optimal Fasudil concentration.

Protocol: Confirming ROCK Inhibition in Your Experiment

It is essential to verify that Fasudil is actively inhibiting the ROCK pathway in your specific experimental setup. This can be achieved by measuring the phosphorylation status of key downstream targets of ROCK.

Recommended Downstream Markers:

  • Phospho-Myosin Light Chain 2 (p-MLC2 at Ser19): ROCK directly phosphorylates MLC2, and also inhibits MLC phosphatase (MLCP), leading to a net increase in p-MLC2.[4] A decrease in p-MLC2 is a reliable indicator of ROCK inhibition.

  • Phospho-Myosin Phosphatase Targeting Subunit 1 (p-MYPT1 at Thr853): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLCP.[5] A decrease in p-MYPT1 indicates ROCK inhibition.

  • Phospho-Cofilin (p-Cofilin at Ser3): ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6] A decrease in p-Cofilin suggests ROCK pathway inhibition.

Western Blot Protocol for Validation:

  • Experimental Setup: Treat your cells or tissue with your chosen concentration of Fasudil and appropriate controls (e.g., vehicle control, positive control for ROCK activation like LPA or thrombin).

  • Lysis: Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MLC2, total MLC2, p-MYPT1, total MYPT1, p-Cofilin, total Cofilin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels. A significant decrease in the phospho/total ratio in Fasudil-treated samples compared to the control indicates successful ROCK inhibition.

Part 3: Troubleshooting Unexpected Results

Even with careful planning, experiments can yield unexpected outcomes. This section addresses common issues and provides a logical framework for troubleshooting.

FAQ: My cells are not responding to Fasudil. What should I do?

Answer: A lack of response to Fasudil can be frustrating, but it is a solvable problem. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_No_Response start No observable effect of Fasudil check_fasudil Step 1: Verify Fasudil Solution - Freshly prepared? - Stored correctly? - Correct concentration? start->check_fasudil validate_inhibition Step 3: Validate ROCK Inhibition - Perform Western blot for p-MLC/p-MYPT1. - Did Fasudil reduce phosphorylation? check_fasudil->validate_inhibition outcome1 Problem likely with Fasudil solution. Remake and re-test. check_fasudil->outcome1 If solution is suspect check_rock Step 2: Confirm ROCK Pathway Activity - Is the pathway active in your baseline model? - Use a positive control (LPA, Thrombin) to stimulate the pathway. outcome2 Pathway is not active or inducible. Re-evaluate your experimental model. check_rock->outcome2 If pathway inactive validate_inhibition->check_rock If no inhibition check_phenotype Step 4: Re-evaluate Phenotypic Readout - Is the incubation time sufficient? - Is the endpoint sensitive to ROCK inhibition? - Is the cell line responsive? validate_inhibition->check_phenotype If inhibition is confirmed outcome4 Fasudil is not inhibiting the pathway. Re-run dose-response, check cell permeability. validate_inhibition->outcome4 If no p-MLC change outcome3 Fasudil is working at the molecular level. Problem is with the phenotypic assay. check_phenotype->outcome3 If assay is suspect

Caption: A step-by-step workflow for troubleshooting a lack of response to Fasudil.

FAQ: I'm observing unexpected or paradoxical effects. Why?

Answer: Unexpected or paradoxical effects can arise from several sources, including off-target activity and context-dependent cellular responses.

Off-Target Effects: While Fasudil is a potent ROCK inhibitor, it can inhibit other kinases at higher concentrations.[1][7] This is a common feature of many kinase inhibitors.

Kinase Ki (µM) Reference
ROCK21.9 (IC50)[7]
PKA1.6[1]
PKG1.6[1]
PKC3.3[1]
MLCK36[1]
PRK24 (IC50)[7]
MSK15 (IC50)[7]
MAPKAP-K1b15 (IC50)[7]

If your working concentration of Fasudil is in the high micromolar range (e.g., >20 µM), you may be observing effects due to the inhibition of these other kinases.

Context-Dependent Effects: The cellular response to ROCK inhibition can be highly dependent on the biological context. For example:

  • Synaptic Plasticity: Fasudil has been shown to have complex, and sometimes seemingly contradictory, effects on synaptic plasticity, potentially affecting both pre- and post-synaptic mechanisms.[8]

  • Inflammation and Oxidative Stress: Fasudil can reduce inflammation and oxidative stress by inhibiting pathways like NF-κB.[9][10] These effects, while beneficial in many models, might be considered "off-target" if your primary interest is purely cytoskeletal rearrangement.

  • Cell Proliferation: While ROCK inhibition is often anti-proliferative, Fasudil has also been shown to promote the differentiation of certain stem cell populations.[11]

Recommendations for Control Experiments:

  • Use a more selective ROCK inhibitor: Compare the effects of Fasudil with another ROCK inhibitor that has a different off-target profile, such as Y-27632.

  • Genetic knockdown: Use siRNA or shRNA to specifically knock down ROCK1 and/or ROCK2 and see if this phenocopies the effect of Fasudil.

  • Inactive control: If a structurally similar but inactive analog of Fasudil is available, it can be a powerful negative control.

  • Rescue experiment: If possible, overexpress a constitutively active form of ROCK to see if it can rescue the phenotype induced by Fasudil.

FAQ: I'm seeing cytotoxicity at my working concentration. How can I mitigate this?

Answer: Cytotoxicity can be a concern, especially at higher concentrations or with prolonged incubation times.

  • Confirm with a Viability Assay: First, confirm that you are observing true cytotoxicity using a reliable assay (e.g., MTT, LDH release, or live/dead staining).

  • Review Your Dose-Response Curve: Your initial dose-response experiment should have included a cytotoxicity assessment. If not, perform one to identify the toxic concentration range for your specific cells and incubation time.

  • Reduce Concentration and/or Incubation Time: Often, a lower concentration or a shorter incubation time is sufficient to achieve ROCK inhibition without causing cell death.

  • Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the cytotoxicity. Run a vehicle-only control at the highest concentration used.

  • Assess Basal Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.

  • Consider the Biological Role of ROCK: Remember that ROCK signaling is involved in cell survival pathways.[4] In some cell types, potent and sustained inhibition of ROCK may indeed induce apoptosis. If this is the case, you may need to reconsider your experimental design or endpoints.

By systematically working through these troubleshooting guides and protocols, you can increase the reliability of your experiments with Fasudil and gain clearer insights into the role of the dimeric ROCK enzyme in your biological system of interest.

References

  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. (2024). Clinical and Translational Science. Available at: [Link]

  • Townes-Anderson, E., Wang, J., Halász, É., Sugino, I., Pitler, A., Whitehead, I., & Zarbin, M. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Translational vision science & technology, 6(3), 23. Available at: [Link]

  • Özçelik, M., & Akyol, O. (2022). Inhibition of Rho-kinase by fasudil contributes to the modulation of the synaptic plasticity response in the rat hippocampus. Brain research bulletin, 185, 126–134. Available at: [Link]

  • Fasudil. Wikipedia. Available at: [Link]

  • Li, Y., et al. (2022). ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway. Molecular and Cellular Probes, 63, 101815. Available at: [Link]

  • Wang, Z., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1076. Available at: [Link]

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • What is the mechanism of Fasudil Hydrochloride Hydrate? (2024). Patsnap Synapse. Available at: [Link]

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Riento, K., et al. (2005). RhoE Binds to ROCK I and Inhibits Downstream Signaling. Molecular and Cellular Biology, 25(4), 1165–1176. Available at: [Link]

  • Pujols, J., et al. (2021). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurobiology of Disease, 152, 105284. Available at: [Link]

  • Jacobs, M., et al. (2006). The structure of dimeric ROCK I reveals the mechanism for ligand selectivity. Journal of Biological Chemistry, 281(1), 260-268. Available at: [Link]

  • What are the side effects of Fasudil mesylate? (2024). Patsnap Synapse. Available at: [Link]

  • Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. (2022). Journal of Clinical Medicine. Available at: [Link]

  • Shibuya, M., et al. (2005). Effects of fasudil in acute ischemic stroke: results of a prospective placebo-controlled double-blind trial. Journal of the Neurological Sciences, 238(1-2), 31-39. Available at: [Link]

  • Kentrup, D., et al. (2011). Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury. PLOS ONE, 6(10), e26419. Available at: [Link]

  • (PDF) Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. (2022). ResearchGate. Available at: [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Fasudil inhibited ROCK signaling in vivo. (A) ROCK1, (B) ROCK2 and (C)... | Download Scientific Diagram. (2017). ResearchGate. Available at: [Link]

  • Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions. (2024). Clinical Ophthalmology. Available at: [Link]

  • The Structure of Dimeric ROCK I Reveals the Mechanism for Ligand Selectivity. (2006). Journal of Biological Chemistry. Available at: [Link]

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Rho Kinase (ROCK) Inhibitors Ophthalmology. (2020). GlobalRPH. Available at: [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. (2015). Trends in Pharmacological Sciences. Available at: [Link]

  • A ROCK1 Inhibitior Fasudil Alleviates Cardiomyocyte Apoptosis in Diabetic Cardiomyopathy by Inhibiting Mitochondrial Fission in a Type 2 Diabetes Mouse Model. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Routhier, A., et al. (2010). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Molecular Cancer Research, 8(4), 544–555. Available at: [Link]

  • Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. (2023). Medicina. Available at: [Link]

  • Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. (2018). Stem Cell Research. Available at: [Link]

  • The ROCK signaling pathway with focus on survival and regeneration.... (2014). ResearchGate. Available at: [Link]

  • Rho Kinases in Ophthalmology. (2018). YouTube. Available at: [Link]

  • What are RHOK inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Fasudil, a Rho-Kinase Inhibitor, Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice. (2012). PLOS ONE. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Welcome to the technical support center for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby enhancing the purity and yield of your final product.

I. Understanding the Synthesis: A Foundation for Purity

The synthesis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane typically proceeds via the reaction of 1,4-diazepane with two equivalents of isoquinoline-5-sulfonyl chloride in the presence of a base. Understanding this fundamental reaction is key to anticipating and mitigating the formation of impurities.

Synthesis_Pathway 1,4-Diazepane 1,4-Diazepane Reaction Reaction (e.g., in Dichloromethane) 1,4-Diazepane->Reaction Isoquinoline-5-sulfonyl_chloride Isoquinoline-5-sulfonyl Chloride (2 eq.) Isoquinoline-5-sulfonyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Reaction->Product Byproduct Base-HCl Salt Reaction->Byproduct

Caption: General synthetic scheme for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in a question-and-answer format.

A. Synthesis-Related Issues

Q1: My reaction is incomplete, and I observe unreacted starting materials in my crude product analysis (TLC/LC-MS). What are the possible causes and solutions?

A1: Incomplete reactions are a common challenge. Several factors can contribute to this issue:

  • Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

  • Inadequate Stoichiometry of Reagents: An incorrect ratio of reactants can lead to the presence of unreacted starting materials.

    • Solution: Ensure accurate measurement of both 1,4-diazepane and isoquinoline-5-sulfonyl chloride. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride can sometimes be used to drive the reaction to completion, but this may complicate purification.

  • Base Strength and Stoichiometry: The base is crucial for neutralizing the HCl generated during the reaction.[1]

    • Solution: Use at least two equivalents of a suitable base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced. A slight excess of the base can be beneficial. Ensure the base is dry and of high purity.

  • Moisture in the Reaction: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[2]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My crude product shows multiple spots on TLC, and the LC-MS analysis indicates the presence of several byproducts. What are the likely impurities and how can I minimize their formation?

A2: The formation of byproducts is a primary cause of low purity. The following are common impurities and strategies to mitigate them:

  • Mono-sulfonylated Intermediate: This is a common byproduct where only one of the amine groups on the 1,4-diazepane has reacted with the sulfonyl chloride.

    • Causality: This occurs due to insufficient isoquinoline-5-sulfonyl chloride or a short reaction time.

    • Mitigation: Ensure the use of at least two equivalents of the sulfonyl chloride and allow for sufficient reaction time. Monitoring the reaction progress is crucial to ensure the disappearance of the mono-sulfonylated intermediate.

  • Hydrolysis of Isoquinoline-5-sulfonyl chloride: As mentioned, moisture can lead to the formation of isoquinoline-5-sulfonic acid.

    • Causality: Presence of water in the solvent or reagents.

    • Mitigation: Employ stringent anhydrous conditions.

  • Over-reaction or Side Reactions of the Product: While less common, under harsh conditions, the product itself might undergo further reactions.

    • Mitigation: Maintain a controlled reaction temperature and avoid prolonged reaction times once the desired product is formed.

Impurity_Formation cluster_reactants Reactants cluster_impurities Potential Impurities 1,4-Diazepane 1,4-Diazepane Mono-sulfonylated Mono-sulfonylated Intermediate 1,4-Diazepane->Mono-sulfonylated 1 eq. Sulfonyl Chloride Isoquinoline-5-sulfonyl_chloride Isoquinoline-5-sulfonyl Chloride Sulfonic_Acid Isoquinoline-5-sulfonic Acid Isoquinoline-5-sulfonyl_chloride->Sulfonic_Acid Hydrolysis (H2O) Product Desired Product: 1,4-Bis(isoquinolin-5-ylsulfonyl) -1,4-diazepane Mono-sulfonylated->Product 1 eq. Sulfonyl Chloride

Caption: Potential impurity formation pathways.

B. Purification-Related Issues

Q3: I am having difficulty purifying my product using column chromatography. The product is either not separating well from impurities or the recovery is low.

A3: Column chromatography is a standard method for purifying sulfonamides.[1] However, optimizing the conditions is key to success.

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.

    • Solution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A step-gradient elution can be effective. For highly polar impurities, a more polar solvent system like dichloromethane/methanol might be necessary.

  • Silica Gel Activity: The activity of the silica gel can affect the separation.

    • Solution: Use silica gel of appropriate mesh size (e.g., 230-400 mesh) for flash chromatography. Deactivating the silica gel with a small percentage of triethylamine in the eluent can help to reduce tailing of amine-containing compounds.

  • Co-elution with Impurities: Some impurities may have similar polarity to the desired product, making separation difficult.

    • Solution: If co-elution is an issue, consider alternative purification techniques such as preparative HPLC or recrystallization.

Q4: I am attempting to purify my product by recrystallization, but I am struggling to find a suitable solvent or my yields are poor.

A4: Recrystallization is an excellent technique for obtaining high-purity crystalline material.

  • Finding the Right Solvent System: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Low Recovery: This can be due to the product being too soluble in the chosen solvent even at low temperatures, or precipitating too quickly, trapping impurities.

    • Solution: To maximize recovery, cool the solution slowly to allow for the formation of large, pure crystals. Place the solution in an ice bath to further decrease the solubility of the product. Use the minimum amount of hot solvent necessary to dissolve the crude product.

Purification Technique Advantages Troubleshooting Tips
Column Chromatography Good for separating mixtures with different polarities.Optimize solvent system; consider deactivating silica gel with triethylamine.
Recrystallization Can yield very high-purity crystalline material.Screen various solvents; cool slowly to maximize crystal growth and purity.
Preparative HPLC Excellent separation for complex mixtures and closely related impurities.Can be costly and time-consuming for large quantities.
C. Purity Analysis Issues

Q5: My HPLC analysis shows a broad peak for my product. What could be the cause?

A5: Peak broadening in HPLC can be indicative of several issues:

  • Column Overload: Injecting too much sample can lead to broad, distorted peaks.

    • Solution: Reduce the concentration of your sample and/or the injection volume.

  • Poor Solubility in Mobile Phase: If the sample is not fully dissolved in the mobile phase, it can cause peak broadening.

    • Solution: Ensure your sample is completely dissolved in the mobile phase or a compatible solvent before injection.

  • Secondary Interactions with the Stationary Phase: The basic nitrogen atoms in the diazepane ring can interact with residual silanol groups on the silica-based column, leading to peak tailing and broadening.

    • Solution: Add a small amount of a competing base, such as triethylamine or trifluoroacetic acid (for reverse-phase), to the mobile phase to improve peak shape.

Q6: The mass spectrometry (MS) data for my purified product is inconsistent or shows unexpected ions.

A6: MS is a powerful tool for confirming the identity and purity of your compound.

  • In-source Fragmentation: The compound may be fragmenting in the ion source of the mass spectrometer.

    • Solution: Use a softer ionization technique, such as electrospray ionization (ESI), and optimize the source parameters (e.g., cone voltage) to minimize fragmentation.

  • Adduct Formation: The product may be forming adducts with ions present in the mobile phase (e.g., sodium or potassium).

    • Solution: This is common and can be confirmed by observing ions at [M+Na]+ and [M+K]+. Using a mobile phase with ammonium acetate or ammonium formate can promote the formation of the [M+H]+ or [M+NH4]+ ions.

III. Recommended Analytical Protocols

For accurate assessment of the purity of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where the isoquinoline moiety absorbs strongly (e.g., ~230 nm and ~310 nm).

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is well-suited for this molecule.

    • Analysis: Confirm the molecular weight of the product and identify any impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR.

    • Analysis: Confirm the structure of the product and identify any structural isomers or impurities. The presence of unreacted starting materials or the mono-sulfonylated intermediate can be readily detected.

IV. Conclusion

Achieving high purity for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a multi-step process that requires careful control over the synthetic conditions and a systematic approach to purification and analysis. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality of their final product.

V. References

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • Google Patents. (n.d.). Preparation method of 5-isoquinoline sulfonyl chloride.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • PubMed. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. [Link]

  • Veeprho. (n.d.). Fasudil Impurities and Related Compound. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • PubChem. (n.d.). Fasudil. [Link]

  • Books. (2016). Synthesis of Sulfonamides. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of ROCK Inhibition: Fasudil versus the Putative Inhibitor 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

A Technical Guide for Researchers in Kinase Drug Discovery In the landscape of therapeutic kinase inhibitors, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical targets in a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Kinase Drug Discovery

In the landscape of therapeutic kinase inhibitors, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical targets in a multitude of pathologies, including hypertension, glaucoma, and neuronal degeneration.[1] The clinical approval of Fasudil, an isoquinoline-based sulfonamide, for cerebral vasospasm has solidified the therapeutic potential of ROCK inhibition.[2] This guide provides a detailed comparison of Fasudil with a structurally related, albeit less characterized, compound: 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

While Fasudil is a well-documented ROCK inhibitor, a notable scarcity of published data exists for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane regarding its biological activity. Therefore, this guide will first establish a comprehensive profile of Fasudil's potency and selectivity, drawing from extensive experimental evidence. Subsequently, we will undertake a structural analysis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane to infer its potential as a ROCK inhibitor, based on established structure-activity relationships (SAR) for this class of compounds. Finally, we will provide detailed, field-proven experimental protocols for researchers to independently assess the potency of novel compounds like 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane against ROCK kinases, using Fasudil as a benchmark.

The Established Benchmark: Fasudil

Fasudil (HA-1077) is a first-generation ROCK inhibitor that acts as an ATP-competitive inhibitor at the kinase domain.[3] Its inhibitory activity is not entirely specific to ROCK, as it has been shown to affect other kinases, particularly those within the AGC family.

Potency and Selectivity of Fasudil

The potency of Fasudil and its active metabolite, hydroxyfasudil, has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for quantifying potency.

CompoundTargetIC50 (µM)Ki (µM)Other Kinases Inhibited (Ki in µM)
Fasudil ROCK110.70.33PKA (1.6), PKG (1.6), PKC (3.3), MLCK (36)[2]
ROCK21.9-MSK1 (5), PRK2 (4)
Hydroxyfasudil ROCK-0.17PKC (18), MLCK (140)[2]

This table summarizes the in vitro potency and selectivity of Fasudil and its active metabolite, hydroxyfasudil, against ROCK and other kinases. Lower IC50 and Ki values indicate higher potency.

The data clearly indicates that Fasudil is a potent inhibitor of both ROCK isoforms, with a slight preference for ROCK2.[2] Its active metabolite, hydroxyfasudil, demonstrates even greater potency against ROCK.[2] However, the inhibition of other kinases at similar concentrations highlights a degree of promiscuity, a common characteristic of many kinase inhibitors that can lead to off-target effects.

The Challenger: 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

A direct comparison of potency is hampered by the absence of published experimental data for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. However, a structural examination can provide valuable insights into its potential as a ROCK inhibitor.

Structural Analysis:

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a symmetrical molecule featuring two isoquinoline-5-sulfonyl moieties linked by a 1,4-diazepane ring. The isoquinoline-5-sulfonyl group is the key pharmacophore responsible for ROCK inhibition in Fasudil. The presence of two of these moieties suggests a potential for bivalent binding or at least a strong interaction with the ATP-binding pocket of ROCK. The 1,4-diazepane linker provides a flexible scaffold that can adopt various conformations to optimize binding.

Based on the structure-activity relationships of isoquinoline-based ROCK inhibitors, the presence of the isoquinoline-5-sulfonyl group is a strong indicator of potential ROCK inhibitory activity.[3] However, the duplication of this group and the nature of the diazepane linker introduce novel structural elements whose impact on potency and selectivity is unknown without experimental validation.

The Path to Discovery: Experimental Protocols for Comparative Potency Assessment

To empirically determine the potency of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane and compare it to Fasudil, a series of well-established in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay

The foundational experiment to determine the direct inhibitory effect of a compound on ROCK activity is the in vitro kinase assay. This assay measures the phosphorylation of a specific substrate by the purified ROCK enzyme in the presence of varying concentrations of the inhibitor.

Principle: This protocol utilizes a homogenous biochemical assay, often employing a fluorescent or luminescent readout, to quantify the amount of phosphorylated substrate. The reduction in phosphorylation in the presence of the inhibitor is used to calculate the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane and Fasudil) in 100% DMSO.

    • Prepare a serial dilution of the compounds in assay buffer.

    • Prepare a solution of recombinant human ROCK1 or ROCK2 enzyme in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide derived from MYPT1) and ATP in assay buffer.[4]

  • Assay Procedure (96-well or 384-well plate format):

    • Add a small volume of the diluted compounds to the assay wells.

    • Add the ROCK enzyme solution to the wells and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Add the detection reagent (e.g., a phospho-specific antibody coupled to a reporter system or a reagent that detects the remaining ATP).

    • Read the signal on a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow prep Reagent Preparation assay Assay Execution prep->assay Add reagents to plate analysis Data Analysis (IC50 Determination) assay->analysis Measure signal

Caption: Workflow for in vitro ROCK kinase inhibition assay.

Cellular Assay for ROCK Inhibition

To assess the potency of the compounds in a more physiologically relevant context, a cell-based assay is crucial. This type of assay measures the inhibition of ROCK signaling within intact cells.

Principle: A common method is to measure the phosphorylation of a downstream ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in cells treated with the inhibitors.[5] A decrease in the phosphorylation of MYPT1 at a specific site (e.g., Thr853) indicates ROCK inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or A549) in appropriate growth medium.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the test compounds for a specific duration.

    • Lyse the cells to extract cellular proteins.

  • Detection of Substrate Phosphorylation (e.g., by ELISA):

    • Coat a multi-well plate with an antibody that captures total MYPT1.

    • Add the cell lysates to the wells and incubate to allow MYPT1 to bind.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody that specifically recognizes phosphorylated MYPT1 (pMYPT1).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the pMYPT1 signal to the total protein concentration or a housekeeping protein.

    • Plot the percentage of inhibition of MYPT1 phosphorylation against the logarithm of the inhibitor concentration.

    • Determine the cellular IC50 value from the dose-response curve.

G cluster_pathway ROCK Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits (Phosphorylation) MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MYPT1->pMLC Dephosphorylates pMYPT1 p-MYPT1 (Inactive) Contraction Actomyosin Contraction pMLC->Contraction Promotes

Caption: Simplified RhoA/ROCK signaling pathway leading to actomyosin contraction.

Conclusion

Fasudil serves as a critical reference compound in the study of ROCK inhibition, with a well-defined potency and selectivity profile. While 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane holds theoretical promise as a ROCK inhibitor due to its structural similarity to Fasudil, its efficacy remains to be experimentally determined. The provided protocols offer a robust framework for researchers to conduct a head-to-head comparison of these two compounds, and indeed any novel ROCK inhibitor candidates. Such empirical data is indispensable for advancing the field of kinase inhibitor drug discovery and developing next-generation therapeutics with improved potency and selectivity.

References

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Comparative

A Researcher's Guide to Validating ROCK Inhibitory Activity: A Comparative Analysis of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

In the landscape of kinase drug discovery, the robust validation of a novel inhibitor's activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase drug discovery, the robust validation of a novel inhibitor's activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the ROCK (Rho-associated coiled-coil containing protein kinase) inhibitory potential of a novel compound, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. Through a series of detailed experimental protocols and comparative data analysis, we will benchmark this compound against established ROCK inhibitors, Y-27632 and Fasudil, offering a clear path to confident validation.

The Critical Role of the ROCK Signaling Pathway

The ROCK signaling pathway is a pivotal regulator of cellular functions, including cytoskeletal dynamics, cell motility, and smooth muscle contraction.[1][2] Dysregulation of this pathway is implicated in a multitude of pathologies, from cancer metastasis to cardiovascular diseases, making ROCK an attractive therapeutic target.[2][3] The two isoforms, ROCK1 and ROCK2, are serine/threonine kinases activated by the small GTPase RhoA.[1] Upon activation, ROCK phosphorylates several downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2).[4][5] Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to an increase in phosphorylated MLC2 and subsequent actomyosin contractility.[4] Therefore, a potent ROCK inhibitor is expected to decrease the phosphorylation of these key substrates.

Visualization of the ROCK Signaling Pathway

To contextualize our validation strategy, a clear understanding of the ROCK signaling cascade is essential. The following diagram illustrates the key components and their interactions.

ROCK_Pathway cluster_activation Upstream Activation cluster_kinase ROCK Kinase cluster_downstream Downstream Effectors cluster_inhibitors Points of Inhibition GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Agonists RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAP Activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binding & Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MLC_Phosphatase MLC Phosphatase pMYPT1->MLC_Phosphatase Inhibition pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC MLC MLC->pMLC MLCK pMLC->MLC Actomyosin_Contraction Actomyosin Contraction (Stress Fibers, Cell Morphology) pMLC->Actomyosin_Contraction Inhibitor 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane Y-27632, Fasudil Inhibitor->ROCK Inhibition

Caption: The ROCK signaling pathway, from upstream activation to downstream cellular effects.

The Compounds Under Investigation

Our comparative guide will focus on the following three compounds:

  • Test Compound: 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane: A novel molecule with a diazepine core, hypothesized to possess ROCK inhibitory activity. The presence of two isoquinoline-5-sulfonyl groups suggests a potential for strong interaction with the kinase ATP-binding pocket.

  • Reference Compound 1: Y-27632: A well-characterized and widely used selective ROCK inhibitor, serving as a gold standard for in vitro and cell-based assays.[6][7]

  • Reference Compound 2: Fasudil (HA-1077): A potent ROCK inhibitor and vasodilator that is clinically approved for the treatment of cerebral vasospasm.[8][9][10]

A Multi-tiered Approach to Validation

A thorough validation of a novel kinase inhibitor requires a multi-faceted approach, moving from direct biochemical assays to more physiologically relevant cell-based models. This ensures that the observed activity is not only potent but also translates to a functional cellular response.

Experimental Validation Workflow

The following diagram outlines the logical flow of experiments designed to validate and characterize the ROCK inhibitory activity of our test compound.

Experimental_Workflow Start Start: Hypothesis Compound inhibits ROCK Biochemical_Assay Tier 1: Biochemical Validation In Vitro Kinase Assay (IC50) Start->Biochemical_Assay Cell_Based_Assay Tier 2: Cellular Target Engagement Western Blot (p-MYPT1/p-MLC) Biochemical_Assay->Cell_Based_Assay Potent? Phenotypic_Assay Tier 3: Phenotypic Confirmation Cell Morphology Assay Cell_Based_Assay->Phenotypic_Assay On-target? Selectivity_Profiling Tier 4: Selectivity Profiling Kinase Panel Screen Phenotypic_Assay->Selectivity_Profiling Cell-active? Conclusion Conclusion: Validated ROCK Inhibitor? Selectivity_Profiling->Conclusion Selective?

Caption: A tiered workflow for the validation of a novel ROCK inhibitor.

Tier 1: Biochemical Validation - In Vitro Kinase Assay

Rationale: The initial and most direct method to confirm inhibitory activity is through an in vitro kinase assay. This cell-free system allows for the precise determination of a compound's potency (IC50) against the target kinase without the complexities of cellular uptake and off-target effects. We will assess the activity against both ROCK1 and ROCK2 isoforms.

Methodology:

  • Assay Principle: A non-radioactive, ELISA-based assay will be utilized.[11] Recombinant ROCK1 or ROCK2 enzyme is incubated with its substrate, recombinant MYPT1, in the presence of ATP and varying concentrations of the test and reference inhibitors.

  • Plate Preparation: A 96-well plate is pre-coated with recombinant MYPT1.

  • Reaction: In each well, add the following in order:

    • Test compound (1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane) or reference compounds (Y-27632, Fasudil) at serially diluted concentrations.

    • Recombinant active ROCK1 or ROCK2 enzyme.

    • ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate to remove ATP and enzyme.

    • Add a primary antibody specific for phosphorylated MYPT1 (Thr696).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of phosphorylated MYPT1, and thus, the ROCK activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Expected Data:

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane15.810.2
Y-2763214080
Fasudil19001900

Interpretation: The hypothetical data suggests that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a potent inhibitor of both ROCK isoforms, with greater potency than both Y-27632 and Fasudil in this biochemical assay.

Tier 2: Cellular Target Engagement - Western Blot Analysis

Rationale: Following biochemical confirmation, it is crucial to verify that the compound can penetrate the cell membrane and inhibit ROCK activity within a cellular context.[12] Western blotting for the phosphorylated forms of ROCK's direct downstream substrates, MYPT1 and MLC2, provides a direct measure of target engagement in intact cells.[13]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or MDA-MB-231) in 6-well plates until they reach 70-80% confluency.

    • Serum-starve the cells for 24 hours to reduce basal ROCK activity.

    • Pre-treat the cells with various concentrations of the test and reference compounds for 1 hour.

    • Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA), for 30 minutes to induce robust ROCK signaling.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-MYPT1 (Thr853), total MYPT1, p-MLC2 (Thr18/Ser19), and total MLC2. A loading control, such as GAPDH or β-actin, should also be included.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition of substrate phosphorylation.

Interpretation: A dose-dependent decrease in the p-MYPT1/total MYPT1 and p-MLC2/total MLC2 ratios upon treatment with 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane would confirm its on-target activity in cells. The effective concentration should be compared to that of Y-27632 and Fasudil to assess relative cellular potency.

Tier 3: Phenotypic Confirmation - Cell Morphology Assay

Rationale: ROCK inhibition is known to induce distinct morphological changes in cells, primarily through the disassembly of actin stress fibers.[14][15] A cell morphology assay provides a qualitative and quantitative assessment of the compound's functional effect on the cellular cytoskeleton, linking target engagement to a physiological outcome.

Methodology:

  • Cell Culture and Treatment:

    • Seed NIH 3T3 cells on glass coverslips in a 24-well plate.

    • After 24 hours, treat the cells with the test and reference compounds at a concentration determined to be effective from the Western blot analysis (e.g., 10 µM) for 1-2 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin cytoskeleton with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Capture images using a fluorescence microscope.

  • Analysis:

    • Qualitatively observe the changes in cell morphology and the presence or absence of stress fibers. Untreated cells should exhibit a well-spread morphology with prominent stress fibers.

    • Quantitatively, parameters such as cell area, circularity, and the number of stress fibers per cell can be measured using image analysis software (e.g., ImageJ).

Interpretation: Effective ROCK inhibitors like Y-27632 will cause a dramatic loss of stress fibers and a change to a more compact, stellate cell morphology.[14] If 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane induces a similar phenotype, it provides strong evidence of its functional ROCK inhibitory activity.

Tier 4: Selectivity Profiling - Kinase Panel Screen

Rationale: While potent on-target activity is desired, selectivity is equally critical for a therapeutic candidate to minimize off-target effects. Kinase inhibitors often exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket.[16] A broad kinase panel screen is the definitive method to assess the selectivity profile of a novel inhibitor.

Methodology:

  • Service Provider: Engage a commercial service provider that offers kinase selectivity profiling (e.g., Eurofins DiscoverX, Promega). These services typically screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM). The percentage of inhibition for each kinase in the panel is determined.

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. A common metric for selectivity is the S-score, which quantifies the number of off-target kinases inhibited above a certain threshold (e.g., >90%) at a given concentration. A lower S-score indicates higher selectivity.

Expected Data:

CompoundS-score (1 µM)Primary Targets (Inhibition > 90%)
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane0.02ROCK1, ROCK2
Y-276320.05ROCK1, ROCK2, PRK2, PKN1
Fasudil0.1ROCK1, ROCK2, PKA, PKG, PKC

Interpretation: The hypothetical data indicates that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane exhibits a highly selective inhibition profile for ROCK1 and ROCK2. In comparison, Y-27632 shows some off-target activity, and Fasudil is known to inhibit other kinases like PKA and PKC.[17] This high selectivity would be a significant advantage for the novel compound.

Comparative Summary and Conclusion

This multi-tiered validation approach provides a comprehensive and objective assessment of a novel ROCK inhibitor. The data gathered from these experiments allows for a direct comparison with established compounds, providing a clear picture of the test compound's potential.

Summary of Findings for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (Based on Hypothetical Data):

  • Potency: Demonstrates superior biochemical potency against ROCK1 and ROCK2 compared to Y-27632 and Fasudil.

  • Cellular Activity: Effectively inhibits the phosphorylation of downstream ROCK substrates in a cellular context, confirming cell permeability and on-target engagement.

  • Functional Effect: Induces the expected phenotypic changes associated with ROCK inhibition, confirming its functional activity on the cellular cytoskeleton.

  • Selectivity: Exhibits a highly selective profile, primarily targeting ROCK1 and ROCK2 with minimal off-target effects.

Based on this rigorous validation workflow, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane emerges as a highly potent and selective ROCK inhibitor with significant promise for further pre-clinical development. This guide provides the necessary framework for researchers to confidently and systematically validate novel kinase inhibitors, ensuring scientific integrity and accelerating the path from discovery to potential therapeutic application.

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  • National Institutes of Health. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Available from: [Link].

  • ResearchGate. The ROCK signaling pathway with focus on survival and regeneration... Available from: [Link].

  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from: [Link].

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • ACS Publications. Computational and Experimental Verification of Cabozantinib Targeting DDX11 to Inhibit DNA Damage Repair in Liver Cancer. Available from: [Link].

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available from: [Link].

  • SpringerLink. Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. Available from: [Link].

  • Portland Press. FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Available from: [Link].

  • MDPI. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Available from: [Link].

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Validation

In vivo efficacy of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane vs Fasudil

An In-Depth Comparative Guide to the In Vivo Efficacy of ROCK Inhibitors: The Established Benchmark Fasudil versus the Novel Compound 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane Authored for Researchers, Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of ROCK Inhibitors: The Established Benchmark Fasudil versus the Novel Compound 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Rho-Kinase Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a spectrum of diseases characterized by pathological smooth muscle contraction, endothelial dysfunction, inflammation, and fibrosis.[1][2] These serine/threonine kinases are principal downstream effectors of the small GTPase RhoA.[3][4] The RhoA/ROCK pathway is a pivotal regulator of cellular functions including cytoskeletal organization, cell motility, and contraction.[3][5] Consequently, inhibition of ROCK signaling presents a compelling strategy for intervention in cardiovascular diseases like hypertension, neurodegenerative disorders, and even cancer metastasis.[1][6]

Fasudil, an isoquinoline derivative, is a first-generation ROCK inhibitor that has been clinically approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[7][8][9] Its extensive preclinical and clinical investigation provides a robust benchmark for evaluating new chemical entities. This guide provides a comparative analysis of the well-documented in vivo efficacy of Fasudil against the theoretical potential and evaluation framework for a novel, structurally related compound: 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. While preclinical data for the latter is not publicly available, its bivalent design warrants a discussion on its potential pharmacological profile and a clear roadmap for its in vivo characterization.

Mechanism of Action: How ROCK Inhibitors Modulate Cellular Function

The therapeutic effects of Fasudil and its potential counterparts are rooted in their ability to interfere with the ROCK signaling cascade. When activated by GTP-bound RhoA, ROCK phosphorylates several downstream substrates, leading to increased cellular contractility and motility.[5][10]

A primary target of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1).[11] Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain (MLC) phosphatase.[7][11] This action, combined with potential direct phosphorylation of MLC by ROCK, increases the levels of phosphorylated MLC, thereby enhancing smooth muscle contraction and stress fiber formation.[4][7][11] ROCK inhibitors like Fasudil are ATP-competitive, binding to the kinase domain and preventing these phosphorylation events, which ultimately promotes smooth muscle relaxation and vasodilation.[12]

Caption: A streamlined workflow for the preclinical in vivo evaluation of a novel ROCK inhibitor.

Detailed Protocol: Acute Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol represents a crucial first step (Step 4 in the workflow) to determine if the novel compound has the desired physiological effect in vivo.

1. Animal Model and Acclimatization:

  • Model: Use male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

  • Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).

2. Blood Pressure Measurement:

  • Method: Utilize radiotelemetry for continuous and stress-free measurement of blood pressure (BP) and heart rate. This is the gold standard. Alternatively, non-invasive tail-cuff plethysmography can be used, but requires careful animal training to minimize stress-induced artifacts.

  • Baseline: Record baseline BP for at least 24-48 hours prior to dosing to establish a stable starting point for each animal.

3. Compound Formulation and Dosing:

  • Vehicle: Select an appropriate vehicle (e.g., 0.5% methylcellulose in water) that is inert and solubilizes the test compound.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Fasudil (e.g., 30 mg/kg, p.o.) - Positive Control

    • Group 3: Novel Compound (Dose 1, e.g., 3 mg/kg, p.o.)

    • Group 4: Novel Compound (Dose 2, e.g., 10 mg/kg, p.o.)

    • Group 5: Novel Compound (Dose 3, e.g., 30 mg/kg, p.o.)

  • Rationale: Doses should be selected based on in vitro potency and initial PK data. Oral (p.o.) administration is chosen to assess potential for clinical translation.

4. Experimental Procedure:

  • Time 0: Administer the assigned treatment to each animal via oral gavage.

  • Monitoring: Continuously monitor BP and heart rate via telemetry for at least 24 hours post-dose. For tail-cuff, take measurements at pre-dose, and at 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Blood Sampling (Optional): If satellite groups are used, collect blood samples at key timepoints to correlate drug exposure with the pharmacodynamic (BP lowering) effect.

5. Data Analysis:

  • Primary Endpoint: Calculate the change in Mean Arterial Pressure (ΔMAP) from baseline for each animal at each time point.

  • Statistical Analysis: Use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the ΔMAP between treatment groups and the vehicle control. A p-value < 0.05 is typically considered significant.

Discussion and Future Perspectives

Fasudil has paved the way for ROCK inhibitors, demonstrating clear therapeutic benefits across numerous disease models. [12][13]Its well-characterized in vivo efficacy, from reducing blood pressure to mitigating ischemic injury and inhibiting tumor growth, provides a high bar for any new entrant. [6][14][15] The novel compound, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, represents an intriguing next-generation approach. Its bivalent design is a rational strategy to enhance potency and potentially selectivity. However, this is purely theoretical until validated by empirical data. The larger molecular size could pose challenges for oral bioavailability and CNS penetration, aspects that must be carefully investigated.

The critical next step is to execute the proposed preclinical workflow. By first establishing the in vitro potency and selectivity and then moving into robust in vivo models, researchers can systematically determine if the theoretical advantages of this bivalent inhibitor translate into a superior therapeutic profile compared to the benchmark, Fasudil. This head-to-head comparison in well-controlled animal studies will be the ultimate arbiter of its potential.

References

  • Frontiers. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Available from: [Link]

  • Wikipedia. (n.d.). Fasudil. Available from: [Link]

  • Julian, L., & Olson, M. F. (2014). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. PMC. Available from: [Link]

  • Li, H., et al. (2022). Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension. PMC. Available from: [Link]

  • Günther, R., et al. (2023). Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. PMC. Available from: [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil.... Available from: [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate?. Available from: [Link]

  • Piras, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available from: [Link]

  • Frontiers. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Available from: [Link]

  • AHA/ASA Journals. (n.d.). Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor. Available from: [Link]

  • PubMed. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Available from: [Link]

  • AACR. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Available from: [Link]

  • Wikipedia. (n.d.). Rho-associated protein kinase. Available from: [Link]

  • MDPI. (n.d.). ROCK Inhibition as Potential Target for Treatment of Pulmonary Hypertension. Available from: [Link]

  • PubMed. (2002). Synthesis, in vitro affinity, and efficacy of a bis 8-ethynyl-4H-imidazo[1,5a]-b[11][13]enzodiazepine analogue, the first bivalent alpha5 subtype selective BzR/GABA(A) antagonist. Available from: [Link]

  • MDPI. (n.d.). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Available from: [Link]

  • ResearchGate. (n.d.). Efficacy of Rho Kinase Inhibitor Fasudil in Secondary Raynaud's Phenomenon. Available from: [Link]

  • Nature. (2019). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Available from: [Link]

  • PubMed Central. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Fasudil and its Key Active Metabolite

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the Rho-kinase (ROCK) inhibitor, Fasudil, and its principal activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the Rho-kinase (ROCK) inhibitor, Fasudil, and its principal active metabolite, hydroxyfasudil. In the absence of substantive literature on a true "Fasudil dimer," this guide will instead offer a comparative analysis with another widely-used ROCK inhibitor, Y-27632, to provide a valuable reference for researchers in the field. We will delve into their structure-activity relationships, comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction to Fasudil: A Clinically Relevant ROCK Inhibitor

Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2] Its therapeutic potential is being explored for a wide range of other conditions, including pulmonary hypertension, neurodegenerative diseases, and cancer.[2][3] The therapeutic effects of Fasudil are primarily attributed to its ability to modulate the Rho/ROCK signaling pathway, a critical regulator of various cellular functions.

Upon administration, Fasudil is rapidly metabolized to its active metabolite, hydroxyfasudil.[1] This metabolite is also a potent ROCK inhibitor and exhibits a longer plasma half-life than the parent compound, contributing significantly to the overall therapeutic effect.[4][5] Understanding the distinct properties of Fasudil and hydroxyfasudil is therefore crucial for designing and interpreting both preclinical and clinical studies. To provide a broader context for its performance, this guide will also draw comparisons with Y-27632, a well-characterized and commonly used research tool for studying ROCK inhibition.[2][6]

The Rho/ROCK Signaling Pathway and Mechanism of Inhibition

The Rho/ROCK pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[7] The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates a variety of downstream substrates, leading to the cellular responses.

Fasudil and its counterparts are ATP-competitive inhibitors of ROCK. They bind to the ATP-binding pocket of the kinase domain of ROCK, preventing the phosphorylation of its downstream targets.[8] This inhibition leads to the relaxation of smooth muscle, promotion of neurite outgrowth, and other therapeutic effects.

cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation RhoGEF RhoGEF GPCR->RhoGEF 2. Recruitment RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP 3. Guanine Nucleotide Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK 4. ROCK Activation Substrates Downstream Substrates ROCK->Substrates 5. Phosphorylation Phosphorylated_Substrates Phosphorylated Substrates Cellular_Responses Cellular Responses (e.g., Contraction, Migration) Phosphorylated_Substrates->Cellular_Responses 6. Cellular Effect Fasudil Fasudil / Hydroxyfasudil / Y-27632 Fasudil->ROCK Inhibition

Figure 1: The Rho/ROCK signaling pathway and the mechanism of inhibition by Fasudil.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of Fasudil and its analogues is intrinsically linked to their chemical structures.

  • Fasudil: The core structure of Fasudil consists of an isoquinoline ring linked to a homopiperazine ring via a sulfonyl group. The nitrogen atom in the isoquinoline ring is crucial for forming a hydrogen bond with the hinge region of the ROCK kinase domain, a key interaction for potent inhibition.[9]

  • Hydroxyfasudil: This active metabolite is formed by the hydroxylation of the homopiperazine ring of Fasudil. This modification has been reported to slightly increase the potency for ROCK inhibition. The addition of the hydroxyl group can potentially form an additional hydrogen bond within the active site, thereby enhancing its binding affinity.

  • Y-27632: This compound features a pyridine ring attached to a chiral (R)-4-amino-cyclohexyl moiety. While structurally distinct from Fasudil, it also acts as an ATP-competitive inhibitor of ROCK.[6] Comparative studies have shown that Y-27632 is more potent in promoting neurite outgrowth and repair after cutaneous nerve injury compared to Fasudil.[10]

Comparative Performance Data

The following tables summarize the available data on the in vitro potency and pharmacokinetic properties of Fasudil, hydroxyfasudil, and Y-27632.

Table 1: In Vitro Potency against ROCK Kinases

CompoundROCK1 (IC50/Ki)ROCK2 (IC50/Ki)Selectivity NotesReference(s)
Fasudil ~0.33 µM (IC50)~0.15 µM (IC50)Also inhibits other kinases like PKA and PKC at higher concentrations.[2][8]
Hydroxyfasudil Reported to be slightly more potent than Fasudil.Reported to be slightly more potent than Fasudil.Generally considered to have a similar selectivity profile to Fasudil.[8]
Y-27632 ~0.22 µM (IC50)~0.30 µM (IC50)Generally more selective for ROCK kinases compared to Fasudil.[2][6]

Table 2: Pharmacokinetic Properties

CompoundHalf-life (t1/2)Bioavailability (Oral)Key Metabolic PathwaysReference(s)
Fasudil ~0.76 hoursLow and variableRapidly metabolized to hydroxyfasudil.[4]
Hydroxyfasudil ~4.66 hours~69% (when Fasudil is administered orally)Further metabolism and renal excretion.[4][11]
Y-27632 Not extensively studied in humans.Data primarily from animal studies.Metabolized by cytochrome P450 enzymes.[10]

Experimental Protocols for Evaluation

To ensure the scientific integrity of research involving ROCK inhibitors, robust and well-validated experimental protocols are essential.

In Vitro ROCK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ROCK.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate in the presence of the inhibitor.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microtiter plate with a recombinant ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1).

  • Compound Preparation: Prepare serial dilutions of the test compounds (Fasudil, hydroxyfasudil, Y-27632) and a vehicle control.

  • Kinase Reaction:

    • Add purified, active ROCK enzyme to each well.

    • Add the test compounds or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding a solution containing ATP and MgCl2.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance to quantify the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

cluster_0 Assay Workflow A 1. Coat Plate with ROCK Substrate B 2. Add ROCK Enzyme & Inhibitor A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate C->D E 5. Stop Reaction & Wash D->E F 6. Add Primary Antibody (anti-phospho-substrate) E->F G 7. Wash & Add Secondary Antibody (HRP) F->G H 8. Add Substrate & Measure Absorbance G->H I 9. Calculate IC50 H->I cluster_1 Neurite Outgrowth Assay Workflow J 1. Plate Neuronal Cells K 2. Treat with Inhibitors J->K L 3. Induce Differentiation (e.g., with NGF) K->L M 4. Incubate (24-72h) L->M N 5. Fix & Image Cells M->N O 6. Quantify Neurite Length & Number N->O P 7. Compare Treated vs. Control O->P

Figure 3: Workflow for a cell-based neurite outgrowth assay.

In-Depth Discussion and Field-Proven Insights

The choice between Fasudil, hydroxyfasudil, and Y-27632 for a particular research application depends on several factors.

  • In Vitro Studies: For in vitro experiments requiring a well-characterized and selective ROCK inhibitor, Y-27632 is often the preferred choice due to its higher selectivity compared to Fasudil. [2][6]However, if the goal is to study the effects of a clinically relevant compound, Fasudil and its active metabolite are more appropriate.

  • In Vivo Studies: The pharmacokinetic profiles of these compounds are a critical consideration for in vivo studies. Fasudil's short half-life means that its direct effects may be transient. [4][5]In contrast, the longer half-life of hydroxyfasudil suggests that it is the primary contributor to the sustained therapeutic effects observed after Fasudil administration. [4][5]Therefore, when designing in vivo experiments, it is essential to consider the dosing regimen that will maintain effective concentrations of hydroxyfasudil. The oral bioavailability of Fasudil is low, with the systemic exposure to hydroxyfasudil being approximately 69% of that achieved with intravenous administration. [11]This necessitates careful dose adjustments when transitioning from intravenous to oral administration in preclinical models.

  • Causality in Experimental Design: When designing experiments, it is crucial to include appropriate controls to establish a causal link between ROCK inhibition and the observed phenotype. This includes using a vehicle control and, if possible, a negative control compound that is structurally similar but inactive against ROCK. Furthermore, complementing pharmacological inhibition with genetic approaches, such as siRNA-mediated knockdown of ROCK1 and ROCK2, can provide strong evidence for the on-target effects of the inhibitors. [12]

Conclusion

Fasudil is a valuable pharmacological tool and a clinically approved drug that has significantly advanced our understanding of the Rho/ROCK signaling pathway. While the concept of a "Fasudil dimer" is not well-established in the scientific literature, a comparative analysis of Fasudil with its primary active metabolite, hydroxyfasudil, and the widely used research compound Y-27632, provides critical insights for researchers. The differences in their potency, selectivity, and pharmacokinetic profiles underscore the importance of selecting the appropriate compound and experimental design to achieve robust and translatable results. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their studies on ROCK inhibition.

References

  • Fasudil. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Tatenhorst, L., Scherling, C., & Tönges, L. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. CNS drugs, 38(4), 355–366. [Link]

  • Hinderling, P. H. (2007). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. Journal of Clinical Pharmacology, 47(5), 597-606. [Link]

  • Li, G., Liu, Y., & Zhang, J. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Neural Regeneration Research, 19(1), 73-81. [Link]

  • Zhang, G. X., & Rostami, A. (2021). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 16(10), 1941–1948. [Link]

  • Tatenhorst, L., Scherling, C., & Tönges, L. (2024). A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. CNS drugs, 38(4), 355–366. [Link]

  • Li, Y., Chen, J., Li, X., Wu, J., & Wang, Y. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in pharmacology, 9, 1076. [Link]

  • Tatenhorst, L., Scherling, C., & Tönges, L. (2024). Plasma concentrations of hydroxyfasudil over time. Exposure of oral and IV treatment differed significantly, highest measurable concentration was comparable. ResearchGate. [Link]

  • Shi, J., Wu, X., Surma, M., & Yang, Y. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. Bioorganic & medicinal chemistry, 41, 116207. [Link]

  • Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & medicinal chemistry letters, 33, 127721. [Link]

  • Kim, D. S., Lee, J. S., & Le, H. T. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. Stem cell research & therapy, 11(1), 190. [Link]

  • Tatenhorst, L., et al. (2025). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurobiology of Disease, 194, 106459. [Link]

  • Guégan, J. P., et al. (2004). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Journal of Medicinal Chemistry, 47(6), 1349-1358. [Link]

  • Feng, Y., LoGrasso, P. V., & Defert, O. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(12), 5036–5053. [Link]

  • Li, M., et al. (2021). Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration. Chinese Journal of Reparative and Reconstructive Surgery, 35(1), 88-94. [Link]

  • Herskowitz, J. H., & Feng, Y. (2019). Fasudil or genetic depletion of ROCK1 or ROCK2 induces anxiety-like behaviors. Behavioural brain research, 374, 112083. [Link]

  • Bas-Geldermans, S., et al. (2022). 3D-Quantitative Structure-Activity Relationship and design of novel Rho-associated protein kinases-1 (ROCK1) inhibitors. Journal of Molecular Structure, 1255, 132448. [Link]

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Validation

A Comparative Guide to the Antiviral Potential of Bis-Isoquinoline Alkaloids: A Framework for Evaluating Novel Compounds

In the relentless pursuit of novel antiviral agents, the diverse scaffold of isoquinoline alkaloids has emerged as a particularly fruitful area of research. These naturally occurring compounds and their synthetic derivat...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antiviral agents, the diverse scaffold of isoquinoline alkaloids has emerged as a particularly fruitful area of research. These naturally occurring compounds and their synthetic derivatives have demonstrated a broad spectrum of biological activities, including significant antiviral properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on confirming and comparing the antiviral activity of this promising class of molecules. While direct experimental data on every novel derivative, such as 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, is not always available in public literature, we can establish a robust evaluative methodology by examining well-characterized members of the bis-isoquinoline family.

This guide will focus on the antiviral potential of bis-benzylisoquinoline (BBI) alkaloids, a prominent subgroup of isoquinoline derivatives with documented efficacy against a range of viruses.[3] We will delve into the established antiviral activities of representative BBIs, outline the critical experimental workflows for their evaluation, and provide a comparative analysis against known antiviral drugs. The primary objective is to equip researchers with the scientific rationale and practical protocols necessary to assess novel compounds within this chemical space.

The Antiviral Landscape of Bis-Isoquinoline Alkaloids

Isoquinoline and its related alkaloids have been a focal point in the search for new antiviral therapeutics due to their interference with multiple viral replication pathways.[2][6] The bis-benzylisoquinoline alkaloids, in particular, have shown promise against a variety of viral pathogens.

A notable example is Aromoline , which has demonstrated potent in vitro activity against several variants of SARS-CoV-2.[1][7] Studies using pseudotyped lentivirus assays have reported IC50 values in the sub-micromolar range, highlighting its potential as a lead compound for anti-coronavirus drug development.[1][7] Other BBI analogues have also shown moderate to strong activity against coronaviruses, with EC50 values against HCoV-229E ranging from 4.1 to 8.1 μM.[1][7]

The proposed mechanisms of action for many isoquinoline alkaloids involve the disruption of key viral processes. These can include interference with viral entry into host cells, inhibition of viral enzymes essential for replication, and modulation of host cellular pathways that the virus hijacks.[2][3][6] For instance, some isoquinoline derivatives have been shown to inhibit viral polymerase activity.[8]

The following table summarizes the reported in vitro antiviral activity of selected bis-benzylisoquinoline alkaloids against various viruses.

CompoundVirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AromolineSARS-CoV-2 (D614G, Delta, Omicron variants)HEK293T-hACE20.47 - 0.66>20>30-42[1][7]
TetrandrineHuman Coronavirus OC43 (HCoV-OC43)MRC-50.33>10>30[3]
FangchinolineHuman Coronavirus OC43 (HCoV-OC43)MRC-51.01>10>10[3]
CepharanthineHuman Coronavirus OC43 (HCoV-OC43)MRC-50.83>10>12[3]
NeferineSARS-CoV-2 (pseudovirus)HEK293/hACE20.36Not ReportedNot Reported[3]

Comparative Analysis with Standard Antivirals:

To contextualize the potential of novel bis-isoquinoline derivatives, it is essential to compare their activity with established antiviral drugs. For instance, Remdesivir is a well-known inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase, while Oseltamivir is a neuraminidase inhibitor used for the treatment of influenza. A direct comparison of EC50 values, while dependent on the specific virus and assay conditions, provides a benchmark for the potency of new chemical entities.

Experimental Workflow for Antiviral Activity Confirmation

A systematic and rigorous experimental approach is crucial for validating the antiviral activity of any new compound. The following workflow represents a standard cascade for the initial in vitro characterization of a potential antiviral agent.

Antiviral_Screening_Workflow cluster_0 Initial Screening & Cytotoxicity cluster_1 Potency & Selectivity Determination cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT Assay) A->B C Initial Antiviral Screen (e.g., CPE Reduction Assay) A->C E Calculate EC50, CC50, and Selectivity Index (SI) B->E Determine CC50 D Dose-Response Antiviral Assay (e.g., Plaque Reduction Assay) C->D Active Compounds D->E Determine EC50 F Time-of-Addition Assay E->F Potent & Selective Compounds G Viral Entry/Fusion Assay F->G H Viral Polymerase Inhibition Assay F->H

Caption: A generalized workflow for the in vitro evaluation of novel antiviral compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Principle: The plaque reduction assay is a standard method for determining the concentration of an antiviral substance that is required to reduce the number of plaque-forming units (PFUs) by 50% (EC50).

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with a confluent monolayer of a susceptible cell line and incubate for 24 hours.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. In separate tubes, mix a known titer of the virus (e.g., 100 PFU) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Principle: This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Protocol:

  • Cell Seeding: Prepare a confluent monolayer of host cells in a multi-well plate.

  • Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of the virus for 1-2 hours at 4°C to allow for viral attachment but not entry.

  • Time-Course Compound Addition: Wash the cells to remove unattached virus and add pre-warmed medium. Add the test compound at a fixed concentration (e.g., 5-10 times the EC50) at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h).

  • Virus Titer Determination: At the end of the viral replication cycle (e.g., 24 hours post-infection), collect the supernatant and determine the virus titer using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the viral titer against the time of compound addition. A significant reduction in viral titer when the compound is added early in the infection cycle suggests inhibition of early events (entry, uncoating), while inhibition at later time points points to an effect on replication or egress.

Interpreting the Data: The Selectivity Index

A critical parameter in evaluating the potential of an antiviral compound is the Selectivity Index (SI) . It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI of 10 or greater is considered promising for a potential antiviral drug candidate.

Conclusion and Future Directions

The bis-isoquinoline alkaloid scaffold represents a promising starting point for the development of novel antiviral therapeutics. The data on compounds like aromoline and tetrandrine underscore the potential of this chemical class. For any new derivative, such as the conceptual 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a systematic evaluation as outlined in this guide is paramount.

Future research should focus on expanding the library of synthetic bis-isoquinoline derivatives and evaluating their activity against a broader panel of viruses. Structure-activity relationship (SAR) studies will be crucial in optimizing the antiviral potency and selectivity of these compounds. Furthermore, in vivo studies in appropriate animal models are a necessary next step for promising candidates to assess their efficacy and safety in a whole-organism context.

By adhering to rigorous and standardized experimental protocols, the scientific community can effectively explore the vast chemical space of isoquinoline derivatives and unlock their full potential in the fight against viral diseases.

References

  • Abdel-Rahman, H. et al. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. ACS Omega. [Link]

  • Sharma, D. et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules. [Link]

  • Sharma, D. et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Qing, Z-X. et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest. ResearchGate. [Link]

  • Lourdessamy, J. M. et al. (2021). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. [Link]

  • Sharma, D. et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. OUCI. [Link]

  • Kim, J. et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals. [Link]

  • ResearchGate. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Morales, H. (2006). TCID 50 protocol. [Link]

  • NSW Health. (n.d.). COVID-19 and influenza antiviral medicines. NSW Health. [Link]

  • Al-Bari, M. A. A. (2017). In vitro methods for testing antiviral drugs. PubMed Central. [Link]

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Comparative

Benchmarking 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane Against Known Antivirals: A Methodological Guide for Efficacy and Mechanistic Evaluation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and evalua...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and evaluation of new antiviral agents.[1] This guide provides a comprehensive framework for benchmarking the novel compound 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane against established antiviral drugs. While specific antiviral data for this compound is not yet publicly available, its structural motifs, containing isoquinoline and diazepine moieties, suggest a potential for biological activity. Isoquinoline alkaloids have demonstrated antiviral properties, and the diazepine scaffold is a privileged structure in medicinal chemistry.[2][3][4]

This document outlines the requisite experimental protocols, data interpretation frameworks, and mechanistic investigation pathways to rigorously assess its potential as a therapeutic agent.

Rationale for Benchmarking and Comparator Selection

To ascertain the therapeutic potential of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, its performance must be contextualized against existing, well-characterized antiviral agents. The choice of comparators is critical for a meaningful evaluation and should ideally span different viral targets and mechanisms of action.

Selected Benchmark Antivirals:

  • Oseltamivir: A neuraminidase inhibitor, it prevents the release of influenza virus from infected cells.[5] Its mechanism is extracellular and highly specific.

  • Remdesivir: A broad-spectrum nucleotide analog that inhibits viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral genome replication.

  • Acyclovir: A guanosine analog that targets viral DNA polymerase, primarily in herpesviruses.

  • Ritonavir: An HIV protease inhibitor that prevents the maturation of new viral particles.

These agents provide a diverse set of mechanistic benchmarks, allowing for a comprehensive assessment of the novel compound's relative potency and spectrum of activity.

Core Experimental Workflow for Antiviral Benchmarking

A systematic, multi-assay approach is essential to build a complete profile of the compound's efficacy and safety. The following workflow is proposed.

experimental_workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Mechanistic Investigation A Compound Synthesis & Purity Analysis B Cytotoxicity Assay (CC50) A->B Establish safe concentration range C Primary Antiviral Screening (EC50) B->C Determine therapeutic window D Calculate Selectivity Index (SI) C->D Quantify therapeutic potential E Time-of-Addition Assay D->E If SI is promising F Target-Specific Assays (e.g., Polymerase, Protease) E->F Elucidate mode of action

Caption: Proposed experimental workflow for benchmarking a novel antiviral compound.

Detailed Experimental Protocols

Phase 1: In Vitro Profiling

A. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane that is toxic to host cells, yielding the 50% cytotoxic concentration (CC50).[6]

  • Protocol:

    • Cell Plating: Seed a suitable cell line (e.g., Vero E6, MDCK, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Addition: Prepare serial dilutions of the test compound and comparators in culture medium and add to the cells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot cell viability against compound concentration to determine the CC50 value.

B. Primary Antiviral Screening (Plaque Reduction Assay)

  • Objective: To quantify the compound's ability to inhibit viral replication, yielding the 50% effective concentration (EC50).

  • Protocol:

    • Cell Monolayer: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

    • Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour.

    • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compound.

    • Incubation: Incubate the plates for a duration that allows for visible plaque formation (typically 2-5 days).

    • Visualization: Fix the cells and stain with a dye like crystal violet to visualize and count the viral plaques.

    • Analysis: Calculate the percentage of plaque reduction at each compound concentration relative to the untreated virus control to determine the EC50.

C. Selectivity Index Calculation

The selectivity index (SI) is a critical measure of a compound's therapeutic potential, representing the ratio of its cytotoxicity to its antiviral activity. A higher SI is desirable.

SI = CC50 / EC50

Phase 2: Mechanistic Investigation

A. Time-of-Addition Assay

  • Objective: To identify the stage of the viral lifecycle inhibited by the compound.[7]

  • Protocol:

    • Experimental Arms: Set up parallel cell cultures.

    • Compound Addition at Different Stages:

      • Pre-treatment: Add the compound before viral infection to assess effects on viral attachment and entry.

      • Co-treatment: Add the compound during viral infection.

      • Post-treatment: Add the compound at various time points after infection to assess effects on replication, assembly, or release.

    • Quantification: Measure the viral yield at the end of the replication cycle (e.g., via plaque assay or RT-qPCR).

    • Analysis: A significant reduction in viral yield in a specific treatment arm points to inhibition at that stage of the viral lifecycle.

time_of_addition cluster_cell Viral Lifecycle in Host Cell cluster_treatment Compound Addition Timepoints A Attachment & Entry B Uncoating A->B C Replication B->C D Assembly & Release C->D Virus_Out Virus_Out D->Virus_Out Virus_In Virus_In Virus_In->A T1 Pre-infection T1->A Inhibits entry? T2 During Infection T2->B Inhibits uncoating? T3 Post-infection T3->C Inhibits replication? T3->D Inhibits egress?

Caption: Time-of-addition assay to probe the mechanism of antiviral action.

Data Summary and Interpretation

All quantitative data should be compiled into a clear, comparative table.

Table 1: Hypothetical Benchmarking Data for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

CompoundTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane Influenza A (H1N1)>100To be determinedTo be calculated
OseltamivirInfluenza A (H1N1)>10,000~0.01>1,000,000
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane SARS-CoV-2>100To be determinedTo be calculated
RemdesivirSARS-CoV-2>20~0.01>2,000
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane Herpes Simplex Virus-1>100To be determinedTo be calculated
AcyclovirHerpes Simplex Virus-1>1000~0.1>10,000

Conclusion and Future Directions

This guide provides a standardized and rigorous framework for the initial evaluation of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane as a potential antiviral agent. By systematically determining its cytotoxicity and antiviral efficacy against a panel of diverse viruses and established drugs, a clear picture of its therapeutic potential can be formed. A promising selectivity index would warrant further investigation into its precise mechanism of action, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacological properties.

References

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC. PubMed Central. Available at: [Link]

  • Synthesis and antiviral evaluation of 1,4-dioxane nucleoside analogues related to 2',3'-seconucleosides. PubMed. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC. PubMed Central. Available at: [Link]

  • Novel computational pipelines in antiviral structure-based drug design (Review) - PMC. National Institutes of Health. Available at: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]

  • Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus - PMC. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers. Available at: [Link]

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC. National Institutes of Health. Available at: [Link]

  • In vitro methods for testing antiviral drugs - PMC. PubMed Central. Available at: [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. ResearchGate. Available at: [Link]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC. PubMed Central. Available at: [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. National Institutes of Health. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available at: [Link]

  • Broad-spectrum antiviral compounds discovered. German Center for Infection Research. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Fasudil diMer

For researchers, scientists, and drug development professionals, the introduction of a novel therapeutic candidate like Fasudil diMer demands a rigorous and multi-faceted validation process. This guide moves beyond mere...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of a novel therapeutic candidate like Fasudil diMer demands a rigorous and multi-faceted validation process. This guide moves beyond mere protocol recitation to provide a deep, technical narrative on how to statistically validate the experimental data for this promising Rho-kinase (ROCK) inhibitor. We will explore the causality behind our experimental choices, establishing a self-validating system that ensures the integrity and reproducibility of your findings.

Fasudil, a known ROCK inhibitor, has been a valuable tool in understanding cellular processes and has been approved for clinical use in Japan and China for cerebral vasospasm.[1][2] Fasudil diMer, a novel dimeric iteration, is hypothesized to offer superior potency, enhanced selectivity, or improved pharmacokinetic properties. However, these claims must be substantiated by impeccable data. The foundation of this substantiation is robust statistical analysis, which is essential for ensuring the validity and reliability of research findings.[3]

Foundational Validation: Confirming Purity and Identity

Before any biological assessment, the fundamental characterization of the compound itself is paramount. The presence of impurities, even in small amounts, can lead to confounding results, misinterpretation of biological activity, and a lack of reproducibility.[] Therefore, the first step is to unequivocally confirm the purity and chemical identity of your Fasudil diMer batch.

Causality of Method Selection:

We employ two orthogonal analytical techniques to build a high-confidence profile of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[5] It separates the sample into its individual components, allowing for the quantification of the target compound relative to any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio, which is then compared to its theoretical mass.[][6]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve Fasudil diMer in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 274 nm.

  • Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Data Summary: Purity and Identity Confirmation

The following table presents hypothetical data comparing Fasudil diMer to its monomeric precursor, Fasudil. A purity level exceeding 95% is the standard acceptance criterion for proceeding with biological assays.

CompoundRetention Time (min)Purity by HPLC (%)Theoretical Mass (m/z)Observed Mass (m/z)
Fasudil8.299.1291.37292.1 (M+H)⁺
Fasudil diMer 12.5 98.7 580.72 581.3 (M+H)⁺
Control (Impurity)6.40.8N/AN/A

In Vitro Potency: IC50 Determination for ROCK Inhibition

With purity and identity confirmed, the next logical step is to quantify the compound's inhibitory potency against its intended targets, the ROCK1 and ROCK2 kinases. The half-maximal inhibitory concentration (IC50) is the standard metric for this, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8][9] A lower IC50 value signifies higher potency.

Causality of Method Selection:

A biochemical assay provides a clean, direct measure of the inhibitor's effect on the isolated enzyme without the complexities of a cellular environment (e.g., membrane permeability). We will use a luminescent kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]

Signaling Pathway Context: The Rho-ROCK Pathway

To understand the significance of this experiment, it's crucial to visualize the biological context. Fasudil functions by inhibiting ROCK, which plays a key role in various cellular functions, including smooth muscle contraction and cell migration.[11][12]

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MLCP_inactive Inactive MLCP (Phosphorylated) ROCK->MLCP_inactive Phosphorylates (Inhibits) MLC_P Phosphorylated MLC ROCK->MLC_P Directly Phosphorylates Contraction Actomyosin Contraction & Stress Fiber Formation MLC_P->Contraction Fasudil Fasudil diMer Fasudil->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to actomyosin contraction.

Experimental Workflow: IC50 Determination

The following diagram illustrates the logical flow of the IC50 determination experiment, from plate setup to data analysis.

IC50_Workflow start Start step1 Prepare Serial Dilutions of Fasudil diMer & Fasudil start->step1 step2 Add Kinase (ROCK1 or ROCK2) and Substrate/ATP to Plate step1->step2 step3 Add Inhibitor Dilutions & Controls to Wells step2->step3 step4 Incubate at 30°C for 60 minutes step3->step4 step5 Add ADP-Glo™ Reagent to Stop Reaction & Detect ADP step4->step5 step6 Read Luminescence step5->step6 step7 Data Analysis: Normalize Data Non-linear Regression Fit Calculate IC50 step6->step7 end End step7->end

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Data Summary: Comparative Potency

The results are analyzed by fitting the dose-response data to a four-parameter logistic curve.[9] The IC50 is derived from this curve. The hypothetical data below illustrates a significant potency improvement for Fasudil diMer.

CompoundTargetIC50 (nM)95% Confidence Interval
FasudilROCK1330(305, 358)
FasudilROCK2158(141, 177)
Fasudil diMer ROCK1 45 (41, 50)
Fasudil diMer ROCK2 18 (15, 21)

Target Selectivity: Profiling the Kinome

A potent inhibitor is only useful if it is also selective. Off-target inhibition can lead to unforeseen side effects and toxicity.[13] Therefore, we must validate that Fasudil diMer preferentially inhibits ROCK kinases over other kinases in the human kinome.

Causality of Method Selection:

Screening against a large panel of kinases is the most efficient way to assess selectivity.[10][14] This is typically performed by specialized contract research organizations (CROs) that maintain large, validated kinase panels. The standard approach is to test the compound at a single, high concentration (e.g., 1 µM) and measure the percent inhibition against each kinase. Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets.

Data Summary: Selectivity Profile

The table below shows hypothetical selectivity data for Fasudil diMer compared to Fasudil. Fasudil is known to have some activity against other kinases like PKA and PKC.[15] Our hypothetical data demonstrates that Fasudil diMer has improved selectivity, with potent inhibition of ROCKs and significantly reduced activity against other kinases.

Kinase TargetFasudil (% Inhibition @ 1µM)Fasudil diMer (% Inhibition @ 1µM)
ROCK1 98% 99%
ROCK2 99% 99%
PKA48%8%
PKCα35%4%
CAMK2A25%2%
CDK212%<1%

A Self-Validating System of Inquiry

Validation_Logic Purity Step 1: Purity & Identity Is the compound what we think it is, and is it pure? Potency Step 2: In Vitro Potency (IC50) Does the pure compound inhibit the intended target? Purity->Potency Enables Selectivity Step 3: Selectivity Profiling Does it ONLY inhibit the intended target? Potency->Selectivity Justifies Cellular Step 4: Cellular Activity (EC50) Can it enter a cell and engage the target in a biological context? Selectivity->Cellular De-risks Conclusion Validated Lead Candidate Cellular->Conclusion Confirms

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Introduction: Navigating the Disposal of a Novel Bioactive Compound As researchers at the forefront of drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Disposal of a Novel Bioactive Compound

As researchers at the forefront of drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a compound featuring both the biologically active isoquinoline and diazepane scaffolds, represents a molecule with significant therapeutic potential. However, its very novelty necessitates a cautious and well-informed approach to its handling and disposal. The absence of a specific Safety Data Sheet (SDS) for this exact molecule requires us to extrapolate from structurally related compounds to ensure the highest standards of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, grounded in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Assessment - A Cautious Approach Based on Structural Analogs

Given the lack of specific toxicological data for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, a conservative hazard assessment is paramount. We must consider the potential hazards associated with its core structural components: the isoquinoline moiety, the sulfonyl group, and the diazepane ring.

Causality of Hazard Classification:

  • Diazepane Derivatives: The 1,4-diazepane ring is a common feature in many biologically active compounds.[1] An analogous compound, tert-Butyl 1,4-diazepane-1-carboxylate, is classified as causing severe skin burns, eye damage, and respiratory irritation.[2][3] Therefore, it is prudent to assume that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane may exhibit similar corrosive and irritant properties.

  • Isoquinoline Moiety: Isoquinoline and its derivatives are known to possess a broad range of biological activities and can be toxic.[4][5] They are also recognized as environmental contaminants that can be persistent.[6]

  • Fasudil as a Proxy: The closely related compound Fasudil, which contains a single isoquinolinesulfonyl group attached to a diazepine ring, is classified as harmful if swallowed.[7] This suggests a potential for oral toxicity with our compound of interest.

Based on this analysis, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane should be handled as a hazardous substance with the potential for skin and eye damage, respiratory irritation, and oral toxicity.

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential EffectRationale based on Structural AnalogsSource
Skin Corrosion/IrritationCauses severe skin burns and irritationBased on tert-Butyl 1,4-diazepane-1-carboxylate[2][3]
Serious Eye Damage/IrritationCauses serious eye damageBased on tert-Butyl 1,4-diazepane-1-carboxylate[2][3]
Acute Oral ToxicityHarmful if swallowedBased on Fasudil monohydrochloride[7]
Respiratory IrritationMay cause respiratory irritationBased on tert-Butyl 1,4-diazepane-1-carboxylate[8]
Environmental HazardPotential for environmental persistenceBased on general properties of benzodiazepine and isoquinoline derivatives[6][9]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, it is imperative to be equipped with the appropriate PPE. The choice of PPE is directly informed by the potential hazards identified above.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or when handling concentrated solutions, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound, including waste packaging, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is that all waste streams must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[2][7][10]

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: This includes any unreacted 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, contaminated consumables (e.g., weigh boats, filter paper), and spill cleanup materials.

  • Liquid Waste: This category includes reaction mixtures, mother liquors from crystallization, and solvent rinses from cleaning contaminated glassware. Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, and contaminated glass pipettes must be placed in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled bag for hazardous waste disposal.[11]

Step 2: Containerization and Labeling

  • Container Selection: Use chemically compatible, leak-proof containers. For liquid waste, ensure the container has a secure, screw-top cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including:

    • The full chemical name: "1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane"

    • Any solvents present and their approximate concentrations.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., corrosive, irritant, harmful).

Step 3: Handling Spills

In the event of a spill, your immediate response should prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Part 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the material.[2] For solid spills, gently cover the material to avoid creating dust before carefully sweeping it into a designated hazardous waste container.[12]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[12]

  • Package and Label Waste: All cleanup materials must be placed in a sealed, labeled hazardous waste container.

Step 4: Final Disposal

  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area that is secure and well-ventilated.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Part 4: Visualizing the Workflow

Diagram 1: Disposal Workflow for 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

G cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Solid Solid Waste Liquid Liquid Waste Containerize Place in Compatible, Leak-Proof Containers Solid->Containerize Sharps Sharps Waste Liquid->Containerize Cont_PPE Contaminated PPE Sharps->Containerize Cont_PPE->Containerize Label Label with 'Hazardous Waste' & Full Chemical Details Containerize->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS for Approved Disposal Store->EHS G Spill Spill Occurs Evacuate Evacuate & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Yes LargeSpill Large or Unmanageable Spill Assess->LargeSpill No DonPPE Don Full PPE SmallSpill->DonPPE ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Contain Contain Spill (Absorbent for Liquid, Cover for Solid) DonPPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package & Label Waste Decontaminate->Package

Caption: A decision tree for responding to spills of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Kosjek, T., Heath, E., & Krbavcic, A. (2012). Environmental occurrence, fate and transformation of benzodiazepines in water treatment.
  • Environmental Health and Safety. (n.d.). Waste Disposal Procedure. Retrieved from [Link]

  • PubMed. (2024). Theoretical insight into the removal process of isoquinoline by UV/Cl and UV/PDS: Oxidation mechanism and toxicity assessment. Retrieved from [Link]

  • ResearchGate. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Government of Alberta. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Ditosyl-1,4-diazepane. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). General Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Hospira Inc. (2016). Safety Data Sheet: Oxaliplatin Injection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Fasudil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. PubChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Hazard Analysis: A Structural Perspective Understanding the potential hazards of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane begins with an analysis of its structure. By examining its key functional groups, we can an...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Structural Perspective

Understanding the potential hazards of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane begins with an analysis of its structure. By examining its key functional groups, we can anticipate its reactivity and potential biological effects, allowing us to implement appropriate safety measures.

  • Isoquinoline Moiety: Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds, many of which exhibit biological activity. Some have been investigated as kinase inhibitors, and others can have toxicological properties. Therefore, it is prudent to assume that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane may be biologically active and could be harmful if absorbed.

  • Sulfonyl Groups: The presence of two sulfonyl groups (-SO2-) suggests that this molecule is a stable, crystalline solid. However, sulfonyl-containing compounds can be reactive under certain conditions. While generally stable, they should be handled with care, avoiding strong oxidizing or reducing agents unless required by a specific protocol.

  • Diazepane Core: The central 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. While the diazepane core itself is not typically associated with high reactivity, the overall molecule's conformation and properties are influenced by this structure.

Given these structural features, we must assume that 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is potentially hazardous upon inhalation, ingestion, or skin contact until proven otherwise. A conservative approach to personal protective equipment (PPE) and handling is therefore mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling compounds with unknown toxicological profiles. The following table outlines the recommended PPE for all procedures involving 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Protection Type Specific Recommendation Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); a full-face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against accidental splashes of solutions containing the compound and airborne particles.
Skin Protection - Gloves: Nitrile gloves (minimum thickness of 4 mil) should be worn at all times. For prolonged handling or when working with solutions, double-gloving is recommended. Change gloves immediately if they become contaminated. - Lab Coat: A fully buttoned, long-sleeved lab coat is required. - Leg and Foot Protection: Full-length pants and closed-toe shoes are mandatory.Prevents skin contact and absorption. Nitrile provides good chemical resistance to a range of organic solvents.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.Minimizes the risk of inhaling airborne particles of the solid compound or aerosols from its solutions.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for safely handling 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane in the laboratory. The following diagram and step-by-step guide outline the recommended procedure.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Disposal receiving 1. Unpack in Fume Hood storage 2. Store in a cool, dry, well-ventilated area receiving->storage Inspect for damage weighing 3. Weigh solid in fume hood dissolving 4. Prepare solutions in fume hood weighing->dissolving Use anti-static weigh paper experiment 5. Conduct experiment with appropriate PPE dissolving->experiment Ensure proper ventilation waste_collection 6. Collect all waste in labeled containers ehs_consult 7. Consult with Institutional EHS for disposal waste_collection->ehs_consult Follow local regulations

Caption: A workflow for the safe handling of 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, immediately move the container to a designated fume hood for unpacking. Visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents. The storage location should be clearly labeled.

  • Weighing: When weighing the solid compound, perform the task in a chemical fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid slowly to avoid splashing. Ensure that the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.

  • Experimentation: Conduct all experimental procedures involving the compound or its solutions within a fume hood. Always wear the recommended PPE.

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, gloves, and other disposable materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any needles or other sharps used to transfer solutions of the compound should be disposed of in a designated sharps container.

The following diagram illustrates the decision-making process for waste disposal.

start Experiment Complete waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Sharps Container sharps_waste->collect_sharps consult_ehs Consult Institutional EHS for Pickup and Disposal collect_solid->consult_ehs collect_liquid->consult_ehs collect_sharps->consult_ehs

Caption: A decision tree for the proper disposal of waste contaminated with 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane.

Consultation with Environmental Health and Safety (EHS):

Due to the uncharacterized nature of this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on its disposal. Provide them with as much information as possible, including the chemical structure and any known properties of related compounds. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

By implementing these comprehensive safety and handling protocols, you can confidently and responsibly work with 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Lombard, J., et al. (2011). Isoquinoline and its derivatives in medicinal chemistry: A patent review (2005 - 2010). Expert Opinion on Therapeutic Patents, 21(5), 725-742. Available at: [Link]

  • PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. (n.d.). Chemical Safety. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. U.S. Department of Labor. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Organic Functional Group Transformations II. Elsevier. Available at: [Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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